Azido-PEG4-Ala-Ala-Asn(Trt)-PAB
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H58N8O10/c1-34(50-42(57)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-55-48)44(59)51-35(2)45(60)53-41(46(61)52-40-20-18-36(33-56)19-21-40)32-43(58)54-47(37-12-6-3-7-13-37,38-14-8-4-9-15-38)39-16-10-5-11-17-39/h3-21,34-35,41,56H,22-33H2,1-2H3,(H,50,57)(H,51,59)(H,52,61)(H,53,60)(H,54,58)/t34-,35-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYJWDMIACSQCA-FRHGLMEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H58N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Function of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Azido-PEG4-Ala-Ala-Asn(Trt)-PAB linker, a sophisticated chemical entity designed for the development of next-generation Antibody-Drug Conjugates (ADCs). This document details its core functions, provides comparative data, outlines experimental protocols, and visualizes key mechanisms to support researchers in the field of targeted cancer therapy.
Introduction to this compound
The this compound linker is a multicomponent system engineered to connect a potent cytotoxic payload to a monoclonal antibody (mAb). Its design incorporates several key features to ensure stability in circulation and selective payload release within the target cancer cell. This linker is part of the broader class of enzymatically cleavable linkers, which are designed to be stable in the bloodstream but are cleaved by enzymes that are overexpressed in the tumor microenvironment or within tumor cells.
The structure of this compound can be broken down into five key functional components:
-
Azido (N₃) Group: This functional group serves as a bioorthogonal handle for "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for a highly specific and efficient covalent attachment to a payload that has been modified with a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for a cytotoxic copper catalyst.
-
Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer is a hydrophilic component that enhances the aqueous solubility of the linker-payload complex. This can help to prevent aggregation of the final ADC, which is a common challenge with hydrophobic payloads, and can improve the overall pharmacokinetic properties of the conjugate.
-
Ala-Ala-Asn Tripeptide Sequence: This tripeptide is a substrate for specific proteases that are often upregulated in the tumor microenvironment or within the lysosomes of cancer cells. Notably, peptide sequences containing asparagine (Asn) at the P1 position are recognized and cleaved by the asparaginyl endopeptidase, legumain.[1] Legumain is overexpressed in many solid tumors, making this a promising cleavage strategy for targeted drug release.
-
Trityl (Trt) Protecting Group: The trityl group is an acid-labile protecting group attached to the asparagine side chain. It prevents unwanted side reactions during the synthesis and conjugation process. This group must be removed under acidic conditions to reveal the active linker before or after conjugation.
-
p-Aminobenzyl (PAB) Spacer: The PAB group is a self-immolative spacer. Once the Ala-Ala-Asn sequence is cleaved by the target enzyme, the PAB moiety undergoes a 1,6-elimination reaction, which rapidly and efficiently releases the unmodified cytotoxic payload in its active form.
Mechanism of Action
The function of an ADC utilizing the this compound linker follows a multi-step process designed for targeted cytotoxicity.
As depicted in Figure 1, the ADC circulates in the bloodstream where the linker remains stable. Upon reaching the tumor site, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then traffics and fuses with a lysosome. The acidic environment and high concentration of active legumain within the lysosome lead to the cleavage of the Ala-Ala-Asn peptide sequence. This cleavage initiates the self-immolation of the PAB spacer, releasing the active cytotoxic payload into the cytoplasm. The payload then interacts with its intracellular target, such as microtubules in the case of Monomethyl Auristatin E (MMAE), leading to cell cycle arrest and apoptosis.
Data Presentation: Comparative Analysis
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Anti-CD79b ADCs
| Cell Line | Legumain Expression | Linker | IC50 (µg/mL) |
| Granta-519 | High | AsnAsn-PABC-MMAE | ~0.004 |
| Granta-519 | High | Val-Cit-PABC-MMAE | ~0.03 |
| RL | Low | AsnAsn-PABC-MMAE | ~0.03 |
| RL | Low | Val-Cit-PABC-MMAE | ~0.03 |
| Data adapted from a study comparing AsnAsn and ValCit linkers, demonstrating the potency of legumain-cleavable ADCs.[2] |
Table 2: Comparative Plasma Stability of Anti-Her2 ADCs
| Linker | Plasma Source | Time (days) | % ADC Remaining |
| AsnAsn-PABC-MMAE | Human | 8 | ~50% |
| Val-Cit-PABC-MMAE | Human | 8 | ~50% |
| AsnAsn-PABC-MMAE | Mouse | 8 | >85% |
| Val-Cit-PABC-MMAE | Mouse | 8 | >85% |
| Data from a study showing comparable plasma stability between AsnAsn and ValCit linkers.[3] |
These data suggest that legumain-cleavable linkers like Ala-Ala-Asn can offer comparable or even superior potency in high-legumain expressing tumors, while maintaining similar plasma stability to the industry-standard Val-Cit linkers.[2][3]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of an ADC using the this compound linker and a DBCO-modified payload.
Trityl Deprotection of the Linker
Objective: To remove the Trityl protecting group from the asparagine side chain of the this compound linker prior to payload conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS) as a scavenger
-
Dichloromethane (DCM)
-
Diethylether (cold)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Dissolve the this compound linker in DCM.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIPS.
-
Add the cleavage cocktail to the linker solution and stir at room temperature. The reaction progress can be monitored by the appearance of a yellow color, indicating the formation of the trityl carbocation.[4]
-
Continue stirring for 1-2 hours until the deprotection is complete, as monitored by HPLC-MS.[5]
-
Remove the TFA and DCM under reduced pressure.
-
Precipitate the deprotected linker by adding cold diethyl ether.
-
Centrifuge to pellet the product, wash with cold diethyl ether, and dry under vacuum.
-
Confirm the identity and purity of the deprotected linker, Azido-PEG4-Ala-Ala-Asn-PAB, by HPLC and MS.
ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate the deprotected azido-linker to an antibody that has been pre-functionalized with a DBCO-modified payload.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected Azido-PEG4-Ala-Ala-Asn-PAB linker
-
DBCO-modified cytotoxic payload
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification
Procedure:
-
Prepare a stock solution of the deprotected azido-linker in DMSO.
-
Prepare a stock solution of the DBCO-modified payload in DMSO.
-
In a reaction vessel, combine the monoclonal antibody solution with the azido-linker and DBCO-payload. A typical molar excess of the linker and payload to the antibody is 5-20 fold.[6]
-
Ensure the final concentration of DMSO is below 10% to maintain antibody integrity.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C.[7]
-
Monitor the reaction progress by analyzing small aliquots using HIC or mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Once the desired DAR is achieved, purify the ADC from unreacted linker and payload using SEC or HIC.
ADC Characterization
Objective: To determine the purity, drug-to-antibody ratio (DAR), and stability of the final ADC product.
Methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard method to determine the DAR and the distribution of drug-loaded species.[8] The addition of the hydrophobic linker-payload increases the retention time of the antibody on the HIC column, allowing for the separation of species with different DARs (DAR0, DAR2, DAR4, etc.).
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates.
-
Mass Spectrometry (MS): Native MS or LC-MS after antibody reduction can be used to confirm the identity of the ADC and to determine the precise mass of the conjugated light and heavy chains, which further confirms the DAR.[9]
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency and specificity of the ADC in killing cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC, isotype control ADC, and free payload
-
Cell viability reagent (e.g., MTT or XTT)
-
Plate reader
Procedure:
-
Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload.
-
Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.
Signaling Pathway Visualization
When a payload like MMAE is released into the cytoplasm, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
As shown in Figure 3, MMAE binds to tubulin dimers, preventing their polymerization into microtubules. This disruption of the microtubule network inhibits the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis. The cell is unable to proceed through mitosis and arrests in the G2/M phase of the cell cycle. Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to the activation of caspases and programmed cell death.
Conclusion
The this compound linker represents a sophisticated and highly adaptable platform for the development of innovative ADCs. Its modular design, incorporating a bioorthogonal handle for click chemistry, a hydrophilic spacer, and a legumain-cleavable peptide sequence, offers the potential for creating highly potent, selective, and stable targeted therapies. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the utility of this promising linker technology in their ADC development programs. Further optimization and in vivo studies will be crucial to fully realize the therapeutic potential of ADCs constructed with this advanced linker system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of PEG4 Spacers in ADC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker component is of paramount importance, profoundly influencing the ADC's stability, solubility, pharmacokinetics (PK), and ultimately, its therapeutic index. Among the various linker chemistries, the incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly the discrete PEG4 unit, has emerged as a critical strategy to optimize ADC performance. This in-depth technical guide elucidates the multifaceted role of the PEG4 spacer in ADC linkers, providing a comprehensive resource for researchers and drug developers in the field.
Physicochemical and Pharmacokinetic Impact of PEG4 Spacers
The inclusion of a PEG4 spacer in an ADC linker imparts several beneficial physicochemical and pharmacokinetic properties. The inherent hydrophilicity of the PEG moiety is a key attribute that addresses the challenges posed by hydrophobic payloads and linkers.[1][2]
1.1. Enhanced Solubility and Reduced Aggregation:
Many potent cytotoxic payloads are highly hydrophobic, which can lead to aggregation of the ADC, compromising its efficacy and potentially increasing its immunogenicity.[1][2] The PEG4 spacer acts as a solubilizing agent, increasing the overall hydrophilicity of the ADC and mitigating the propensity for aggregation.[1][3] This improved solubility is crucial for manufacturability, formulation, and in vivo stability.
1.2. Improved Pharmacokinetics:
The hydrophilic nature of the PEG4 spacer creates a hydration shell around the ADC, which can shield it from nonspecific interactions with other proteins and cells in circulation.[3] This "stealth" effect can lead to a longer circulation half-life (t½) and increased exposure (AUC), allowing for greater accumulation of the ADC at the tumor site.[4] Studies have shown that PEGylation can significantly improve the pharmacokinetic profiles of ADCs.[4]
1.3. Enabling Higher Drug-to-Antibody Ratios (DAR):
The ability to attach a sufficient number of drug molecules to the antibody is critical for ADC potency. However, increasing the drug-to-antibody ratio (DAR) with hydrophobic payloads can exacerbate aggregation issues.[3] By enhancing the solubility of the overall conjugate, PEG4 spacers can enable the development of ADCs with higher DARs without compromising their physicochemical properties.[3]
Data Presentation: Comparative Analysis
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacers on key ADC parameters. While direct head-to-head comparisons with a PEG4 spacer are not always available in the literature, the presented data provides a clear indication of the general trends observed with PEGylation.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) |
| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 |
| Non-Cleavable (MCC) | DM1 | HER2+ (SK-BR-3) | 5-20 |
| Cleavable (Val-Cit-PABC) with PEG4 | MMAE | HER2+ (BT-474) | ~15 |
| Cleavable (Disulfide) | DM1 | CD22+ (BJAB) | ~30 |
Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. This table provides representative data to illustrate general potency ranges.[5][6][7]
Table 2: Pharmacokinetic Parameters of ADCs with and without PEG Spacers
| ADC Linker | t½ (days) | Cmax (µg/mL) | AUC (day·µg/mL) |
| Non-PEGylated | 3.5 | 50 | 250 |
| PEGylated (PEG4) | ~5-7 | ~60-70 | ~400-500 |
| PEGylated (PEG8) | ~7-9 | ~70-80 | ~600-700 |
Note: This table represents generalized data from various preclinical studies and is intended to show the trend of improved pharmacokinetic parameters with PEGylation. Actual values will vary based on the specific ADC and study design.[4][8][9]
Table 3: Drug-to-Antibody Ratio (DAR) and Aggregation of ADCs
| Linker Type | Target DAR | Achieved DAR (Average) | Aggregation (%) |
| Non-PEGylated | 4 | 3.8 | 5-10 |
| PEGylated (PEG4) | 4 | 3.9 | < 2 |
| Non-PEGylated | 8 | 6.5 | 15-25 |
| PEGylated (PEG8) | 8 | 7.8 | < 5 |
Note: This table illustrates the trend of achieving higher and more consistent DARs with reduced aggregation when using PEG spacers. Data is compiled from various sources.[10][11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of ADCs with PEG4 spacers.
3.1. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs (with and without PEG4 spacer)
-
Isotype control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC constructs and control antibody in complete culture medium. A typical concentration range is 0.01 to 1000 ng/mL.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions.
-
Include wells with medium only (blank) and untreated cells (negative control).
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model (e.g., four-parameter logistic curve).[13][14]
-
3.2. Bystander Killing Effect Assay (Co-culture Assay)
Objective: To assess the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs
-
Isotype control ADC
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture Seeding:
-
Prepare a mixed suspension of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3).
-
Seed the co-culture mixture into a 96-well plate.
-
-
ADC Treatment:
-
Treat the co-culture with various concentrations of the ADC and isotype control for 72-96 hours.
-
-
Viability Assessment:
-
Harvest the cells and analyze by flow cytometry to quantify the percentage of viable GFP-positive (antigen-negative) cells.
-
Alternatively, use a high-content imaging system to count the number of viable fluorescent cells directly in the plate.
-
-
Data Analysis:
3.3. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the different ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
3.4. Analysis of ADC Aggregation by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system coupled with a MALS detector and a refractive index (RI) detector
-
Mobile Phase: Formulation buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
System Setup:
-
Equilibrate the SEC-MALS system with the mobile phase.
-
-
Sample Analysis:
-
Inject the ADC sample.
-
Monitor the elution profile with the UV, MALS, and RI detectors.
-
-
Data Analysis:
-
The MALS detector will determine the molar mass of the eluting species.
-
Integrate the peak corresponding to the monomeric ADC and any peaks corresponding to high molecular weight aggregates.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.[14][17]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the role of PEG4 spacers in ADC linkers.
Conclusion
The strategic incorporation of a PEG4 spacer into ADC linkers represents a significant advancement in the design of these complex biotherapeutics. The enhanced hydrophilicity afforded by the PEG4 moiety translates into improved solubility, reduced aggregation, and more favorable pharmacokinetic profiles. These benefits can enable the development of ADCs with higher drug-to-antibody ratios, leading to enhanced potency. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug developers seeking to harness the advantages of PEGylation in their ADC programs. As the field of ADCs continues to evolve, the rational design of linkers, including the judicious use of PEG spacers, will remain a cornerstone of developing safer and more effective cancer therapies.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. wyatt.com [wyatt.com]
- 15. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. agilent.com [agilent.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
The Ala-Ala-Asn Cleavable Linker: A Technical Guide for Drug Development Professionals
An In-depth Review of a Novel Linker Technology for Targeted Therapeutics
Introduction
In the rapidly evolving landscape of targeted cancer therapies, particularly Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role in determining both efficacy and safety. The Ala-Ala-Asn (AAN) tripeptide linker has emerged as a promising enzymatically cleavable linker, offering a distinct advantage in the targeted delivery of cytotoxic payloads. This technical guide provides a comprehensive overview of the Ala-Ala-Asn linker, detailing its mechanism of action, applications, and the experimental protocols necessary for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this innovative linker technology.
The AAN linker is designed to be selectively cleaved by legumain, an asparaginyl endopeptidase that is significantly overexpressed in the tumor microenvironment and within the lysosomes of cancer cells.[1][2] This specificity allows for the stable circulation of the ADC in the bloodstream and the targeted release of the cytotoxic payload upon internalization into tumor cells, thereby minimizing off-target toxicity.[1][2]
Mechanism of Action: Legumain-Mediated Cleavage
The core of the Ala-Ala-Asn linker's functionality lies in its specific recognition and cleavage by legumain. Legumain, a member of the C13 family of cysteine proteases, exhibits a stringent substrate specificity, primarily cleaving peptide bonds at the C-terminal side of asparagine (Asn) residues.[1] The Ala-Ala dipeptide sequence at the N-terminus of the asparagine acts as a recognition motif, positioning the Asn residue for optimal cleavage by the enzyme.
Upon binding of the ADC to its target antigen on the surface of a cancer cell, the complex is internalized via receptor-mediated endocytosis. The ADC then traffics through the endosomal-lysosomal pathway, where the acidic environment and the presence of proteases, including legumain, facilitate the cleavage of the linker. The cleavage of the Ala-Ala-Asn sequence releases the payload, which can then exert its cytotoxic effect.[1][3]
Quantitative Data Summary
The performance of the Ala-Ala-Asn linker has been evaluated in various studies, often in comparison to the widely used Val-Cit linker. The following tables summarize key quantitative data from the literature.
| Parameter | Linker | Value | Species | Reference |
| Cleavage Kinetics | Asn-Asn | 5x faster than Val-Cit | Lysosomal extracts | |
| Ala-Ala-Asn | Effectively cleaved | Purified legumain | [1] | |
| Plasma Stability | Asn-containing linkers | Very stable | Mouse plasma | [1] |
| Ala-Ala-Asn-PABC ADC | Stable | Not specified | ||
| Val-Cit-PABC ADC | Half-life: ~6.0 days | Mouse | ||
| Val-Cit-PABC ADC | Half-life: ~9.6 days | Monkey | ||
| Cytotoxicity | Ala-Ala-Asn-PABC ADC | Potent | FRA-high expressing cells | |
| Asn-containing ADCs | 2-3 fold higher off-target activity than Val-Cit ADC | Not specified | [1] |
Table 1: Comparative Performance Data of Ala-Ala-Asn and Related Linkers.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of different linker technologies. The following sections provide methodologies for key experiments related to the Ala-Ala-Asn linker.
Protocol 1: Synthesis of Fmoc-Ala-Ala-Asn-PABC-PNP
This protocol describes a representative method for the solid-phase synthesis of the Ala-Ala-Asn tripeptide attached to a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, activated with a p-nitrophenyl (PNP) group for subsequent payload conjugation.
Materials:
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Ala-OH
-
2-Chlorotrityl chloride resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
p-Nitrophenyl 4-aminobenzyl carbonate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Add Fmoc-Asn(Trt)-OH and DIPEA in DCM and react for 2 hours. Cap any remaining active sites with methanol/DIPEA in DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Peptide Coupling (Alanine): In a separate vessel, pre-activate Fmoc-Ala-OH with DIC and HOBt in DMF. Add the activated amino acid solution to the resin and react for 2 hours.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and peptide coupling steps with another equivalent of Fmoc-Ala-OH.
-
PABC Spacer Attachment: After the final Fmoc deprotection, couple p-nitrophenyl 4-aminobenzyl carbonate to the N-terminus of the tripeptide using DIC and HOBt in DMF.
-
Cleavage from Resin: Cleave the protected peptide-linker from the resin using a solution of TFA/DCM.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: Legumain Cleavage Assay
This protocol outlines a method to assess the cleavage of the Ala-Ala-Asn linker by legumain.
Materials:
-
Ala-Ala-Asn linked ADC or a fluorogenic substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Recombinant human legumain
-
Assay buffer (e.g., 100 mM citric acid buffer, pH 4.5, containing DTT)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the substrate in the assay buffer.
-
Add recombinant human legumain to each well.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 370 nm excitation and 460 nm emission for AMC) at regular time intervals.
-
Calculate the rate of cleavage from the increase in fluorescence over time.
Protocol 3: In Vitro Plasma Stability Assay
This protocol is used to determine the stability of the ADC in plasma.
Materials:
-
ADC with Ala-Ala-Asn linker
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Affinity purification resin (e.g., Protein A)
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points, take an aliquot and quench the reaction by placing it on ice.
-
Capture the ADC from the plasma using Protein A affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method to evaluate the cytotoxic potential of an ADC.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
ADC with Ala-Ala-Asn linker
-
Control antibody
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, control antibody, and vehicle control.
-
Incubate for a period appropriate for the payload's mechanism of action (typically 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Conclusion
The Ala-Ala-Asn cleavable linker represents a significant advancement in the design of targeted therapies, particularly ADCs. Its high specificity for legumain, an enzyme overexpressed in the tumor microenvironment, provides a mechanism for the controlled and targeted release of cytotoxic payloads. This, in turn, has the potential to widen the therapeutic window by increasing efficacy and reducing off-target toxicities. The experimental protocols provided in this guide offer a framework for the robust evaluation of ADCs incorporating the Ala-Ala-Asn linker, enabling researchers to make informed decisions in the drug development process. Further research and clinical evaluation will continue to elucidate the full potential of this promising linker technology.
References
A Technical Guide to the Mechanism of Legumain-Mediated Cleavage of Antibody-Drug Conjugate (ADC) Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the biochemical mechanisms, design principles, and evaluation methodologies for legumain-cleavable linkers used in Antibody-Drug Conjugates (ADCs). It details the role of legumain in the tumor microenvironment, the kinetics of linker cleavage, and the experimental protocols required for the development and validation of next-generation ADCs.
Introduction: The Emergence of Legumain-Cleavable ADCs
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1] The linker, which connects the antibody and payload, is a critical component that dictates the stability, efficacy, and safety of the ADC.[2] While first-generation ADCs often utilized cathepsin-cleavable linkers like valine-citrulline (Val-Cit), research has revealed liabilities, including instability in rodent plasma and off-target cleavage by enzymes such as human neutrophil elastase, which can lead to toxicities like neutropenia.[3][4]
This has spurred the development of alternative linker technologies, with a significant focus on legumain-cleavable linkers. Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease with highly specific activity for cleaving peptide bonds C-terminal to asparagine residues.[5][6] Its expression is significantly upregulated in various solid tumors and tumor-associated macrophages (TAMs) compared to healthy tissues, making it an attractive enzyme for tumor-specific payload release.[7][8] ADCs incorporating legumain-sensitive linkers have demonstrated comparable or improved efficacy to traditional Val-Cit ADCs, with enhanced stability and potentially improved safety profiles.[9]
The Core Mechanism: From ADC Internalization to Payload Release
The therapeutic action of a legumain-cleavable ADC is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
-
Target Binding and Internalization : The ADC circulates in the bloodstream until its monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.[10]
-
Endocytosis and Lysosomal Trafficking : Upon binding, the cell internalizes the ADC-antigen complex through receptor-mediated endocytosis.[1] The resulting endosome traffics through the endolysosomal pathway, where it fuses with a lysosome.[11]
-
Legumain Activation : Legumain is synthesized as an inactive zymogen and requires the acidic environment of the lysosome (pH 4.0-5.5) for autocatalytic activation.[6][11] This pH-dependent activation ensures that legumain's proteolytic activity is primarily confined to the lysosomal compartment, minimizing off-target activity.
-
Linker Cleavage : Within the lysosome, activated legumain recognizes and cleaves the specific asparagine residue within the ADC's linker sequence.[2]
-
Payload Release and Action : This cleavage event liberates the cytotoxic payload. Depending on the linker design, this release may be direct or occur via a subsequent self-immolative spacer.[12] Once freed, the payload can diffuse out of the lysosome into the cytoplasm or nucleus to exert its cell-killing effect, typically by damaging DNA or disrupting microtubule formation.[2]
References
- 1. books.rsc.org [books.rsc.org]
- 2. Advancements in antibody-drug conjugates as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. eurekalert.org [eurekalert.org]
- 6. Knockdown of Legumain Suppresses Cervical Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Trityl Protecting Group: A Linchpin in Modern Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined peptides. Among the arsenal (B13267) of protective moieties, the trityl (Trt) group stands out as a versatile and indispensable tool, particularly within the framework of solid-phase peptide synthesis (SPPS). Its unique combination of steric bulk and acid lability allows for the selective protection of various amino acid side chains, playing a crucial role in the synthesis of complex peptides and therapeutic candidates. This technical guide delves into the core importance of the Trt protecting group, providing detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to illuminate its application in peptide synthesis.
The Strategic Importance of the Trityl Group
The trityl group, a triphenylmethyl moiety, is a bulky alkyl-type protecting group renowned for its utility in protecting primary amines and the side chains of specific amino acids. Its significance in peptide synthesis stems from several key characteristics:
-
Steric Hindrance: The considerable size of the Trt group provides significant steric bulk.[1] This bulkiness can be advantageous in disrupting peptide aggregation during the synthesis of long or hydrophobic sequences.[1] Furthermore, it plays a role in minimizing the formation of diketopiperazines, a common side reaction, particularly with proline residues.[1][2]
-
Mild Introduction and Removal: The Trt group can be introduced under relatively mild alkaline conditions and, crucially, removed under mild acidic conditions.[3][4] This allows for its selective cleavage without affecting more robust acid-labile protecting groups like tert-butyl (tBu), a cornerstone of its utility in orthogonal protection schemes.[1]
-
High Stability: The Trt group is stable under the basic conditions required for the removal of the Nα-Fmoc group (e.g., piperidine), making it highly compatible with the widely used Fmoc/tBu SPPS strategy.[5]
-
Inhibition of Racemization: For certain amino acids, notably histidine, the Trt group can effectively suppress racemization during the coupling reaction.[6]
-
Enhanced Solubility: For amino acids like asparagine and glutamine, which have poor solubility in common SPPS solvents, the attachment of a Trt group to their side-chain amide nitrogen significantly improves their solubility, facilitating their incorporation into peptide chains.[7]
The most commonly Trt-protected amino acid side chains in Fmoc-based SPPS are those of Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln).[8]
Quantitative Data on Performance
The selection of a protecting group strategy has a direct impact on the efficiency and purity of the final peptide product. The following tables provide quantitative data to aid in the comparative analysis of the Trt group's performance.
Table 1: Comparison of D-Isomer Formation for Histidine Protecting Groups
Racemization of histidine during coupling is a significant challenge in peptide synthesis. This table compares the percentage of the undesirable D-isomer formed when using Trt versus Boc protection for the histidine side chain under different coupling conditions.
| His Derivative | Coupling Conditions | D-Isomer (%) |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | > 16 |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 |
Data sourced from a study on Liraglutide synthesis.[9]
Table 2: Impact of Deprotection Reagent on Diketopiperazine (DKP) Formation
Diketopiperazine formation is a common side reaction that can truncate the peptide chain. This table shows the percentage of DKP formation using different Fmoc deprotection reagents for a model dipeptide-resin.
| Deprotection Reagent | DKP Formation (%) |
| 20% Piperidine/DMF | 13.8 |
| 5% Piperidine/DMF | 12.2 |
| 20% Piperidine/Toluene | 11.7 |
| 5% Piperazine/DMF | < 4 |
| 5% Piperazine/NMP | < 4 |
Data from a study on Fmoc-Cys([CH₂]₃COOtBu)-Pro-2-Cl-trityl resin.[10]
Table 3: Acid Lability of Trityl-Based Protecting Groups
The acid lability of trityl-based protecting groups can be modulated by substitution on the phenyl rings. This allows for selective deprotection under specific acidic conditions.
| Protecting Group | Cleavage Conditions | % Cleavage (30 min) |
| Mmt (4-methoxytrityl) | 1:1:8 AcOH:TFE:DCM | 75 - 80 |
| Mtt (4-methyltrityl) | 1:1:8 AcOH:TFE:DCM | 3 - 8 |
| Trt (trityl) | 90% TFA | Typically complete removal |
| Mmt (4-methoxytrityl) | 1% TFA in DCM/TIS (95:5 v/v) | Complete removal |
| Mtt (4-methyltrityl) | 15% TFA | Complete removal |
Data compiled from various sources.[7]
Experimental Protocols
Detailed and validated protocols are essential for the successful application of Trt-protected amino acids in peptide synthesis.
Protocol 1: Introduction of the Trityl Group (Tritylation) of an Amino Acid Methyl Ester
This protocol describes a general method for the N-tritylation of an amino acid methyl ester.
Materials:
-
Amino acid methyl ester hydrochloride (1 eq.)
-
Triethylamine (B128534) (TEA) (2 eq.)
-
Trityl chloride (Trt-Cl) (1 eq.)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve the amino acid methyl ester hydrochloride in DMF.
-
Cool the solution in an ice bath.
-
Add triethylamine to the solution.
-
Add a solution of trityl chloride in DCM to the mixture and stir vigorously for 2.5 hours at room temperature.[5]
-
Concentrate the reaction mixture to dryness.
-
Treat the residue with water and extract with ethyl acetate.
-
Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate to dryness to yield the N-Trt-amino acid methyl ester.[5]
-
The methyl ester can then be hydrolyzed to the corresponding carboxylic acid using LiOH in a methanol/water mixture.[5]
Protocol 2: Cleavage of the Trityl Group from a Peptide-Resin
This protocol outlines the final cleavage and deprotection step to remove the Trt group and other acid-labile side-chain protecting groups, and to cleave the peptide from the resin.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (B1312306) (TIS), 2.5% Water.[1]
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).[1]
-
Agitate the mixture at room temperature for 2-3 hours. A deep yellow color may be observed due to the formation of the trityl cation.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional TFA or DCM and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the crude peptide.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
Note on Scavengers: The triisopropylsilane (TIS) in the cleavage cocktail acts as a scavenger to trap the highly reactive trityl cation that is liberated during deprotection, preventing it from reattaching to the peptide or modifying sensitive residues like tryptophan.[1]
Visualizing Workflows and Mechanisms
Graphviz diagrams provide a clear visual representation of the chemical processes and logical workflows involved in peptide synthesis utilizing the Trt protecting group.
Caption: Mechanism of Trityl Protection of an Amino Group.
Caption: Mechanism of Trityl Deprotection.
Caption: SPPS Workflow with a Trt-Protected Amino Acid.
Conclusion
The trityl protecting group is a cornerstone of modern solid-phase peptide synthesis, offering a unique set of properties that enable the efficient and high-purity synthesis of complex peptides. Its significant steric bulk, tunable acid lability, and compatibility with the Fmoc/tBu strategy make it an invaluable tool for protecting the side chains of key amino acids. By understanding the underlying chemistry, leveraging quantitative data for strategic planning, and adhering to optimized experimental protocols, researchers and drug development professionals can effectively harness the power of the Trt group to advance their peptide-based projects. The continued development of trityl-based protecting groups and their application in novel synthetic methodologies will undoubtedly further expand the horizons of peptide science.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the bifunctional linker Azido-PEG4-Ala-Ala-Asn(Trt)-PAB, a key reagent in the development of advanced bioconjugates and antibody-drug conjugates (ADCs).
Core Molecular Data
The fundamental chemical properties of this compound are summarized below. This molecule is a derivative of a polyethylene (B3416737) glycol (PEG) linker conjugated to a peptide sequence, incorporating an azide (B81097) group for click chemistry applications and a trityl-protected asparagine residue.
| Property | Value | Source |
| Molecular Formula | C47H58N8O10 | [1][2][3][4] |
| Molecular Weight | 895.03 g/mol | [1][3][5] |
| CAS Number | 2055042-67-4 | [2] |
Structural and Functional Overview
This compound is a sophisticated chemical entity designed for specific applications in bioconjugation.[6] Its structure can be deconstructed into several key functional units:
-
Azido Group (N3): Positioned at the terminus of the PEG chain, this functional group is instrumental for "click chemistry" reactions, particularly with alkyne-containing molecules. This allows for a highly efficient and specific covalent linkage to other molecules.
-
PEG4 Linker: The tetraethylene glycol spacer is hydrophilic, which enhances the solubility of the entire molecule in aqueous environments. This property is often crucial for biological applications.
-
Peptide Sequence (Ala-Ala-Asn): The tripeptide sequence Alanine-Alanine-Asparagine can serve as a recognition site or a cleavable linker by specific enzymes in a biological system.
-
Trityl (Trt) Protecting Group: The trityl group protects the side chain amide of the asparagine residue. This is a bulky protecting group that can be removed under acidic conditions.
-
PAB (p-aminobenzyl alcohol) Moiety: This component can act as a self-immolative spacer in the context of ADCs, facilitating the release of a conjugated payload.
The logical relationship and connectivity of these components are illustrated in the diagram below.
Experimental Protocols
While specific experimental protocols are highly dependent on the application, a general workflow for utilizing this compound in a bioconjugation experiment, such as the synthesis of an antibody-drug conjugate, is outlined below.
Note on Methodologies: The precise conditions for each step, including reaction times, temperatures, and purification methods, must be optimized for the specific antibody, drug, and desired final product characteristics.
References
- 1. This compound|COA [dcchemicals.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. cenmed.com [cenmed.com]
- 5. Azide | BroadPharm [broadpharm.com]
- 6. SmallMolecules.com | this compound (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
Solubility Characteristics of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the solubility characteristics of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB, a heterobifunctional linker commonly employed in the development of Antibody-Drug Conjugates (ADCs). Understanding the solubility of this reagent is critical for its effective handling, conjugation, and the overall success of ADC manufacturing.
Molecular Structure and its Influence on Solubility
This compound is a complex molecule with distinct domains that collectively determine its solubility profile. The key structural components are:
-
Azido Group (N3): A reactive moiety for "click chemistry" conjugation.
-
Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic chain of four ethylene (B1197577) glycol units.
-
Peptide Moiety (Ala-Ala-Asn): A tripeptide sequence.
-
Trityl (Trt) Protecting Group: A bulky, hydrophobic group protecting the amide side chain of asparagine.
-
p-Aminobenzyl (PAB) Group: A self-immolative spacer.
The overall solubility of this compound is a balance between its hydrophilic and hydrophobic components. The PEG4 spacer is explicitly incorporated to enhance aqueous solubility[1][2][3][4][5]. PEG linkers are well-known for their ability to improve the water solubility and biocompatibility of conjugated molecules[6][7]. However, the presence of the bulky and hydrophobic trityl group and the p-aminobenzyl (PAB) moiety can counteract this effect, potentially limiting solubility in purely aqueous solutions[8][9]. The peptide component, Ala-Ala-Asn, has a moderate influence on solubility.
Qualitative Solubility Profile
Based on the structural analysis, this compound is expected to exhibit the following solubility characteristics:
-
Aqueous Buffers: Limited to moderate solubility. The hydrophilic PEG spacer aids in dissolution in aqueous media, a feature highlighted by multiple suppliers[1][2][3][4][5]. However, the hydrophobic trityl and PAB groups may necessitate the use of co-solvents for achieving higher concentrations. The pH of the buffer can also influence solubility, particularly by affecting the charge of any ionizable groups.
-
Organic Solvents: Good solubility is anticipated in polar aprotic solvents commonly used for dissolving peptides and organic molecules, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). These solvents are effective at solvating both the hydrophilic and hydrophobic portions of the molecule.
Quantitative Solubility Data
As of the latest available data, specific quantitative solubility values (e.g., in mg/mL or mM) for this compound in various solvents have not been published in publicly accessible datasheets or scientific literature. Researchers are advised to perform their own solubility testing to determine the optimal solvent system and concentration for their specific application.
Table 1: Predicted Solubility of this compound
| Solvent System | Predicted Solubility | Rationale |
| Water / Aqueous Buffers (e.g., PBS) | Limited to Moderate | The hydrophilic PEG4 spacer enhances aqueous solubility[1][2][3], but the hydrophobic Trityl and PAB groups may limit it[8][9]. |
| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent capable of dissolving both hydrophilic and hydrophobic components. |
| Dimethylformamide (DMF) | High | Similar to DMSO, a common solvent for peptide and organic synthesis. |
| Acetonitrile (ACN) | Moderate to High | Often used in reverse-phase HPLC, suggesting some degree of solubility, likely enhanced with water as a co-solvent. |
| Ethanol / Methanol | Moderate | May be effective, particularly in combination with other solvents. |
Experimental Protocol for Solubility Determination
For researchers needing to establish precise solubility limits, the following general protocol can be adapted.
Objective: To determine the solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, Water, PBS pH 7.4)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC system
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution into the test solvent (e.g., PBS).
-
Equilibration: Vortex each dilution thoroughly and allow it to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-24 hours) to ensure maximum dissolution.
-
Separation of Undissolved Material: Centrifuge the samples at high speed to pellet any undissolved solid.
-
Quantification of Solubilized Compound: Carefully remove the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method such as UV-Vis spectrophotometry (if a chromophore is present and an extinction coefficient is known) or a calibrated HPLC method.
-
Determination of Solubility Limit: The highest concentration at which no precipitate is observed after centrifugation is considered the solubility limit in that solvent under the tested conditions.
Visualizing Workflow and Molecular Interactions
The following diagrams illustrate the experimental workflow for solubility determination and the interplay of the molecular components influencing solubility.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. SmallMolecules.com | this compound (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 4. Azido-PEG4-Ala-Ala-Asn(Trt)-PAB_2055042-67-4_新研博美 [xinyanbm.com]
- 5. cenmed.com [cenmed.com]
- 6. chempep.com [chempep.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathway for Azido-PEG4-Ala-Ala-Asn(Trt)-PAB: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthesis pathway for Azido-PEG4-Ala-Ala-Asn(Trt)-PAB, a key bifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). The synthesis is primarily based on a solid-phase peptide synthesis (SPPS) approach, which offers advantages in purification and handling of intermediates.
Overview of the Synthesis Strategy
The synthesis of this compound is a multi-step process that involves the sequential assembly of a tripeptide backbone, incorporation of a self-immolative p-aminobenzyl (PAB) spacer, and finally, the attachment of a hydrophilic Azido-PEG4 linker. The use of the trityl (Trt) protecting group for the asparagine side chain is crucial to prevent undesirable side reactions during synthesis.[1] The overall workflow is depicted in the diagram below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
All amino acids are L-isomers unless otherwise specified. Reagents should be of high purity, suitable for peptide synthesis.
| Reagent/Material | Supplier | Grade |
| Wang Resin | Various | 100-200 mesh, 1.0 mmol/g |
| Fmoc-Asn(Trt)-OH | Various | Peptide synthesis grade |
| Fmoc-Ala-OH | Various | Peptide synthesis grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis grade |
| 1-Hydroxybenzotriazole (HOBt) | Various | Synthesis grade |
| N,N-Diisopropylethylamine (DIPEA) | Various | Synthesis grade |
| Piperidine (B6355638) | Various | Synthesis grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Dichloromethane (DCM) | Various | ACS grade |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Synthesis grade |
| p-Aminobenzyl alcohol (PAB-OH) | Various | Synthesis grade |
| Azido-PEG4-NHS Ester | Various | >95% purity |
| Diethyl ether | Various | Anhydrous |
Step-by-Step Synthesis
Protocol 1: Loading of the First Amino Acid (Fmoc-Asn(Trt)-OH) onto Wang Resin
-
Swell Wang resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve Fmoc-Asn(Trt)-OH (1.79 g, 3.0 mmol), HOBt (0.46 g, 3.0 mmol), and DIC (0.47 mL, 3.0 mmol) in DMF (10 mL).
-
Add the activated amino acid solution to the swollen resin.
-
Add DIPEA (1.05 mL, 6.0 mmol) to the reaction mixture.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Peptide Chain Elongation (Coupling of Fmoc-Ala-OH)
-
Fmoc Deprotection: To the Fmoc-Asn(Trt)-resin, add a 20% solution of piperidine in DMF (10 mL). Agitate for 5 minutes. Drain the solution. Repeat the piperidine treatment for 15 minutes. Wash the resin with DMF (5 x 10 mL).
-
Coupling: In a separate flask, dissolve Fmoc-Ala-OH (0.93 g, 3.0 mmol), HOBt (0.46 g, 3.0 mmol), and DIC (0.47 mL, 3.0 mmol) in DMF (10 mL). Add this solution to the deprotected resin. Add DIPEA (0.52 mL, 3.0 mmol) and agitate for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat steps 1-3 for the second Alanine coupling.
Protocol 3: Coupling of p-Aminobenzyl alcohol (PAB)
Note: While commercially available Fmoc-Ala-Ala-Asn(Trt)-PAB exists, this protocol outlines the on-resin coupling of the PAB moiety.[2]
-
Perform Fmoc deprotection on the Fmoc-Ala-Ala-Asn(Trt)-resin as described in Protocol 2, step 1.
-
In a separate flask, dissolve p-aminobenzyl alcohol (0.37 g, 3.0 mmol) and a coupling agent such as HATU (1.14 g, 3.0 mmol) in DMF (10 mL).
-
Add DIPEA (1.05 mL, 6.0 mmol) to the activated PAB solution.
-
Add the activated PAB solution to the deprotected peptide-resin and agitate for 4-6 hours at room temperature.
-
Wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum.
Protocol 4: Cleavage of the Peptide-PAB from the Resin
-
Treat the dried H-Ala-Ala-Asn(Trt)-PAB-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) (10 mL per gram of resin) for 2 hours at room temperature.[3]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold volume).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide, H-Ala-Ala-Asn(Trt)-PAB-OH, under vacuum.
Protocol 5: Coupling of Azido-PEG4-NHS Ester
-
Dissolve the crude H-Ala-Ala-Asn(Trt)-PAB-OH (assume ~0.8 mmol based on initial resin loading) in a mixture of DMF and a suitable aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0) to maintain a basic pH.
-
In a separate vial, dissolve Azido-PEG4-NHS Ester (1.2 equivalents) in a minimal amount of DMF.[4]
-
Add the Azido-PEG4-NHS Ester solution to the peptide solution dropwise while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction progress by LC-MS.
Protocol 6: Purification of the Final Product
-
Acidify the reaction mixture with a small amount of TFA.
-
Purify the crude this compound by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a gradient of water and acetonitrile, both containing 0.1% TFA, as the mobile phase.
-
Collect the fractions containing the desired product.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
Protocol 7: Characterization
-
Confirm the identity and purity of the final product using analytical RP-HPLC and high-resolution mass spectrometry (HRMS).
-
Expected Mass (C₄₇H₅₈N₈O₁₀): Calculated: 895.0 g/mol .
Quantitative Data Summary
| Step | Intermediate/Product | Starting Material (per 1g resin) | Reagents (Equivalents) | Typical Yield | Purity (Post-Purification) |
| SPPS | Fmoc-Ala-Ala-Asn(Trt)-PAB-Resin | 1.0 g Wang Resin (1.0 mmol) | Fmoc-AA (3 eq), DIC/HOBt (3 eq), DIPEA (3-6 eq) | ~95% loading | N/A |
| Cleavage | Crude H-Ala-Ala-Asn(Trt)-PAB-OH | ~1.0 mmol on resin | TFA/TIS/H₂O (95:2.5:2.5) | 70-85% | ~70% |
| PEGylation | Crude this compound | ~0.8 mmol | Azido-PEG4-NHS Ester (1.2 eq) | >90% conversion | ~65% |
| Purification | Pure this compound | ~0.7 mmol | N/A | 50-70% (overall) | >95% |
Visualization of Key Chemical Transformations
Caption: Key chemical transformations in the synthesis of the target molecule.
Conclusion
The synthesis of this compound is a well-defined process rooted in established solid-phase peptide synthesis methodologies. Careful control of reaction conditions, appropriate use of protecting groups, and rigorous purification are essential for obtaining a high-purity product. This technical guide provides a robust framework for researchers to successfully synthesize this important ADC linker for applications in targeted drug delivery.
References
An In-depth Technical Guide to Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the advent of click chemistry, a concept introduced by K. Barry Sharpless in 2001.[1][2] This chemical philosophy emphasizes reactions that are modular, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them exceptionally well-suited for biological applications.[1][3] This guide provides a comprehensive overview of the core principles of click chemistry and its application in bioconjugation, with a focus on key reactions, experimental protocols, and quantitative data to aid researchers in the development of novel therapeutics and diagnostics.
Core Principles of Click Chemistry
Click chemistry is not a single reaction, but rather a set of criteria that a reaction must meet to be considered "click." These reactions are characterized by:
-
High Efficiency and Yields: Click reactions proceed to completion or near completion, simplifying purification.[1][3]
-
Modularity and Wide Scope: They can be used to join a diverse range of molecular building blocks.
-
Stereospecificity: The reactions produce a single, well-defined product.[3]
-
Simple Reaction Conditions: They are often performed in benign solvents, such as water, and are insensitive to oxygen and water.[3]
-
Bioorthogonality: A crucial feature for bioconjugation, meaning the reacting functional groups are inert to the vast array of functional groups found in biological systems, thus preventing unwanted side reactions.[][5][6][7]
The prototypical click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne to form a stable triazole ring.[5][8] While this reaction is inherently slow, the development of catalyzed and strain-promoted versions has made it a cornerstone of bioconjugation.
Key Click Chemistry Reactions in Bioconjugation
Two main classes of azide-alkyne cycloaddition reactions have become indispensable tools for scientists: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, where a copper(I) catalyst dramatically accelerates the cycloaddition between a terminal alkyne and an azide, yielding a 1,4-disubstituted 1,2,3-triazole.[8] This reaction is known for its reliability, high yields, and tolerance to a variety of functional groups.
Advantages of CuAAC:
Limitations of CuAAC:
-
The copper catalyst can be toxic to living cells, which can limit its application in in vivo studies.[1][7][11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity of the copper catalyst, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[7][11][] This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a metal catalyst.[5][11][] The relief of ring strain provides the driving force for the reaction.[]
Advantages of SPAAC:
-
Bioorthogonal and can be used in living systems without a toxic catalyst.[5][11][]
-
Highly specific reaction between the azide and cyclooctyne.
Limitations of SPAAC:
-
Reaction kinetics are generally slower than CuAAC.[13]
-
The cyclooctyne reagents can be more complex to synthesize.[14]
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against the requirement for biocompatibility. The following table summarizes key quantitative parameters for these reactions.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Typical Reactants | Terminal Alkyne, Azide | Cyclooctyne, Azide |
| Second-Order Rate Constant (k) | 10² - 10⁵ M⁻¹s⁻¹ | 10⁻³ - 10¹ M⁻¹s⁻¹ |
| Biocompatibility | Limited in living systems due to copper toxicity | Excellent, widely used for in vivo studies |
| Reaction Conditions | Aqueous buffers, room temperature | Physiological conditions (aqueous, 37°C) |
| Key Applications | In vitro labeling, material science, drug discovery | Live-cell imaging, in vivo drug delivery, proteomics |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol outlines a general method for labeling a protein containing an alkyne group with an azide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule (e.g., fluorescent probe) in DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine (B1677879) hydrochloride stock solution (optional, to scavenge reactive oxygen species)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized molecule. The molar ratio will need to be optimized but a 1:5 to 1:10 ratio of protein to azide is a common starting point.[15]
-
In a separate tube, prepare the copper catalyst complex by mixing CuSO₄ and THPTA ligand in a 1:2 molar ratio.[15] Let the mixture stand for a few minutes.
-
Add the premixed copper/ligand solution to the protein-azide mixture. The final copper concentration is typically in the range of 50-250 µM.[16]
-
(Optional) Add aminoguanidine to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Quench the reaction by adding EDTA to chelate the copper.
-
Purify the labeled protein using a suitable method to remove excess reagents.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol describes a general method for labeling a target biomolecule containing an azide group with a cyclooctyne-functionalized probe on the surface of living cells.
Materials:
-
Cells expressing the azide-modified biomolecule of interest
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) in a biocompatible solvent (e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Imaging system (e.g., fluorescence microscope)
Procedure:
-
Culture the cells expressing the azide-modified biomolecule under standard conditions.
-
Prepare a stock solution of the cyclooctyne-functionalized probe in DMSO.
-
Dilute the cyclooctyne probe in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the medium containing the cyclooctyne probe to the cells.
-
Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator. The optimal incubation time will depend on the specific probe and cell type.
-
After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
The cells are now ready for analysis, for example, by fluorescence microscopy.
Visualizing Click Chemistry Workflows
The following diagrams illustrate the fundamental mechanisms and a general experimental workflow for bioconjugation using click chemistry.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. merckmillipore.com [merckmillipore.com]
- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 16. jenabioscience.com [jenabioscience.com]
The "Click" Revolution in Oncology: An In-depth Technical Guide to Azide-Alkyne Cycloaddition in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry," particularly the azide-alkyne cycloaddition reaction, has marked a pivotal advancement in the development of Antibody-Drug Conjugates (ADCs). This powerful and versatile bioconjugation technique allows for the precise and stable attachment of potent cytotoxic payloads to monoclonal antibodies, overcoming many of the limitations associated with traditional conjugation methods. This technical guide provides a comprehensive overview of the application of azide-alkyne cycloaddition in ADC development, detailing experimental protocols, presenting key quantitative data, and visualizing the underlying scientific principles.
Introduction to Azide-Alkyne Cycloaddition in ADC Development
Traditional ADC synthesis often relies on the stochastic conjugation of drugs to endogenous amino acid residues on the antibody, such as lysine (B10760008) or cysteine. This approach typically results in heterogeneous mixtures of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites, which can negatively impact their pharmacokinetic properties, efficacy, and safety profiles.
Azide-alkyne cycloaddition, a cornerstone of bioorthogonal chemistry, offers a solution to this heterogeneity by enabling site-specific conjugation. This reaction, occurring between an azide (B81097) and an alkyne functional group to form a stable triazole linkage, is highly specific and can be performed under mild, biologically compatible conditions. Two primary forms of this reaction are employed in ADC development: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction is catalyzed by copper(I) ions, which can be generated in situ from a copper(II) salt and a reducing agent. The use of accelerating ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), enhances reaction rates and protects the antibody from potential copper-induced degradation.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[3][] The absence of a cytotoxic copper catalyst makes SPAAC particularly attractive for in vivo applications and for use with sensitive biological molecules.[3][]
The ability to precisely control the site of conjugation and the DAR through these methods leads to the production of homogeneous ADCs with improved therapeutic indices.
Quantitative Comparison of Azide-Alkyne Cycloaddition Methods
The choice between CuAAC and SPAAC for ADC development depends on a variety of factors, including the specific antibody and payload, desired reaction kinetics, and biocompatibility requirements. The following tables summarize key quantitative data extracted from various studies to facilitate a direct comparison.
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹). | Slower than CuAAC, highly dependent on the cyclooctyne structure. |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst, though ligands can mitigate this. | Excellent biocompatibility, ideal for in vivo and live-cell applications.[] |
| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling). | Can have side reactions with thiols; some cyclooctynes can be unstable. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Not regioselective, yielding a mixture of regioisomers. |
Table 1: General Comparison of CuAAC and SPAAC.
| Antibody-Payload Conjugate | Conjugation Method | Achieved DAR | Yield (%) | Purity (%) | Reference |
| Trastuzumab-MMAE | CuAAC | ~2.0 | >95 | >98 | [5] |
| Trastuzumab-MMAF | SPAAC (with pAMF) | ~1.8 | Near complete conjugation | High | [6] |
| Anti-HER2 Fab-Cy5.5-ADIBO | SPAAC (with unnatural amino acid) | Not specified | High | High | [7] |
Table 2: Examples of Quantitative Outcomes for ADC Synthesis via Azide-Alkyne Cycloaddition. (Note: Direct comparison is challenging due to variations in experimental conditions across different studies.)
Experimental Protocols
This section provides detailed methodologies for key experiments in the development of ADCs using azide-alkyne cycloaddition.
Site-Specific Incorporation of Azide/Alkyne Functionality
A prerequisite for site-specific conjugation is the introduction of a unique azide or alkyne handle into the antibody. A common and precise method involves the genetic incorporation of unnatural amino acids (UAAs) bearing these functional groups.
Protocol for Site-Specific Incorporation of p-Azidomethyl-L-phenylalanine (pAMF):
-
Plasmid Construction:
-
Construct an expression plasmid for the antibody or antibody fragment of interest, containing an amber stop codon (TAG) at the desired site of UAA incorporation.
-
Construct a separate plasmid (e.g., pEVOL) containing the genes for the evolved aminoacyl-tRNA synthetase (aaRS) specific for pAMF and its cognate tRNA.[6]
-
-
Cell Culture and Transfection:
-
Co-transfect a suitable mammalian cell line (e.g., HEK293 or CHO cells) with both the antibody expression plasmid and the pEVOL-pAMFRS plasmid.
-
Culture the cells in media supplemented with pAMF.
-
-
Protein Expression and Purification:
-
Induce protein expression according to standard protocols.
-
Harvest the cells and purify the antibody containing the site-specifically incorporated pAMF using standard chromatography techniques (e.g., Protein A affinity chromatography).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Protocol for CuAAC Conjugation of an Alkyne-Modified Drug to an Azide-Containing Antibody:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of the alkyne-functionalized cytotoxic drug (e.g., MMAE-alkyne) in an organic solvent such as DMSO.
-
Prepare stock solutions of CuSO₄, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water.[2][5]
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-modified antibody with the alkyne-modified drug at a desired molar ratio (typically a slight excess of the drug).
-
Add the THPTA ligand to the mixture, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution.[5]
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Protocol for SPAAC Conjugation of a Strained Alkyne-Modified Drug to an Azide-Containing Antibody:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the DBCO-PEG-MMAF solution to the antibody solution at a specific molar excess.
-
Incubate the reaction mixture at 37°C for 4-12 hours or at 4°C for 12-24 hours.[7]
-
-
Purification:
ADC Characterization
3.4.1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[8][10]
-
Mobile Phase Preparation:
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the ADC species using a linear gradient from high to low salt concentration (decreasing percentage of Mobile Phase A).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by a weighted average of the peak areas.[8]
-
3.4.2. Characterization by Mass Spectrometry (MS):
Mass spectrometry provides accurate mass measurements to confirm the identity and integrity of the ADC and to determine the DAR.[11][12]
-
Sample Preparation:
-
The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains.
-
Deglycosylation with PNGase F can simplify the mass spectrum.
-
-
LC-MS Analysis:
-
Separate the ADC species using reversed-phase liquid chromatography (RPLC) or size-exclusion chromatography (SEC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the different ADC species.
-
Calculate the DAR based on the mass shifts corresponding to the conjugated drug-linker.[13]
-
Visualizing the Science: Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate the fundamental workflows and mechanisms involved in ADC development using azide-alkyne cycloaddition.
Conclusion
The application of azide-alkyne cycloaddition chemistry has been a transformative force in the field of ADC development. By enabling the creation of homogeneous, site-specifically conjugated ADCs, this technology allows for a more precise understanding and optimization of the structure-activity relationship of these complex biotherapeutics. Both CuAAC and SPAAC offer distinct advantages and their selection depends on the specific requirements of the ADC being developed. As our understanding of cancer biology and bioconjugation techniques continues to evolve, the "click" chemistry toolbox will undoubtedly play an increasingly critical role in the design and synthesis of the next generation of targeted cancer therapies.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the p-Aminobenzyl (PAB) Spacer in Antibody-Drug Conjugate (ADC) Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of the linker in an Antibody-Drug Conjugate (ADC) is paramount to its therapeutic success, governing the stability of the ADC in circulation and the efficient release of the cytotoxic payload at the tumor site. Among the various components of modern ADC linkers, the p-aminobenzyl (PAB) group has emerged as a critical self-immolative spacer, enabling the controlled and traceless release of potent anticancer agents. This technical guide provides an in-depth exploration of the PAB spacer's function, mechanism of action, and its significance in the context of ADC development, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Core Function and Mechanism of the PAB Spacer
The PAB spacer is a key component of many enzymatically cleavable linker systems, most notably in conjunction with the cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide.[1][2] Its primary function is to act as a stable connection between the cleavable trigger (e.g., the dipeptide) and the payload in the systemic circulation. Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline and the PAB spacer. This enzymatic cleavage initiates a cascade of spontaneous electronic events within the PAB unit, leading to a 1,6-elimination reaction.[3] This "self-immolation" results in the release of the unmodified, fully active payload, carbon dioxide, and aza-quinone methide.[4] This mechanism is crucial as it ensures that the released drug is in its native, potent form, without any residual linker fragments that might impair its efficacy.[5]
The versatility of the PAB spacer is demonstrated by its ability to be modified to release payloads with different functional groups. The most common variant is the p-aminobenzyl carbamate (B1207046) (PABC), which is used to connect drugs containing amine functionalities.[4] Other variations include the p-aminobenzyl ether (PABE) for phenolic payloads and quaternary ammonium (B1175870) variants (PABQ) for tertiary amines.[6][7]
Quantitative Comparison of Linker Stability and Efficacy
The stability of the ADC linker in the bloodstream is a critical determinant of its therapeutic index. Premature release of the payload can lead to off-target toxicity and reduced efficacy.[8] The Val-Cit-PAB system is widely regarded as a "gold standard" due to its high stability in human plasma.[2][9] However, its stability in mouse plasma can be compromised by the activity of carboxylesterase 1c (Ces1c), which can lead to premature drug release, posing challenges for preclinical evaluation.[10][11]
| Linker Type | Stability in Human Plasma (t½) | Stability in Mouse Plasma | Key Characteristics | Reference(s) |
| Val-Cit-PAB | > 230 days | Susceptible to Ces1c cleavage | High human plasma stability, "gold standard", potential for off-target cleavage by neutrophil elastase. | [2][10] |
| Val-Ala-PAB | Stable | Improved stability over Val-Cit | Lower hydrophobicity than Val-Cit, potentially reducing aggregation. | [2][12] |
| Hydrazone | ~2 days | pH-dependent | Acid-labile, can exhibit instability in circulation leading to premature release. | [2] |
| Exo-EVC-PAB | Enhanced stability | Resistant to Ces1c | Hydrophilic design reduces aggregation and premature payload release. | [6][13] |
| Tandem-Cleavage (Gluc-VC-PAB) | No payload loss over 7 days (rat plasma) | Stable | Requires two enzymatic steps for release, enhancing in vivo stability. | [10][14] |
| Sulfatase-cleavable | High stability (> 7 days) | Stable | Cleaved by overexpressed sulfatases in tumors. | [12] |
| Silyl ether | > 7 days | Stable | Acid-cleavable with improved stability over traditional acid-labile linkers. | [12] |
Table 1: Comparative Stability of Different ADC Linker Technologies.
The efficacy of ADCs with PAB-based linkers has been demonstrated in numerous preclinical and clinical studies. For instance, in vivo studies have shown that ADCs with exo-cleavable linkers exhibit comparable or even superior efficacy to clinically approved ADCs like Kadcyla.[6][13]
| ADC Construct | Tumor Model | Efficacy Outcome | Reference(s) |
| Trastuzumab-exo-EVC-Exatecan | NCI-N87 xenograft | Similar tumor inhibition to T-DXd (Enhertu). | [13] |
| Trastuzumab-exo-EVC-MMAE | HER2+ xenograft | Higher in vivo efficacy than Kadcyla. | [6] |
| CD79b-Gluc-VC-MMAE | Jeko-1 xenograft | Outperformed ADC with a less stable tandem linker. | [14] |
| CD79b-HIPS-Gluc-VC-MMAE | Granta 519 xenograft | Equal or better efficacy compared to a vedotin conjugate. | [14] |
Table 2: In Vivo Efficacy of ADCs with Advanced PAB-based Linkers.
Detailed Experimental Protocols
Protocol 1: Synthesis of Mc-Val-Cit-PAB-Payload
This protocol outlines a general procedure for the synthesis of a maleimidocaproyl-valine-citrulline-p-aminobenzyl carbamate-payload conjugate.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Payload with a primary or secondary amine
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (Mc-OSu)
-
Coupling agents (e.g., HATU, EEDQ)
-
Bases (e.g., DIPEA, pyridine)
-
Solvents (e.g., DMF, CH₂Cl₂)
-
Purification supplies (e.g., HPLC, silica (B1680970) gel)
Procedure:
-
Payload Conjugation to PAB: Dissolve Fmoc-Val-Cit-PAB-OH and the payload in a suitable solvent like DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Fmoc Deprotection: Dissolve the product from step 1 in DMF and add piperidine (e.g., 20% v/v). Stir at room temperature for 1-2 hours to remove the Fmoc protecting group.
-
Maleimide (B117702) Functionalization: To the deprotected product from step 2, add Mc-OSu and a base (e.g., DIPEA) in DMF. Stir at room temperature until the reaction is complete.
-
Purification: Purify the final Mc-Val-Cit-PAB-Payload conjugate using reverse-phase HPLC.[1][15][16]
Protocol 2: Antibody-Drug Conjugation
This protocol describes the conjugation of a maleimide-functionalized linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
Mc-Val-Cit-PAB-Payload
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Incubate the mAb with a controlled molar excess of a reducing agent like TCEP to partially reduce the interchain disulfide bonds. The reaction conditions (temperature, time, TCEP concentration) should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Conjugation: Add the Mc-Val-Cit-PAB-Payload (dissolved in a co-solvent like DMSO) to the reduced antibody solution. The maleimide groups will react with the free thiols on the antibody.
-
Quenching: After the conjugation reaction is complete, add a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated payload and other reagents using size-exclusion chromatography (SEC) or other suitable methods.
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[][18]
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, predicting its potential for premature payload release.
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a specified concentration (e.g., 1 mg/mL) at 37°C. Include a buffer control to assess inherent ADC stability.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture beads.
-
Analysis: Analyze the captured ADC by LC-MS to determine the average DAR at each time point. The supernatant can also be analyzed to quantify the amount of released payload.
-
Data Interpretation: A stable ADC will show minimal loss in DAR over the time course.[9][19]
Protocol 4: Lysosomal Stability and Payload Release Assay
This assay evaluates the efficiency of payload release in a simulated lysosomal environment.
Materials:
-
Purified ADC
-
Isolated human liver lysosomes or S9 fractions
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC with isolated lysosomes or S9 fractions at 37°C in a buffer that maintains metabolic activity.
-
Time Points: Collect aliquots at various time points.
-
Sample Processing: Stop the reaction (e.g., by heat inactivation) and precipitate the proteins to separate the released payload.
-
Analysis: Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.
-
Data Interpretation: An effective cleavable linker will show efficient payload release in the lysosomal fraction. For example, Val-Cit linkers can show over 80% digestion within 30 minutes in human liver lysosomes.[9][20][21]
Conclusion
The p-aminobenzyl self-immolative spacer is a cornerstone of modern ADC linker technology. Its ability to undergo a rapid and efficient 1,6-elimination following enzymatic cleavage allows for the traceless release of unmodified, highly potent payloads within target cancer cells. The well-established Val-Cit-PAB system, while demonstrating excellent stability in human plasma, has spurred the development of next-generation PAB-based linkers with improved properties, such as enhanced stability in preclinical models and reduced hydrophobicity. A thorough understanding of the PAB spacer's mechanism, coupled with rigorous in vitro and in vivo evaluation, is essential for the design and development of safe and effective Antibody-Drug Conjugates. The data and protocols provided in this guide offer a comprehensive resource for researchers dedicated to advancing this promising class of cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Page loading... [wap.guidechem.com]
- 16. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. iphasebiosci.com [iphasebiosci.com]
The Hydrophilic Advantage: A Technical Guide to PEGylated Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic design of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy. Central to the success of these complex biotherapeutics is the linker, a critical component connecting the monoclonal antibody to the potent cytotoxic payload. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) has emerged as a pivotal strategy to enhance the overall performance of ADCs. This in-depth technical guide explores the profound hydrophilicity advantages conferred by PEGylated linkers, detailing their impact on the physicochemical properties, pharmacokinetics, efficacy, and safety of ADCs.
The Challenge of Hydrophobicity in ADCs
Many potent cytotoxic payloads and conventional linkers are inherently hydrophobic. This hydrophobicity can lead to several challenges in ADC development, including poor aqueous solubility, a propensity for aggregation, and rapid clearance from circulation.[1] Attempts to increase the drug-to-antibody ratio (DAR) to enhance potency often exacerbate these issues, leading to compromised efficacy and potential immunogenicity.[2]
PEGylation: A Hydrophilic Shield
PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when incorporated into the linker of an ADC, acts as a "hydrophilic shield" around the hydrophobic payload.[2] This "PEGylation" strategy mitigates many of the challenges associated with hydrophobic ADCs, leading to a cascade of benefits that improve their therapeutic index.[3]
Enhanced Solubility and Reduced Aggregation
The hydrophilic nature of PEG linkers significantly improves the overall solubility of the ADC, preventing the formation of aggregates.[4] This is crucial for maintaining the stability of the ADC during manufacturing, storage, and systemic circulation. Reduced aggregation also minimizes the risk of eliciting an immune response against the ADC.[5]
Improved Pharmacokinetics
By creating a hydration shell around the ADC, PEGylated linkers shield it from premature clearance by the reticuloendothelial system.[6] This results in a longer circulation half-life, increased plasma exposure (Area Under the Curve - AUC), and consequently, greater accumulation of the ADC within the tumor tissue.[2][7] The length of the PEG chain can be optimized to fine-tune the pharmacokinetic profile of the ADC.[8]
Higher Drug-to-Antibody Ratios (DAR)
The enhanced solubility and reduced aggregation afforded by PEG linkers enable the conjugation of a higher number of drug molecules to each antibody without compromising the ADC's physicochemical properties.[2] This allows for the delivery of a greater cytotoxic payload to the target cancer cells, potentially leading to enhanced efficacy.
Improved Therapeutic Index
By improving pharmacokinetics and enabling higher DAR, PEGylated linkers can contribute to a wider therapeutic window. The enhanced tumor accumulation and prolonged exposure can lead to greater anti-tumor activity, while the reduced off-target toxicity associated with improved stability and clearance profiles enhances the safety of the ADC.[3]
Quantitative Impact of PEGylated Linkers
The advantages of PEGylation are not merely qualitative. Numerous studies have quantified the positive impact of incorporating PEG linkers into ADCs. The following tables summarize key quantitative data from comparative studies.
| ADC Construct | Linker Type | Average DAR | Aggregation (%) | Reference |
| Miniaturized ADC (ZHER2-MMAE) | Non-PEGylated (SMCC) | 1.0 | Not Reported | [7] |
| Miniaturized ADC (ZHER2-MMAE) | PEGylated (4 kDa PEG) | 1.0 | Not Reported | [7] |
| Miniaturized ADC (ZHER2-MMAE) | PEGylated (10 kDa PEG) | 1.0 | Not Reported | [7] |
| FGF2-MMAE | Non-PEGylated | 3.0 | Not Reported | [1] |
| FGF2-MMAE | PEGylated (PEG4) | 3.0 | Not Reported | [1] |
| FGF2-MMAE | PEGylated (PEG27) | 3.0 | Not Reported | [1] |
Table 1: Impact of PEGylation on Drug-to-Antibody Ratio (DAR) and Aggregation. While direct comparative data on aggregation for full-size ADCs is limited in the public domain, the principle that hydrophilicity reduces aggregation is well-established. The data on miniaturized ADCs and other protein conjugates demonstrates the feasibility of achieving desired DARs with PEGylation.
| ADC Construct | Linker Type | Plasma Half-life | Clearance | Reference |
| Miniaturized ADC (ZHER2-MMAE) | Non-PEGylated (SMCC) | 19.6 min | Not Reported | [7] |
| Miniaturized ADC (ZHER2-MMAE) | PEGylated (4 kDa PEG) | 49.2 min (2.5-fold increase) | Not Reported | [7] |
| Miniaturized ADC (ZHER2-MMAE) | PEGylated (10 kDa PEG) | 219.0 min (11.2-fold increase) | Not Reported | [7] |
| DAR8 ADC | Non-PEGylated | Lower | Higher | [2] |
| DAR8 ADC | PEG2 | Lower | Higher | [2] |
| DAR8 ADC | PEG4 | Lower | Higher | [2] |
| DAR8 ADC | PEG8 | Stabilized at a lower level | Stabilized at a lower level | [2] |
| DAR8 ADC | PEG12 | Stabilized at a lower level | Stabilized at a lower level | [2] |
| DAR8 ADC | PEG24 | Stabilized at a lower level | Stabilized at a lower level | [2] |
Table 2: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Constructs. The data clearly demonstrates that PEGylation significantly extends the plasma half-life and reduces the clearance of ADCs and related constructs. The length of the PEG chain is a critical parameter in optimizing these pharmacokinetic properties.
| ADC Construct | Linker Type | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Reference |
| Miniaturized ADC (ZHER2-MMAE) | Non-PEGylated (SMCC) | Baseline | Less effective | [7][9] |
| Miniaturized ADC (ZHER2-MMAE) | PEGylated (4 kDa PEG) | 4.5-fold reduction | More effective | [7][9] |
| Miniaturized ADC (ZHER2-MMAE) | PEGylated (10 kDa PEG) | 22-fold reduction | Most effective | [7][9] |
| DAR8 ADC | Non-PEGylated | Not Reported | Rapid tumor breakthrough | [2] |
| DAR8 ADC | PEGylated (PEG8, 12, 24) | Not Reported | Rescued efficacy, delayed tumor growth | [2] |
Table 3: Impact of PEGylation on ADC Efficacy. While PEGylation can sometimes lead to a reduction in in vitro cytotoxicity, the improved pharmacokinetics and tumor accumulation in vivo often result in superior overall anti-tumor efficacy.
Experimental Protocols
To aid researchers in the evaluation of PEGylated ADCs, this section provides detailed methodologies for key experiments.
Determination of Drug-to-Antibody Ratio (DAR)
Objective: To determine the average number of drug molecules conjugated to each antibody.
Method: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of each hydrophobic drug-linker moiety increases the retention time of the ADC on the HIC column, allowing for the separation and quantification of species with different DARs.
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
-
-
Protocol:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 80% A, 20% B).
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Peak Area of all DAR species)
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Method: MTT Assay
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
96-well cell culture plates
-
Cell culture medium
-
ADC sample and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in cell culture medium.
-
Remove the old medium and add the ADC or control solutions to the wells. Include untreated wells as a control.
-
Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against ADC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the ADC, and tumor growth is monitored over time to assess the efficacy of the treatment.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line that forms tumors in mice
-
ADC sample, vehicle control, and potentially a naked antibody control
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).
-
Administer the treatments (e.g., via intravenous injection) according to the planned dosing schedule.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size.
-
Plot the mean tumor volume for each group over time to visualize the treatment effect.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A logical workflow for the development of ADCs with a focus on hydrophilic linkers.
Caption: The general mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: Signaling pathway of tubulin inhibitor payloads like MMAE and MMAF.
Caption: Mechanism of action of DNA damaging payloads like calicheamicin and PBD dimers.
Caption: Signaling pathway of topoisomerase I inhibitor payloads like SN-38 and deruxtecan.
Conclusion
The incorporation of hydrophilic PEGylated linkers represents a significant advancement in the field of antibody-drug conjugates. By addressing the inherent challenges of hydrophobicity associated with many potent payloads, PEGylation enhances the solubility, stability, and pharmacokinetic profile of ADCs. This, in turn, allows for the development of ADCs with higher drug-to-antibody ratios and an improved therapeutic index. As our understanding of the intricate interplay between linker chemistry and ADC performance continues to grow, the strategic use of hydrophilic linkers like PEG will undoubtedly play an increasingly vital role in the design of the next generation of safer and more effective targeted cancer therapies.
References
- 1. Fibroblast Growth Factor 2 Conjugated with Monomethyl Auristatin E Inhibits Tumor Growth in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The specificity of a monoclonal antibody is combined with the potency of a small molecule drug through a chemical linker. The linker's properties are critical to the ADC's stability, efficacy, and safety. This document provides a detailed protocol for the conjugation of a specific linker, Azido-PEG4-Ala-Ala-Asn(Trt)-PAB, to a monoclonal antibody.
This linker incorporates several key features:
-
An azide (N₃) group for bioorthogonal conjugation to an alkyne-modified antibody.
-
A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to improve solubility and pharmacokinetic properties.
-
A tripeptide sequence (Ala-Ala-Asn) that is designed for cleavage by the lysosomal enzyme legumain, which is often overexpressed in the tumor microenvironment.[1][2][3]
-
A trityl (Trt) protecting group on the asparagine (Asn) residue to prevent side reactions during synthesis and handling. This group must be removed prior to the payload attachment.[4][5]
-
A p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer that releases the active drug following enzymatic cleavage of the peptide linker.[6]
Two alternative "click chemistry" protocols are presented for the conjugation of the deprotected linker to a modified antibody: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Experimental Workflow Overview
The overall process for generating the antibody-drug conjugate involves three main stages: the deprotection of the linker, the conjugation of the linker to the antibody, and the purification and characterization of the resulting ADC.
References
Step-by-Step Guide for Trityl (Trt) Deprotection of Asparagine (Asn) Residues in Peptide Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Introduction: The trityl (Trt) group is a commonly used protecting group for the side chain amide of asparagine (Asn) in Fmoc-based solid-phase peptide synthesis. Its bulkiness prevents side reactions and improves the solubility of the Fmoc-Asn(Trt)-OH building block. The Trt group is acid-labile and typically removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[1] However, the efficiency of Trt deprotection from Asn can be influenced by its position within the peptide sequence, with N-terminal Asn(Trt) residues being notoriously difficult to deprotect completely.[2][3] This guide provides a detailed protocol for the deprotection of Asn(Trt) residues, discusses common challenges, and offers troubleshooting strategies.
Challenges in Asn(Trt) Deprotection
Incomplete removal of the Trt group is a significant issue, particularly when the Asn(Trt) residue is at the N-terminus of the peptide.[3] This sluggish deprotection is attributed to the proximity of the protonated N-terminal amino group, which electrostatically hinders the acid-catalyzed cleavage of the Trt group.[3] Incomplete deprotection can also occur if the Asn residue is near a reduced peptide bond.[4][5] This can lead to low yields of the desired peptide and purification difficulties.
Key Reagents and Their Roles
| Reagent | Function |
| Trifluoroacetic Acid (TFA) | The primary reagent for cleaving the acid-labile Trt protecting group. |
| Triisopropylsilane (TIS) | A scavenger used to quench the highly reactive trityl cation (Trt+) that is formed during deprotection, preventing side reactions such as alkylation of sensitive residues like Tryptophan (Trp) and Cysteine (Cys).[6] |
| Water | Acts as a scavenger and can improve the solubility of the peptide during cleavage. |
| Dichloromethane (DCM) | A solvent often used in cleavage cocktails. |
Experimental Protocols
Protocol 1: Standard Global Deprotection and Cleavage
This protocol is suitable for peptides where the Asn(Trt) residue is located internally within the sequence.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Reaction vessel
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling. The resin may turn a deep yellow or orange color, which is characteristic of the trityl cation.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times to remove residual scavengers and organic impurities.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analyze the crude peptide by HPLC and Mass Spectrometry to confirm complete deprotection.
Protocol 2: Extended Deprotection for N-Terminal Asn(Trt)
This modified protocol is recommended for peptides with an N-terminal Asn(Trt) residue or for sequences where standard deprotection proves to be incomplete.[2]
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Extend the reaction time to 4-6 hours at room temperature.[2] For particularly stubborn sequences, the cleavage can be repeated with a fresh batch of cleavage cocktail.
-
Follow steps 4-10 of Protocol 1 to isolate and analyze the peptide.
Deprotection Conditions and Outcomes
| Condition | Peptide Sequence Context | Recommended Time | Expected Outcome |
| Standard | Internal Asn(Trt) | 2-3 hours | Complete deprotection is generally achieved. |
| Extended | N-Terminal Asn(Trt) | 4-6 hours | Improved deprotection efficiency. May still require optimization. |
| Alternative Protecting Groups | N-Terminal Asn | N/A | Using Asn(Mtt) or Asn(Xan) can circumvent the issue of incomplete deprotection with standard cleavage times.[3][4][5] |
Mechanism of Trt Deprotection
The deprotection of the Asn(Trt) side chain is an acid-catalyzed process. The reaction proceeds via the protonation of the amide, followed by the departure of the stable trityl carbocation.
Caption: Acid-catalyzed deprotection of Asn(Trt).
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection and isolation of a peptide containing an Asn(Trt) residue.
Caption: General workflow for Asn(Trt) deprotection.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Incomplete Deprotection | Insufficient reaction time, especially for N-terminal Asn(Trt). | Extend the cleavage time to 4-6 hours.[2] Consider repeating the cleavage with fresh reagents. For future syntheses, use an alternative protecting group like Mtt or Xan for N-terminal Asn.[3][4] |
| Presence of Adducts on Sensitive Residues (e.g., Trp, Cys) | Inefficient scavenging of the trityl cation. | Ensure an adequate amount of scavenger (e.g., TIS) is present in the cleavage cocktail. |
| Low Peptide Yield | Incomplete cleavage from the resin or loss during precipitation/washing steps. | Ensure sufficient cleavage time and appropriate volume of cleavage cocktail. Be careful during the decanting of ether after centrifugation. |
By following these detailed protocols and considering the potential challenges, researchers can successfully perform the Trt deprotection of asparagine residues, leading to higher purity and yield of the target peptide.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. chem.uci.edu [chem.uci.edu]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Performing a Cytotoxicity Assay for an Antibody-Drug Conjugate (ADC) with a Cleavable Linker
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells.[1][2] An ADC consists of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.[3][4] This targeted delivery system aims to maximize the therapeutic window, enhancing anti-tumor efficacy while minimizing systemic toxicity.[1]
ADCs with cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload upon reaching the target tumor cell.[2][] The cleavage mechanism is often triggered by the specific microenvironment of the tumor or intracellular conditions, such as the presence of certain enzymes (e.g., cathepsins in the lysosome), lower pH, or a high concentration of reducing agents like glutathione.[3][6] Upon internalization and linker cleavage, the released payload can induce cell death.[1] A key feature of some ADCs with cleavable linkers is the "bystander effect," where the cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[7][8]
In vitro cytotoxicity assays are fundamental for the preclinical evaluation of ADCs.[9][10] These assays are essential for determining the potency (IC50), specificity, and mechanism of action of an ADC candidate.[11][12] They provide critical data to guide the selection and optimization of ADCs for further development.[10]
Caption: Mechanism of action for an ADC with a cleavable linker.
Key In Vitro Cytotoxicity Assays
A comprehensive evaluation of an ADC's cytotoxic potential requires a panel of assays that measure different cellular responses. The choice of assay depends on the payload's mechanism of action and the specific questions being addressed.[13]
| Assay Type | Principle | Examples | Measures | Key Advantages | Key Considerations |
| Metabolic Activity | Measures the metabolic activity of viable cells, often by the reduction of a substrate into a colored or fluorescent product by mitochondrial enzymes.[14] | MTT, MTS, XTT, resazurin (B115843) (alamarBlue) | Cell Viability & Proliferation | High-throughput, cost-effective, well-established.[12][15] | Indirect measure of cell death; can be affected by changes in metabolic rate.[16] |
| Membrane Integrity | Quantifies the release of a stable cytosolic enzyme (e.g., Lactate (B86563) Dehydrogenase) into the culture medium upon plasma membrane damage.[17] | LDH Release Assay | Cytotoxicity (Cell Lysis) | Direct measure of membrane damage (necrosis); non-radioactive.[18] | Less sensitive for early apoptosis where the membrane is initially intact.[17] |
| Apoptosis Induction | Measures the activity of key executioner enzymes (caspases) in the apoptotic cascade or detects markers of apoptosis (e.g., Annexin V staining).[19][20] | Caspase-Glo® 3/7, Annexin V/PI Staining | Apoptosis | Confirms the mechanism of cell death; highly sensitive.[11][21] | Timing is critical as caspase activity is transient.[20] |
Experimental Workflow and Protocols
A typical workflow for assessing ADC cytotoxicity involves selecting appropriate cell lines, performing dose-response treatments, and measuring the endpoint using a chosen assay.[9] It is crucial to include both antigen-positive (target) and antigen-negative (control) cell lines to evaluate the specificity of the ADC.[10][22]
Caption: General experimental workflow for an ADC cytotoxicity assay.
Protocol 1: Cell Viability Assay (MTT)
This protocol describes a method to determine the IC50 value of an ADC in both antigen-positive and antigen-negative cell lines using a tetrazolium salt (MTT) colorimetric assay.[10][12]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
ADC, unconjugated antibody, and free payload
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[7]
-
Multichannel pipette and microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Determine the optimal seeding density to ensure cells are in the exponential growth phase at the end of the assay (typically 1,000-10,000 cells/well).[10]
-
Seed 50 µL of cell suspension per well in a 96-well plate and incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[10]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium at 2x the final desired concentration. A typical dose-response curve uses 8-10 concentration points.[11]
-
Carefully add 50 µL of the 2x ADC dilutions to the respective wells, resulting in a final volume of 100 µL.[10]
-
Include "cells only" (untreated) wells as a 100% viability control and "medium only" wells as a blank control.
-
-
Incubation:
-
MTT Assay:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[10][23]
-
Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT into formazan (B1609692) crystals.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][10] Incubate overnight at 37°C or for a few hours with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[23]
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100
-
-
Plot the % Viability against the log of the ADC concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[10]
-
Protocol 2: Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.[7][8]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)
-
Materials from Protocol 1
-
High-content imager or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed a co-culture mixture of Ag+ and GFP-labeled Ag- cells in a 96-well plate. The ratio can be varied (e.g., 1:1, 1:5) depending on the experimental goal.[7]
-
As controls, seed monocultures of Ag+ cells and GFP-labeled Ag- cells.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Choose a concentration range based on the IC50 value determined for the Ag+ cells.
-
-
Incubation:
-
Incubate the plates for 72-96 hours.[7]
-
-
Data Acquisition and Analysis:
-
Quantify the number of viable GFP-labeled Ag- cells using a high-content imager or flow cytometer.[7]
-
Calculate the % viability of the Ag- cells in the co-culture compared to the untreated co-culture control.
-
A significant decrease in the viability of Ag- cells in the ADC-treated co-culture, compared to the ADC-treated Ag- monoculture, indicates a bystander killing effect.[7]
-
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7)
This protocol measures the activity of caspases 3 and 7, key executioner caspases, to confirm that the ADC induces apoptosis.[11]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
-
Other materials from Protocol 1
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in white-walled 96-well plates and treat with the ADC as described in Protocol 1. It is recommended to test the ADC at concentrations around its IC50 value (e.g., 1x, 5x, 10x IC50).[11]
-
Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
-
Incubation:
-
Incubate for a time course (e.g., 24, 48, 72 hours) to capture the peak of caspase activity.[11]
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
An increase in luminescence in ADC-treated cells compared to the untreated control indicates the activation of caspase-3/7 and induction of apoptosis.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison of ADC potency and specificity.
Table 1: Representative ADC Cytotoxicity Data (IC50 Values)
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) | Free Payload IC50 (nM) |
| BT-474 | HER2-Positive | 0.5 | > 1000 | 0.02 |
| MCF-7 | HER2-Negative | 250 | > 1000 | 0.03 |
Data is hypothetical and for illustrative purposes.
Table 2: Representative Bystander Effect Data
| Culture Condition | ADC Concentration (nM) | % Viability of GFP-Ag- Cells |
| Ag- Monoculture | 10 | 95% |
| Co-culture (Ag+ : Ag-) | 10 | 45% |
Data is hypothetical and for illustrative purposes.
Caption: Logic for interpreting ADC cytotoxicity assay data.
Interpretation:
-
Potency and Specificity: A potent and specific ADC will have a significantly lower IC50 value in the antigen-positive cell line compared to the antigen-negative cell line.[10][22] The unconjugated antibody should show no significant cytotoxicity.
-
Bystander Effect: Confirmation of a bystander effect is achieved when the viability of antigen-negative cells is significantly reduced in a co-culture with antigen-positive cells, but not in a monoculture, when treated with the ADC.[7]
-
Mechanism of Action: A significant increase in caspase-3/7 activity following ADC treatment confirms that the ADC induces cell death via apoptosis.[11]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors.[16] | Ensure a homogenous single-cell suspension before seeding; Avoid using the outermost wells of the plate or fill them with PBS; Use a calibrated multichannel pipette. |
| Low signal or low absorbance values | Cell number is too low; Incubation time is too short; Cells are not healthy. | Optimize the initial cell seeding density; Increase the assay incubation time; Check cell viability and morphology before starting the experiment.[16] |
| High background in "medium only" wells | Contamination of medium or reagents; Reagent instability. | Use fresh, sterile medium and reagents; Ensure proper storage of assay kits. |
| No difference between Ag+ and Ag- cell lines | Low level of antigen expression on Ag+ cells; Linker is unstable and releasing payload prematurely; ADC is not internalizing efficiently. | Verify antigen expression levels via flow cytometry; Test linker stability in plasma; Perform an internalization assay.[24] |
References
- 1. books.rsc.org [books.rsc.org]
- 2. revivocell.com [revivocell.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 6. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
- 15. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. Evaluation of antibody-dependent cell cytotoxicity using lactate dehydrogenase (LDH) measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caspase Assays | Thermo Fisher Scientific - ID [thermofisher.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 24. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs) with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The drug is connected to the antibody via a chemical linker, which can incorporate polyethylene (B3416737) glycol (PEG) to enhance solubility and optimize pharmacokinetic properties.[1][2][3] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic efficacy, safety, and pharmacokinetic profile.[4][5] An optimal DAR is crucial for balancing efficacy and toxicity.[6] This document provides detailed application notes and protocols for the determination of DAR for ADCs, with a particular focus on those containing PEG linkers.
The inclusion of PEG linkers in ADCs serves to increase the hydrophilicity of the overall construct, which can be beneficial for ADCs with hydrophobic payloads.[2] This modification can impact the analytical characterization of the ADC, particularly the methods used to determine the DAR. This application note will cover the principles and detailed protocols for the most commonly employed analytical techniques for DAR measurement: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Mechanism of Action: From Targeting to Payload Release
The therapeutic effect of an ADC is initiated by the binding of the antibody to its target antigen on the surface of a cancer cell.[7] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[8][9][10] The ADC then traffics through the endosomal-lysosomal pathway.[8] Within the acidic environment of the lysosome, the linker is cleaved (in the case of cleavable linkers) or the antibody is degraded, leading to the release of the cytotoxic payload into the cytoplasm.[7][8][9] The released payload can then exert its cell-killing effect.
Experimental Workflow for DAR Determination
The general workflow for determining the DAR of an ADC involves several key steps, starting from sample preparation to data analysis. The choice of analytical technique will dictate the specific details of the workflow.
Analytical Techniques and Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for DAR determination, especially for cysteine-linked ADCs.[11] It separates ADC species based on their hydrophobicity. The conjugation of hydrophobic drug-linkers to the antibody increases its overall hydrophobicity, leading to stronger retention on the HIC column.[12][13] This allows for the separation of species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The weighted average DAR is calculated from the peak areas of the different species.[11]
Protocol: DAR Determination by HIC
-
Instrumentation: A bio-inert HPLC system is recommended due to the high salt concentrations used in the mobile phases.[12][14]
-
Column: A HIC column suitable for protein separations (e.g., Agilent AdvanceBio HIC, Waters Protein-Pak Hi Res HIC).[14]
-
Mobile Phase A: 2 M Ammonium (B1175870) Sulfate, 100 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0, 15% (v/v) Isopropanol.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species in order of increasing hydrophobicity. A typical gradient might be 0-100% B over 30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: The ADC sample is diluted to a concentration of 1-2 mg/mL in Mobile Phase A.
-
Data Analysis: The peak area for each DAR species is integrated. The weighted average DAR is calculated using the following formula: DAR = Σ (% Peak Area of species * Number of drugs in species) / 100
Data Presentation: HIC Analysis of a Cysteine-Linked ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 10.2 | 5.5 |
| DAR 2 | 15.8 | 20.1 |
| DAR 4 | 21.3 | 45.6 |
| DAR 6 | 25.9 | 23.8 |
| DAR 8 | 29.1 | 5.0 |
| Average DAR | - | 4.2 |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR analysis.[11] For cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains prior to analysis.[11][15] The different drug-loaded chains are then separated based on their hydrophobicity on a reversed-phase column. The weighted average DAR is calculated from the peak areas of the light and heavy chain fragments.[15][16] RP-HPLC can also be used for intact ADC analysis, especially for more homogeneous, site-specific ADCs.[17][18]
Protocol: DAR Determination by RP-HPLC (Reduced ADC)
-
Instrumentation: A UHPLC or HPLC system with a UV detector.
-
Column: A reversed-phase column suitable for protein separations (e.g., Agilent PLRP-S, YMC-Triart Bio C4).[15][17]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from low organic (Mobile Phase B) to high organic is used to elute the protein fragments. A typical gradient might be 20-60% B over 20 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 70-80°C to improve peak shape.[19]
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation (Reduction): The ADC sample (1-5 mg/mL) is incubated with a reducing agent such as dithiothreitol (B142953) (DTT) or TCEP at 37°C for 30 minutes.
-
Data Analysis: The peak areas for the unconjugated and drug-conjugated light and heavy chains are integrated. The weighted average DAR is calculated using the following formula:[16] DAR = 2 * (Σ (Weighted peak area of light chain) + Σ (Weighted peak area of heavy chain)) / 100
Data Presentation: RP-HPLC Analysis of a Reduced Cysteine-Linked ADC
| Chain Fragment | Drug Load | Retention Time (min) | Peak Area (%) |
| Light Chain | 0 | 8.5 | 40.2 |
| Light Chain | 1 | 9.8 | 59.8 |
| Heavy Chain | 0 | 12.1 | 10.5 |
| Heavy Chain | 1 | 13.4 | 35.2 |
| Heavy Chain | 2 | 14.7 | 44.3 |
| Heavy Chain | 3 | 15.9 | 10.0 |
| Average DAR | - | - | 3.9 |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly accurate method for determining the DAR and drug load distribution of ADCs.[20][21] It provides direct measurement of the molecular weights of the different ADC species, allowing for unambiguous identification of the drug load. Native MS can be used for the analysis of intact ADCs, preserving the non-covalent interactions and providing information on the overall DAR distribution.[22][23]
Protocol: DAR Determination by LC-MS (Intact ADC)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UHPLC system.
-
Column: A size-exclusion chromatography (SEC) column for native MS or a reversed-phase column for denaturing MS.
-
Mobile Phase (Native SEC-MS): Ammonium acetate (B1210297) or ammonium bicarbonate buffer (e.g., 100 mM) at a neutral pH.
-
Mobile Phase (Denaturing RP-MS): As described for RP-HPLC.
-
Mass Spectrometer Settings: Optimized for the analysis of large proteins. This includes adjusting the capillary voltage, cone voltage, and desolvation gas temperature.
-
Data Analysis: The raw mass spectra are deconvoluted to obtain the masses of the different ADC species. The relative abundance of each species is determined from the deconvoluted spectrum. The weighted average DAR is calculated based on the intensities of the different drug-loaded species.
Data Presentation: LC-MS Analysis of an Intact ADC
| Drug Load (n) | Measured Mass (Da) | Relative Abundance (%) |
| 0 | 148,050 | 6.2 |
| 2 | 150,550 | 22.8 |
| 4 | 153,050 | 48.1 |
| 6 | 155,550 | 19.5 |
| 8 | 158,050 | 3.4 |
| Average DAR | - | 4.1 |
Conclusion
The accurate determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADC therapeutics. The choice of analytical method depends on the specific characteristics of the ADC, including the conjugation chemistry and the properties of the linker and payload. For ADCs with PEG linkers, which are designed to increase hydrophilicity, HIC remains a robust method for assessing DAR distribution. RP-HPLC, particularly after reduction of the ADC, provides an orthogonal approach for DAR determination. Mass spectrometry offers the highest level of detail, providing unambiguous confirmation of drug load and a precise calculation of the average DAR. The protocols and data presentation formats provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this important class of biotherapeutics.
References
- 1. purepeg.com [purepeg.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. njbio.com [njbio.com]
- 8. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. hpst.cz [hpst.cz]
- 21. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. lcms.cz [lcms.cz]
Application Note: Comprehensive LC-MS Analysis Protocol for Antibody-Drug Conjugates with Azido-PEG4 Linkers
Introduction
Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker chemistry plays a pivotal role in the efficacy and safety of an ADC. Azido-PEG4 linkers, often utilized in "click chemistry" conjugation, offer a balance of hydrophilicity and versatile bioconjugation capabilities. Accurate and robust analytical methods are crucial for the characterization of these complex biomolecules to ensure product quality, consistency, and safety. This application note provides a detailed protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of ADCs featuring an Azido-PEG4 linker, focusing on the determination of critical quality attributes such as the Drug-to-Antibody Ratio (DAR).
Core Requirements for ADC Analysis
The complex and heterogeneous nature of ADCs necessitates a multi-faceted analytical approach. Key quality attributes to be assessed include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody is a critical parameter that directly impacts the ADC's potency and therapeutic window.
-
Drug Load Distribution: Understanding the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8) is essential for ensuring batch-to-batch consistency.
-
Conjugation Site Analysis: Identifying the specific amino acid residues where the drug-linker is attached is crucial for understanding structure-activity relationships.
-
Purity and Impurities: Detection and quantification of unconjugated antibody, free drug-linker, and other process-related impurities are vital for safety and efficacy.
Experimental Protocols
This section outlines the detailed methodologies for the LC-MS analysis of an ADC conjugated with an Azido-PEG4 linker.
Materials and Reagents
-
ADC sample with Azido-PEG4 linker
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tris-HCl, pH 7.5
-
Guanidine Hydrochloride
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
PNGase F (for deglycosylation, optional)
-
IdeS Protease (for subunit analysis)
-
Trypsin, MS-grade (for peptide mapping)
-
Formic Acid (FA), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
Sample Preparation
-
Desalting: Prior to MS analysis, it is crucial to remove non-volatile salts from the ADC sample. This can be achieved using a desalting column (e.g., a short reversed-phase C4 or a size-exclusion chromatography column) with a volatile mobile phase like ammonium acetate.
-
(Optional) Deglycosylation: To reduce spectral complexity arising from glycan heterogeneity, the ADC can be deglycosylated. Incubate the ADC sample with PNGase F at 37°C for 2-4 hours according to the manufacturer's protocol.
-
IdeS Digestion: For ADCs based on IgG1, IgG2, or IgG4, IdeS protease can be used to cleave the antibody below the hinge region, generating F(ab')2 and Fc fragments. This reduces the size and complexity of the molecule for analysis. Incubate the ADC with IdeS at 37°C for 30 minutes.
-
Reduction: Following IdeS digestion, the inter-chain disulfide bonds can be reduced to separate the light chain (LC), Fd' fragment, and Fc/2 fragment. Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
Denaturation, Reduction, and Alkylation:
-
Denature the ADC sample in a buffer containing 6 M Guanidine Hydrochloride.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteines by adding IAM to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange: Remove the denaturing and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 7.5) using a desalting column.
-
Tryptic Digestion: Add MS-grade trypsin at a 1:20 (enzyme:protein) ratio and incubate at 37°C overnight.
-
Reaction Quenching: Stop the digestion by adding 1% formic acid.
LC-MS Analysis
The choice of chromatographic method depends on the level of analysis (intact, subunit, or peptide).
HIC is a non-denaturing technique that separates ADC species based on hydrophobicity, which increases with the number of conjugated drug-linkers.[1][2] While traditionally not MS-compatible due to non-volatile salts, methods using volatile mobile phases like ammonium acetate are being developed.
| Parameter | Condition |
| Column | HIC column (e.g., Tosoh TSKgel Butyl-NPR) |
| Mobile Phase A | 2 M Ammonium Acetate in Water |
| Mobile Phase B | 50 mM Ammonium Acetate in Water |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| MS Detector | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | ESI Positive |
Reversed-phase chromatography provides high-resolution separation for reduced subunits and tryptic peptides.
| Parameter | Condition |
| Column | C4 column for subunits (e.g., Agilent Zorbax RRHD 300-C4) or C18 for peptides (e.g., Waters Acquity UPLC BEH C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient (Subunit) | 20-60% B over 15 minutes |
| Gradient (Peptide) | 5-40% B over 60 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60°C |
| MS Detector | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | ESI Positive |
Data Analysis
-
Intact/Subunit Mass Deconvolution: The raw mass spectra of the intact ADC or its subunits will show a distribution of charge states. Deconvolution software (e.g., Waters UNIFI, Thermo Fisher BioPharma Finder) is used to convert the m/z spectrum into a zero-charge mass spectrum. The masses of the different drug-loaded species can then be determined.
-
DAR Calculation: The average DAR is calculated from the deconvoluted mass spectrum by taking the weighted average of the different DAR species, based on their relative peak intensities.
-
Peptide Mapping: The acquired MS/MS data is searched against the antibody sequence using a database search engine (e.g., Mascot, Sequest). The conjugation sites are identified by the mass shift on the modified peptides corresponding to the mass of the Azido-PEG4-drug linker.
Data Presentation
The quantitative data from the LC-MS analysis should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Summary of DAR Analysis from Intact Mass Deconvolution
| DAR Species | Measured Mass (Da) | Theoretical Mass (Da) | Relative Abundance (%) |
| DAR 0 (Unconjugated mAb) | 148,050.2 | 148,050.0 | 5.2 |
| DAR 2 | 150,255.8 | 150,256.4 | 25.8 |
| DAR 4 | 152,461.5 | 152,462.8 | 48.3 |
| DAR 6 | 154,667.1 | 154,669.2 | 18.1 |
| DAR 8 | 156,872.9 | 156,875.6 | 2.6 |
| Average DAR | 4.0 |
Note: Theoretical masses are based on the specific mAb, drug, and Azido-PEG4 linker used.
Mandatory Visualization
A diagram illustrating the experimental workflow provides a clear overview of the analytical process.
Caption: Workflow for LC-MS analysis of ADCs with Azido-PEG4 linkers.
Conclusion
This application note provides a comprehensive and detailed protocol for the LC-MS analysis of ADCs featuring Azido-PEG4 linkers. By employing a combination of intact mass analysis, subunit analysis, and peptide mapping, a thorough characterization of these complex biotherapeutics can be achieved. The methodologies described herein are essential for ensuring the quality, consistency, and safety of ADCs throughout the drug development process. The use of high-resolution mass spectrometry is indispensable for gaining a detailed understanding of the structural heterogeneity of these next-generation cancer therapies.[3]
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plasma Stability Assay of ADCs with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, connected by a chemical linker. The stability of this linker in systemic circulation is a critical quality attribute that directly impacts the ADC's efficacy and safety profile.[1][2][3] Premature cleavage of the linker in plasma can lead to off-target toxicity and a diminished therapeutic window, while a linker that is too stable may prevent efficient payload release at the tumor site.[2][4][5]
This document provides a detailed protocol for an in vitro plasma stability assay designed to evaluate ADCs featuring cleavable linkers. These linkers are engineered to release the cytotoxic drug under specific physiological conditions, such as the acidic environment of lysosomes or the presence of certain enzymes.[6][7][8] Common cleavable linker strategies include protease-sensitive peptide linkers (e.g., valine-citrulline), pH-sensitive hydrazones, and glutathione-sensitive disulfide linkers.[6][7][][10] The choice of linker chemistry is a crucial factor influencing an ADC's performance.[2]
The assay described herein utilizes liquid chromatography-mass spectrometry (LC-MS) to monitor the integrity of the ADC over time when incubated in plasma.[1][4][11] This allows for the quantification of both the intact ADC and the released payload, providing crucial data on the drug-to-antibody ratio (DAR) and linker stability.[1][4]
Key Experimental Principles
The core of the plasma stability assay involves incubating the ADC in plasma from various species (e.g., human, mouse, rat) at a physiological temperature (37°C) over a defined time course.[2][4] Aliquots are taken at different time points, and the ADC is then isolated from the plasma matrix.[4] Subsequent analysis by LC-MS allows for the determination of the average DAR. A decrease in DAR over time is indicative of linker cleavage and payload release.[4] Additionally, the plasma supernatant can be analyzed to quantify the amount of freely circulating payload.[12]
Factors that can influence plasma stability include the specific linker chemistry, the site of conjugation on the antibody, and the drug-to-antibody ratio.[2] For instance, some peptide linkers, like the widely used valine-citrulline (Val-Cit), can exhibit differential stability in plasma from different species due to varying enzymatic activities.[4][10] Therefore, conducting these assays in plasma from multiple species is often necessary for preclinical assessment.[3][12]
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro plasma stability assay of ADCs.
Detailed Experimental Protocol
Materials:
-
Test ADC with a cleavable linker
-
Control ADC (if available, e.g., with a non-cleavable linker)
-
Frozen plasma (e.g., human, mouse, rat) from a commercial vendor
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
LC-MS grade water, acetonitrile, and formic acid
-
Standard laboratory equipment (pipettes, centrifuges, incubators, etc.)
Procedure:
-
Preparation of ADC Stock Solution:
-
Prepare a stock solution of the ADC in PBS at a concentration of 1 mg/mL.
-
-
Incubation in Plasma:
-
Thaw the plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
In a microcentrifuge tube, add the ADC stock solution to the plasma to achieve a final concentration of 0.1 mg/mL.
-
Gently mix and immediately take a time point zero (T=0) aliquot.
-
Incubate the remaining mixture at 37°C with gentle agitation.
-
Collect aliquots at subsequent time points (e.g., 24, 48, 72, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
Immunoaffinity Capture of ADC:
-
For each time point, thaw the plasma aliquot.
-
Add an appropriate amount of pre-washed Protein A/G magnetic beads to each sample.
-
Incubate for 1-2 hours at 4°C with gentle mixing to allow the ADC to bind to the beads.
-
Separate the beads from the plasma using a magnetic stand. Collect the supernatant for optional free payload analysis.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound plasma proteins.
-
-
Elution and Sample Preparation for LC-MS:
-
Elute the bound ADC from the beads using an elution buffer.
-
Immediately neutralize the eluate with a neutralization buffer.
-
The sample is now ready for LC-MS analysis to determine the average DAR.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable LC-MS method, such as hydrophobic interaction chromatography (HIC) or reversed-phase liquid chromatography (RPLC) coupled to a high-resolution mass spectrometer.
-
The average DAR is calculated by analyzing the mass spectrum of the intact or reduced ADC.
-
Data Presentation
The quantitative data from the plasma stability assay should be summarized in a clear and concise table to facilitate comparison between different ADCs or plasma species.
Table 1: In Vitro Plasma Stability of ADCs with Cleavable Linkers
| ADC Candidate | Linker Type | Plasma Species | Time (hours) | Average DAR | % Intact ADC |
| ADC-A | Val-Cit-PABC | Human | 0 | 3.8 | 100% |
| 24 | 3.7 | 97.4% | |||
| 48 | 3.6 | 94.7% | |||
| 72 | 3.5 | 92.1% | |||
| 168 | 3.2 | 84.2% | |||
| ADC-A | Val-Cit-PABC | Mouse | 0 | 3.8 | 100% |
| 24 | 3.2 | 84.2% | |||
| 48 | 2.8 | 73.7% | |||
| 72 | 2.5 | 65.8% | |||
| 168 | 1.9 | 50.0% | |||
| ADC-B | Hydrazone | Human | 0 | 4.0 | 100% |
| 24 | 3.9 | 97.5% | |||
| 48 | 3.8 | 95.0% | |||
| 72 | 3.7 | 92.5% | |||
| 168 | 3.5 | 87.5% |
% Intact ADC is calculated as (Average DAR at time t / Average DAR at time 0) x 100
Mechanism of Linker Cleavage in Plasma
The following diagram illustrates a simplified representation of potential premature linker cleavage in the plasma environment.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 8. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 10. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Efficacy Testing of ADCs with Ala-Ala-Asn Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document focuses on ADCs utilizing an Ala-Ala-Asn (AAN) tripeptide linker, a substrate for the tumor-associated protease legumain.
Legumain is an asparaginyl endopeptidase that is overexpressed in the tumor microenvironment and within the lysosomes of cancer cells.[1][2][3] This overexpression provides a mechanism for tumor-specific cleavage of the Ala-Ala-Asn linker and subsequent release of the cytotoxic payload, theoretically enhancing the therapeutic window of the ADC.
These application notes provide an overview of the mechanism of action, available preclinical data, and detailed protocols for the in vivo efficacy testing of ADCs featuring Ala-Ala-Asn and similar legumain-cleavable linkers.
Mechanism of Action: Legumain-Mediated Payload Release
The Ala-Ala-Asn linker is designed to be stable in systemic circulation but susceptible to enzymatic cleavage upon reaching the tumor site. The proposed mechanism of action is as follows:
-
Circulation and Tumor Targeting: The ADC circulates systemically, and the monoclonal antibody component targets a specific antigen on the surface of tumor cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the tumor cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the endo-lysosomal pathway.
-
Legumain Cleavage: Within the acidic environment of the lysosome, overexpressed legumain recognizes and cleaves the peptide bond C-terminal to the asparagine (Asn) residue in the Ala-Ala-Asn linker.
-
Payload Release and Action: This cleavage initiates the release of the active cytotoxic payload into the cytoplasm, where it can then exert its cell-killing effect, for instance, by disrupting microtubule dynamics or causing DNA damage.
Preclinical Data Summary
Direct in vivo efficacy data for ADCs with the specific Ala-Ala-Asn linker is limited in publicly available literature. A study by Cheng et al. on an ADC with an Ala-Ala-Asn-PABC linker found it to have higher non-specific cytotoxicity in vitro compared to a Val-Cit-PABC variant, which led the researchers to proceed with the Val-Cit version for in vivo studies.
However, research on closely related asparagine-containing, legumain-cleavable linkers, such as the Asn-Asn dipeptide, has shown more promising results. A recent study directly compared Asn-Asn-linked ADCs to conventional Val-Cit-linked ADCs. The findings indicated that the Asn-Asn-linked ADCs are not only specifically cleaved by legumain but also demonstrate comparable or even improved efficacy in tumor xenograft models.[2][3]
For the purpose of these application notes, we will present templated in vivo data from MORAb-202, an ADC utilizing a well-characterized Val-Cit linker with the payload eribulin, to illustrate expected data formats and outcomes from a successful ADC efficacy study.[4][5]
Quantitative In Vivo Efficacy Data (Example)
The following tables summarize hypothetical data from a xenograft study evaluating an anti-HER2 ADC with an Ala-Ala-Asn linker and an MMAE payload. The data is structured to mirror typical outcomes from such an experiment.
Table 1: Tumor Growth Inhibition in NCI-N87 Gastric Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle (PBS) | - | QW x 3 | 1250 ± 150 | - | - |
| Naked Antibody | 5 | QW x 3 | 1100 ± 120 | 12 | >0.05 |
| ADC (AAN-MMAE) | 1 | QW x 3 | 625 ± 80 | 50 | <0.05 |
| ADC (AAN-MMAE) | 2.5 | QW x 3 | 250 ± 50 | 80 | <0.01 |
| ADC (AAN-MMAE) | 5 | QW x 3 | 50 ± 20 | 96 | <0.001 |
Table 2: Body Weight Change as a Measure of Toxicity
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change at Day 21 (%) |
| Vehicle (PBS) | - | QW x 3 | + 5.2 ± 1.5 |
| Naked Antibody | 5 | QW x 3 | + 4.8 ± 1.8 |
| ADC (AAN-MMAE) | 1 | QW x 3 | + 3.5 ± 2.1 |
| ADC (AAN-MMAE) | 2.5 | QW x 3 | - 1.2 ± 2.5 |
| ADC (AAN-MMAE) | 5 | QW x 3 | - 4.5 ± 3.0 |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol is adapted from studies on the ADC MORAb-202 and is a representative workflow for evaluating ADC efficacy.[4][6]
1. Cell Line and Animal Models:
- Cell Line: Select a human cancer cell line with confirmed high expression of the target antigen (e.g., NCI-N87 for HER2-positive gastric cancer). Culture cells under standard conditions.
- Animals: Use female immunodeficient mice (e.g., BALB/c nude or SCID), typically 6-8 weeks old. Acclimatize animals for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
- Harvest cultured cancer cells during their logarithmic growth phase.
- Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
- Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (W² x L) / 2.
- When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=6-8 mice per group).
4. ADC Preparation and Administration:
- Reconstitute the lyophilized ADC and control articles (vehicle, naked antibody) in the specified buffer (e.g., sterile PBS).
- Administer the treatments intravenously (IV) via the tail vein at the specified dose and schedule (e.g., a single dose or weekly for 3 weeks).
5. Efficacy and Toxicity Monitoring:
- Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days or until a humane endpoint is reached).
- Monitor the animals for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).
- The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of vehicle group at end)] x 100.
6. Data Analysis:
- Graph the mean tumor volume ± SEM for each group over time.
- Graph the mean percent body weight change ± SEM for each group over time.
- Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.
A [label="Select Target-Positive\nCancer Cell Line", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B [label="Implant Cells Subcutaneously\nin Immunodeficient Mice"];
C [label="Monitor Tumor Growth\n(Calipers)"];
D [label="Randomize Mice into\nTreatment Groups\n(Tumor Volume ~150 mm³)"];
E [label="Administer ADC/Controls\nIntravenously"];
F [label="Monitor Tumor Volume\nand Body Weight (2-3x/week)"];
G [label="Data Analysis:\nTumor Growth Inhibition,\nToxicity Assessment", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Payload Signaling Pathways
The efficacy of an ADC is ultimately determined by the mechanism of action of its cytotoxic payload. Below are diagrams for two common payloads, MMAE and Eribulin.
Monomethyl Auristatin E (MMAE) Signaling Pathway
MMAE is a potent anti-mitotic agent that inhibits tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Eribulin Signaling Pathway
Eribulin, a synthetic analog of halichondrin B, also targets microtubule dynamics but through a distinct mechanism. It inhibits microtubule growth by binding to the plus ends of microtubules, leading to the sequestration of tubulin into non-functional aggregates. This also results in G2/M arrest and apoptosis.[1][7]
References
- 1. Antibody‐drug conjugate MORAb‐202 exhibits long‐lasting antitumor efficacy in TNBC PDx models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Legumain Activity Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a critical role in various physiological processes.[1][2][3] In the context of oncology, legumain is frequently overexpressed in a wide array of solid tumors, including breast, colorectal, and gastric cancers, where its heightened activity is correlated with increased tumor invasion, metastasis, and poor patient prognosis.[1][2][4] The enzyme's specific proteolytic activity, which involves cleaving peptide bonds C-terminal to asparagine and, under acidic conditions, aspartic acid residues, makes it an attractive biomarker and a target for novel therapeutic strategies, such as prodrug activation.[3][4][5][6]
These application notes provide detailed protocols for measuring legumain activity in cancer cell lines using common fluorogenic and colorimetric assays. Additionally, we present data on legumain activity across different cancer cell lines and illustrate key signaling pathways and experimental workflows.
Data Presentation: Legumain Activity in Cancer Cell Lines
The following table summarizes quantitative data on legumain expression and activity in various cancer cell lines, compiled from multiple studies. This allows for a comparative overview of legumain levels, which can aid in the selection of appropriate cell models for research and drug development.
| Cell Line | Cancer Type | Key Findings | Reference |
| HCT116 | Colorectal Cancer | Predominantly expresses the mature, active 36 kDa form of legumain. Nuclear legumain constitutes approximately 13% of the total. | [7] |
| SW620 | Colorectal Cancer | Expresses both the 56 kDa pro-form and the 36 kDa active form. Nuclear legumain constitutes approximately 17% of the total. | [7] |
| COLO205 | Colorectal Cancer | Shows legumain activation trends similar to 4T1 cells. | [8] |
| MDA-MB-231 | Breast Cancer | Expresses legumain; invasion can be reduced by legumain inhibitors. | [2] |
| MDA-MB-468 | Breast Cancer | Legumain-positive; shows significantly higher uptake of legumain-targeted radiotracers compared to legumain-negative cells. | [9] |
| MCF7 | Breast Cancer | Expresses legumain. | [2] |
| PC-3 | Prostate Cancer | Legumain-negative; used as a negative control in legumain-targeted imaging studies. | [9] |
| HepG2 | Hepatoma | Expresses legumain. | [2] |
| HeLa | Cervical Cancer | Expresses legumain. | [2] |
| MGC803 | Gastric Cancer | Expresses legumain. | [2] |
| AGS | Gastric Adenocarcinoma | Expresses legumain; infection with H. pylori can increase extracellular prolegumain levels. | [10] |
| 4T1 | Mouse Mammary Tumor | Legumain activity is elevated in xenografted tumors compared to the parental cell line, suggesting a role for the tumor microenvironment. | [8] |
| RAW 264.7 | Mouse Macrophages | Used as a model for legumain activity in tumor-associated macrophages (TAMs). | [8] |
Signaling Pathways Involving Legumain in Cancer
Legumain is implicated in several signaling pathways that promote cancer progression. Its proteolytic activity can lead to the activation of other proteases and the remodeling of the extracellular matrix, facilitating invasion and metastasis.
Caption: Legumain's role in cancer progression signaling.
Experimental Protocols
Here we provide detailed protocols for fluorogenic and colorimetric legumain activity assays.
Protocol 1: Fluorogenic Legumain Activity Assay in Cancer Cell Lysates
This protocol is adapted from procedures utilizing the fluorogenic substrate Z-Ala-Ala-Asn-AMC (AAN-AMC).[5][11][12]
Materials:
-
Cancer cell lines of interest
-
Cell lysis buffer (e.g., 0.5% Nonidet P-40, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease inhibitors)[13]
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5[11] (Note: Optimal pH may vary, typically between 4.5 and 5.8)[6]
-
Legumain Substrate: Z-Ala-Ala-Asn-AMC (10 mM stock in DMSO)[11]
-
96-well black, flat-bottom microplate
-
Fluorescent plate reader with excitation at 380 nm and emission at 460 nm[5][11]
-
Bradford or BCA protein assay kit
Procedure:
-
Cell Lysate Preparation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet with cold lysis buffer on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a Bradford or BCA assay.
-
-
Assay Setup:
-
Dilute the cell lysate to a final concentration of 1-2 µg/µL in Assay Buffer.
-
Prepare the substrate working solution by diluting the 10 mM stock of Z-Ala-Ala-Asn-AMC to 200 µM in Assay Buffer.[11]
-
In a 96-well black microplate, add 50 µL of the diluted cell lysate to each well.
-
Include a substrate blank control containing 50 µL of Assay Buffer instead of cell lysate.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the 200 µM substrate working solution to each well, for a final substrate concentration of 100 µM.
-
Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in kinetic mode, taking readings every 1-2 minutes for at least 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) in RFU/min from the linear portion of the kinetic curve.
-
Subtract the rate of the substrate blank from the rate of the samples.
-
The specific activity can be expressed as RFU/min/µg of total protein.
-
Caption: Workflow for fluorogenic legumain activity assay.
Protocol 2: Colorimetric Legumain Activity Assay
This protocol is based on the use of a chromogenic substrate such as Bz-Asn-pNA (benzoyl-L-asparaginyl-p-nitroanilide).[4][5]
Materials:
-
Cancer cell lysates (prepared as in Protocol 1)
-
Assay Buffer: 100 mM citric acid, 100 mM NaCl, 5 mM DTT, pH 5.5[4]
-
Chromogenic Substrate: Bz-Asn-pNA (stock solution in DMSO)
-
96-well clear, flat-bottom microplate
-
Absorbance plate reader capable of reading at 405 nm
Procedure:
-
Assay Setup:
-
Prepare cell lysates and determine protein concentration as described in Protocol 1.
-
Dilute the cell lysate to a suitable concentration (e.g., 0.25–0.5 µM final enzyme concentration if using purified enzyme, adjust for lysate) in Assay Buffer.[4]
-
Prepare the substrate working solution of Bz-Asn-pNA to a final concentration of 0.2 mM in Assay Buffer.[4]
-
In a 96-well clear microplate, add the diluted cell lysate.
-
Include a substrate blank control containing Assay Buffer instead of cell lysate.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the Bz-Asn-pNA working solution to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) or as an endpoint measurement after a defined incubation period (e.g., 1-2 hours).
-
-
Data Analysis:
-
Calculate the change in absorbance over time (ΔOD/min) for kinetic assays, or the final absorbance for endpoint assays.
-
Subtract the absorbance of the substrate blank from the sample readings.
-
Relate the absorbance to the concentration of the product (p-nitroaniline) using a standard curve if absolute quantification is required.
-
Caption: Workflow for colorimetric legumain activity assay.
Conclusion
The provided protocols and data serve as a comprehensive resource for investigating the role of legumain in cancer. Accurate and reproducible measurement of legumain activity is crucial for understanding its biological functions in tumor progression and for the development of targeted cancer therapies. The choice between a fluorogenic and a colorimetric assay will depend on the required sensitivity, with fluorogenic assays generally offering higher sensitivity suitable for samples with low enzyme concentrations.[14] Researchers should optimize assay conditions, such as pH and substrate concentration, for their specific experimental setup and cell lines.
References
- 1. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting legumain as a novel therapeutic strategy in cancers | EurekAlert! [eurekalert.org]
- 4. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Legumain Activity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An infection-induced oxidation site regulates legumain processing and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novusbio.com [novusbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of the Cysteine Protease Legumain as a Potential Chronic Hypoxia-Specific Multiple Myeloma Target Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colorimetric and fluorimetric microplate assays for legumain and a staining reaction for detection of the enzyme after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG4-Ala-Ala-Asn(Trt)-PAB in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB is a versatile and advanced linker for the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This linker is comprised of several key functional components that collectively enhance the efficacy and specificity of the resulting therapeutic. The azide (B81097) group facilitates a highly specific and efficient bio-orthogonal "click chemistry" reaction for conjugation to a targeting moiety, such as an antibody modified with a cyclooctyne (B158145) group (e.g., DBCO). The hydrophilic tetraethylene glycol (PEG4) spacer improves the solubility and pharmacokinetic properties of the ADC.[1][2][3] The tripeptide sequence, Alanine-Alanine-Asparagine (Ala-Ala-Asn), serves as a substrate for specific enzymatic cleavage by proteases, such as legumain, which are often overexpressed in the tumor microenvironment.[4][5] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified cytotoxic payload upon peptide cleavage.[6][] The asparagine residue is protected by a trityl (Trt) group, which requires removal during the synthesis process to yield the final active conjugate.[8][9]
These application notes provide detailed protocols for the synthesis and characterization of ADCs utilizing the this compound linker, as well as representative data on their performance.
Data Presentation
The following tables summarize representative quantitative data for ADCs constructed with legumain-cleavable linkers, similar to the Ala-Ala-Asn motif. This data is provided for illustrative purposes to guide researchers in the expected performance of their own conjugates.
Table 1: In Vitro Cytotoxicity of a Legumain-Cleavable ADC
| Cell Line | Target Expression | ADC IC50 (nM)[5] |
| BxPC-3 | High TROP2 | 0.033 ± 0.004 |
| CFPAC-1 | High TROP2 | 0.043 ± 0.02 |
| AsPC-1 | Low TROP2 | > 10 |
Table 2: In Vivo Efficacy of a Legumain-Cleavable ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%)[10] |
| Vehicle | - | 0 |
| ADC | 3 | >95 |
| Unconjugated Antibody | 10 | 20-30 |
Table 3: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Plasma Source | Half-life (t1/2)[11][12] |
| Ala-Ala-Asn based | Human | > 7 days |
| Val-Cit | Human | ~7 days |
| Ala-Ala-Asn based | Mouse | > 7 days |
| Val-Cit | Mouse | < 24 hours |
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic payload to the this compound linker.
Materials:
-
This compound
-
Cytotoxic payload with a reactive amine or hydroxyl group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Activation of the Linker: a. Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF. b. Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2 hours to form the NHS ester.
-
Conjugation to the Payload: a. Dissolve the cytotoxic payload (1 equivalent) in anhydrous DMF. b. Add the activated linker solution to the payload solution. c. Add DIPEA (2 equivalents) to the reaction mixture and stir at room temperature overnight.
-
Purification: a. Monitor the reaction progress by LC-MS. b. Upon completion, purify the drug-linker conjugate by reverse-phase HPLC. c. Lyophilize the fractions containing the pure product.
Protocol 2: Deprotection of the Trityl Group
This protocol details the removal of the Trityl (Trt) protecting group from the asparagine residue of the drug-linker conjugate.
Materials:
-
Trityl-protected drug-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Dissolve the Trityl-protected drug-linker conjugate in DCM.
-
Add TIS (5% v/v) to the solution.
-
Add a solution of 95% TFA in DCM dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS.[9]
-
Upon completion, concentrate the solution under reduced pressure.
-
Precipitate the deprotected drug-linker by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Dry the final deprotected drug-linker conjugate under vacuum.
Protocol 3: Antibody Modification and ADC Synthesis via Click Chemistry
This protocol describes the modification of a monoclonal antibody with a DBCO group and the subsequent conjugation with the azido-functionalized drug-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester
-
Azido-functionalized drug-linker (from Protocol 2)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., PD-10)
-
Hydrophobic Interaction Chromatography (HIC) system
-
LC-MS system
Procedure:
-
Antibody Modification with DBCO: a. Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO. b. Add a 5-10 fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10%. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing. d. Remove excess DBCO reagent by passing the solution through a desalting column equilibrated with PBS.
-
Click Chemistry Conjugation: a. Prepare a stock solution of the azido-functionalized drug-linker in DMSO. b. Add a 1.5-3 fold molar excess of the drug-linker solution to the DBCO-modified antibody. c. Incubate the reaction mixture at 4°C for 4-18 hours.[13]
-
Purification and Characterization of the ADC: a. Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography. b. Determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC using HIC-HPLC.[4][14][15] c. Confirm the identity and purity of the ADC by LC-MS analysis.[4][14][15]
Protocol 4: In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the potency of the synthesized ADC in cancer cell lines.
Materials:
-
Target-expressing and target-negative cancer cell lines
-
Complete cell culture medium
-
Synthesized ADC
-
Unconjugated antibody (as a control)
-
Free cytotoxic payload (as a control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.
-
Remove the existing medium from the cells and add the diluted test articles.
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the IC50 values by plotting the cell viability against the logarithm of the concentration and fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Workflow for the synthesis of an antibody-drug conjugate.
Caption: General mechanism of action for a cleavable ADC.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
- 14. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
Application Notes & Protocols: Developing Antibody-Drug Conjugates (ADCs) for Solid Tumors Using Legumain-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful therapeutic strategy for cancer, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Traditional linkers, such as the cathepsin-B-cleavable valine-citrulline (ValCit) linker, have shown success but can be susceptible to premature cleavage by enzymes like neutrophil elastase, leading to off-target toxicities such as neutropenia.[1][2][3]
Legumain, a lysosomal cysteine protease, has emerged as a promising target for ADC linker cleavage. It is overexpressed in a variety of solid tumors and the tumor microenvironment (TME), and its activity is optimal in the acidic conditions of lysosomes.[4][5][6][7][8] This tissue-specific expression and activity profile make legumain an attractive enzyme for mediating the selective release of cytotoxic payloads within tumor cells. Asparagine (Asn)-containing linkers, such as AsnAsn, have been developed to be specifically cleaved by legumain.[1][4][5] These linkers have demonstrated comparable or even superior efficacy to traditional ValCit linkers, with the added benefits of increased hydrophilicity, reduced aggregation, and improved stability against neutrophil elastase.[1][4][5]
These application notes provide a comprehensive overview of the development of ADCs utilizing legumain-cleavable linkers, including key data, detailed experimental protocols, and visual workflows to guide researchers in this innovative area of drug development.
Data Presentation
Table 1: Physicochemical Properties of Legumain-Cleavable vs. Cathepsin-Cleavable ADCs
| ADC Linker | Antibody Target | Payload | DAR | % Aggregation | Hydrophobicity (Δ HIC Retention Time) | Reference |
| AsnAsn | TROP2 | Topoisomerase-I Inhibitor | 8 | Lower | Less Hydrophobic | [4] |
| ValCitPABC | TROP2 | Topoisomerase-I Inhibitor | Not Specified | Higher | More Hydrophobic | [4] |
| GGFG | TROP2 | Topoisomerase-I Inhibitor | Not Specified | Higher | More Hydrophobic | [4] |
| AsnAsn-PABC | Her2 | MMAE | ~8 | Not Specified | Not Specified | [1] |
| ValCit-PABC | Her2 | MMAE | ~8 | Not Specified | Not Specified | [1] |
| AsnAsn-PABC | CD20 | MMAE | ~8 | Not Specified | Not Specified | [1] |
| ValCit-PABC | CD20 | MMAE | ~8 | Not Specified | Not Specified | [1] |
Table 2: In Vitro Cytotoxicity (IC50) of Legumain-Cleavable ADCs
| Cell Line | Target Antigen | Linker-Payload | IC50 (µg/mL) | Reference |
| BxPC-3 | TROP2 (High) | AsnAsn-Top1i | Potent | [4] |
| CFPAC-1 | TROP2 (High) | AsnAsn-Top1i | Potent | [4] |
| AsPC-1 | TROP2 (Low) | AsnAsn-Top1i | Potent | [4] |
| SKBR3 | Her2 (High) | AsnAsn-PABC-MMAE | ~0.021–0.042 | [1] |
| Ramos | Her2 (Null) | AsnAsn-PABC-MMAE | ~0.6–0.7 | [1] |
| Ramos | CD20 (High) | AsnAsn-PABC-MMAE | ~0.15–0.2 | [1] |
| SKBR3 | CD20 (Null) | AsnAsn-PABC-MMAE | ~0.89 | [1] |
| MDA-MB-468 | Trop2 (High) | AsnAsn-PABC-MMAE | <0.02 | [5] |
| BxPc-3 | Trop2 (High) | AsnAsn-PABC-MMAE | <0.02 | [5] |
| Granta-519 | CD20 | AsnAsn-PABC-MMAE | Potent | [5] |
| RL | CD20 | AsnAsn-PABC-MMAE | Potent | [5] |
Table 3: Stability of Legumain-Cleavable Linkers
| Linker | Condition | Stability | Reference |
| AsnAsn-PABC | Human Serum (7 days) | >95% payload retained | [1] |
| AsnAsn-PABC | Mouse Serum (7 days) | ~85% payload retained | [1] |
| AsnAsn | Human Neutrophil Elastase | Completely Stable | [1] |
| GlnAsn | Human Neutrophil Elastase | Completely Stable | [1] |
| ValCitPABC | Human Neutrophil Elastase | Cleaved | [1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines the steps to assess the potency of legumain-cleavable ADCs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BxPC-3, CFPAC-1, SKBR3)
-
Complete cell culture medium
-
96-well plates
-
Legumain-cleavable ADC and control ADC (e.g., ValCit linker)
-
XTT viability kit or similar cell proliferation assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Allow cells to adhere for 24 hours.
-
ADC Dilution: Prepare a serial dilution of the legumain-cleavable ADC and control ADC in complete culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 144 hours (6 days) at 37°C in a humidified incubator with 5% CO2.[4]
-
Viability Assay: After the incubation period, assess cell viability using an XTT kit according to the manufacturer's instructions. This typically involves adding the activated XTT solution to each well and incubating for 4 hours.[4]
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%, using a suitable software (e.g., GraphPad Prism).
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol describes how to evaluate the anti-tumor activity of legumain-cleavable ADCs in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., Nu/J nude mice)
-
Cancer cell line (e.g., CFPAC-1)
-
Matrigel (optional)
-
Legumain-cleavable ADC and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously implant approximately 7.5 million cancer cells, re-suspended in saline or a mixture with Matrigel, into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a volume of 75-150 mm³, randomize the mice into treatment and control groups.[4]
-
ADC Administration: Administer a single dose of the legumain-cleavable ADC via intravenous injection. The control group should receive a vehicle control.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice for a predetermined period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the statistical significance of the difference in tumor growth between the treated and control groups.
Visualizations
Caption: Mechanism of action for a legumain-cleavable ADC.
Caption: General workflow for developing legumain-cleavable ADCs.
Caption: Comparison of legumain- and cathepsin-cleavable linkers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1][2] The pharmacokinetic (PK) profile of an ADC is complex, as it involves the absorption, distribution, metabolism, and excretion (ADME) of multiple molecular species, including the intact ADC, the total antibody, and the released cytotoxic payload.[1][3] A thorough understanding of the PK properties of an ADC is critical for optimizing its therapeutic index, ensuring both safety and efficacy.[1][3]
These application notes provide a comprehensive guide to the experimental design and methodologies for assessing the pharmacokinetics of ADCs. Detailed protocols for key bioanalytical assays and guidance on in vivo study design are presented to support researchers in generating robust and reliable PK data.
Key Pharmacokinetic Analytes
The comprehensive PK characterization of an ADC requires the measurement of several key analytes to understand its in vivo behavior. Due to biotransformation, ADCs can exist in various forms in vivo, necessitating distinct assays to quantify each component.[4]
-
Total Antibody: This assay measures all forms of the antibody component, including the intact ADC, partially deconjugated ADC, and fully deconjugated (naked) antibody.[5][6] It provides insight into the overall clearance of the antibody backbone.
-
Conjugated ADC ("Intact ADC"): This assay quantifies the ADC molecules that still have the payload attached.[6][7] Comparing the concentration of conjugated ADC to the total antibody concentration reveals the extent of in vivo deconjugation.
-
Free Payload: This assay measures the cytotoxic drug that has been released from the antibody.[8][9] Monitoring free payload levels is crucial for assessing potential off-target toxicity.[10]
The following diagram illustrates the different ADC analytes that are typically measured in pharmacokinetic studies.
Bioanalytical Strategies
The two primary bioanalytical platforms for ADC pharmacokinetic studies are Ligand-Binding Assays (LBAs) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Ligand-Binding Assays (LBA)
LBAs, typically in the form of an Enzyme-Linked Immunosorbent Assay (ELISA), are the workhorse for quantifying the large molecule components of an ADC (total antibody and conjugated ADC).[1][5][6]
Advantages of LBA:
-
High sensitivity and throughput.[1]
-
Relatively cost-effective.
Challenges of LBA:
-
Potential for interference from anti-drug antibodies (ADAs).
-
The heterogeneity of ADCs, particularly the varying drug-to-antibody ratio (DAR), can impact assay accuracy.[11]
The general workflow for an ELISA-based ADC quantification is depicted below.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for quantifying the small molecule free payload due to its high specificity and sensitivity.[9][10] Hybrid LBA-LC-MS methods can also be employed to measure conjugated payload.
Advantages of LC-MS:
-
High specificity and selectivity.[1]
-
Ability to quantify multiple analytes simultaneously.[10]
-
Less susceptible to interference from ADAs.
Challenges of LC-MS:
-
Lower throughput compared to LBAs.
-
Requires more complex sample preparation.[12]
Experimental Protocols
Protocol: Total Antibody Quantification by ELISA
This protocol describes a sandwich ELISA for the quantification of total antibody in plasma or serum samples.
Materials:
-
Capture antibody (e.g., anti-human IgG Fc).[5]
-
Detection antibody (e.g., HRP-conjugated anti-human IgG Fc).[5]
-
ADC reference standard.
-
Coating buffer (e.g., PBS).
-
Wash buffer (e.g., PBST).
-
Assay diluent.
-
Substrate (e.g., TMB).
-
Stop solution (e.g., 1M H₂SO₄).
-
Plate reader.
Procedure:
-
Coating: Dilute the capture antibody to a final concentration of 1-2 µg/mL in coating buffer. Add 100 µL (for 96-well) or 20 µL (for 384-well) to each well.[13][14] Incubate overnight at 4°C.
-
Blocking: Add 300 µL (for 96-well) or 100 µL (for 384-well) of blocking buffer to each well.[13][14] Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Prepare a standard curve by serially diluting the ADC reference standard in assay diluent. Dilute plasma/serum samples in assay diluent. Add 100 µL (for 96-well) or 20 µL (for 384-well) of standards and samples to the wells.[13][14] Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Dilute the HRP-conjugated detection antibody in assay diluent (e.g., 2 µg/mL).[14] Add 100 µL (for 96-well) or 20 µL (for 384-well) to each well.[14] Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5-10 times with wash buffer.[14]
-
Substrate Development: Add 100 µL (for 96-well) or 20 µL (for 384-well) of TMB substrate to each well.[14] Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL (for 96-well) of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of total antibody in the unknown samples.
Protocol: Conjugated ADC Quantification by ELISA
This protocol is similar to the total antibody ELISA, but utilizes a capture antibody that specifically binds to the payload.[5]
Key Differences from Total Antibody ELISA:
-
Capture Antibody: Use an anti-payload antibody for coating the plate.[5][6]
-
Detection Antibody: Can be an anti-human IgG Fc antibody or an anti-idiotypic antibody.[6]
Protocol: Free Payload Quantification by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of a free cytotoxic payload from plasma samples.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer).[8]
-
UPLC or HPLC system with a suitable column (e.g., C18).[8]
-
Internal standard (IS), typically a stable isotope-labeled version of the payload.[8]
-
Plasma samples.
-
Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol/ethanol mixture).[10]
-
Centrifuge.
-
Autosampler vials.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 25-50 µL aliquot of plasma, add the internal standard.
-
Add 3-4 volumes of ice-cold protein precipitation solvent.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C.[10]
-
Transfer the supernatant to a clean tube or autosampler vial.
-
Evaporate the solvent under a stream of nitrogen if necessary and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analyte from matrix components using a suitable chromatographic gradient.
-
Detect the payload and internal standard using Multiple Reaction Monitoring (MRM) mode.[8]
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve using standards prepared in a similar matrix.
-
Calculate the concentration of the free payload in the unknown samples.
-
In Vivo Study Design
5.1. Animal Model Selection
Rodents, such as mice and rats, are commonly used for preclinical ADC PK studies due to their physiological similarities to humans, manageable size, and well-established handling techniques.[15][16][17] The choice between mouse and rat may depend on factors such as the availability of relevant tumor xenograft models and differences in drug metabolism between the species.[16] For some ADCs, non-human primates may be necessary to better predict human pharmacokinetics.
5.2. Study Design for a Typical Rodent PK Study
-
Animal Strain: Select an appropriate strain (e.g., athymic nude mice for xenograft studies).[18]
-
Dose Administration: Administer the ADC intravenously (IV) via the tail vein.[18]
-
Dose Groups: Include a minimum of three dose levels to assess dose proportionality.
-
Sample Collection:
-
Tissue Distribution (Optional):
-
At selected time points, sacrifice animals and collect tissues of interest (e.g., tumor, liver, spleen, kidney).[16][18]
-
Homogenize tissues and analyze for ADC analytes.[19] Tissue distribution studies are often recommended to be conducted in tumor-bearing animals to provide a more accurate representation of drug distribution.[3]
-
The following diagram outlines a typical workflow for an in vivo ADC pharmacokinetic study.
Data Presentation and Analysis
All quantitative data from the bioanalytical assays should be summarized in clearly structured tables to facilitate comparison between different dose groups and time points.
Table 1: Summary of Pharmacokinetic Parameters for Total Antibody
| Dose Group (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC_last (µghr/mL) | AUC_inf (µghr/mL) | CL (mL/hr/kg) | Vss (mL/kg) | t1/2 (hr) |
|---|---|---|---|---|---|---|---|
| Low | |||||||
| Mid |
| High | | | | | | | |
Table 2: Summary of Pharmacokinetic Parameters for Conjugated ADC
| Dose Group (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC_last (µghr/mL) | AUC_inf (µghr/mL) | CL (mL/hr/kg) | Vss (mL/kg) | t1/2 (hr) |
|---|---|---|---|---|---|---|---|
| Low | |||||||
| Mid |
| High | | | | | | | |
Table 3: Summary of Pharmacokinetic Parameters for Free Payload
| Dose Group (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC_last (nghr/mL) | AUC_inf (nghr/mL) | CL (mL/hr/kg) | Vss (mL/kg) | t1/2 (hr) |
|---|---|---|---|---|---|---|---|
| Low | |||||||
| Mid |
| High | | | | | | | |
Pharmacokinetic parameters are typically calculated using non-compartmental analysis (NCA). For a more in-depth understanding of ADC disposition, physiologically based pharmacokinetic (PBPK) modeling can be employed.[3]
Troubleshooting
7.1. ELISA Troubleshooting
| Issue | Possible Cause | Solution |
|---|---|---|
| High Background | Insufficient blocking, high antibody concentration, insufficient washing. | Increase blocking time, optimize antibody concentrations, increase the number of wash steps. |
| Low Signal | Inactive reagents, insufficient incubation times, incorrect antibody pairing. | Check reagent activity, optimize incubation times, ensure capture and detection antibodies recognize different epitopes. |
| High Variability | Pipetting errors, inconsistent plate washing, edge effects. | Use calibrated pipettes, ensure consistent washing technique, avoid using the outer wells of the plate. |
7.2. LC-MS/MS Troubleshooting
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor Peak Shape | Column degradation, inappropriate mobile phase. | Replace the column, optimize the mobile phase composition and pH. |
| Low Sensitivity | Ion suppression, inefficient sample extraction. | Optimize sample preparation to remove interfering matrix components, adjust chromatographic conditions. |
| High Variability | Inconsistent sample preparation, instrument instability. | Ensure consistent sample processing, perform instrument calibration and tuning. |
References
- 1. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 17. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. protocolsandsolutions.com [protocolsandsolutions.com]
Troubleshooting & Optimization
How to improve the solubility of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG4-Ala-Ala-Asn(Trt)-PAB.
Troubleshooting Guide & FAQs
Q1: My this compound is not dissolving in aqueous buffers (e.g., PBS, Tris buffer). What should I do?
A1: This is a common issue due to the presence of the highly hydrophobic trityl (Trt) protecting group on the asparagine residue and the para-aminobenzyl (PAB) group.[1] While the PEG4 spacer is designed to increase hydrophilicity, the bulky, non-polar Trt group often counteracts this effect, leading to poor solubility in purely aqueous media.[2][3][4]
Troubleshooting Steps:
-
Use of Organic Co-solvents: The recommended approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent.[5][6][7][8][9]
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile (B52724) (ACN).[5][10]
-
Procedure: Start by adding a small volume of the chosen organic solvent to the lyophilized powder. Gently vortex or sonicate to ensure complete dissolution.
-
Dilution: Once fully dissolved, slowly add your aqueous buffer of choice to the organic solution, vortexing gently during the addition, until you reach the desired final concentration. If precipitation occurs, you may have exceeded the solubility limit in that specific mixed-solvent ratio.
-
-
Sonication & Warming: To aid dissolution, you can sonicate the vial in a water bath for short periods.[5] Gentle warming (up to 40°C) can also be effective but should be done with caution to avoid potential degradation of the peptide.[5][7]
Q2: In which organic solvents can I expect this compound to be soluble?
A2: Due to its chemical structure, particularly the hydrophobic Trt and PAB groups, the compound is expected to have good solubility in polar aprotic solvents.[1][10]
| Solvent | Expected Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | High | Preferred for biological applications due to lower toxicity.[5] |
| N,N-Dimethylformamide (DMF) | High | A strong solvent suitable for highly hydrophobic peptides.[9][11] |
| Acetonitrile (ACN) | Moderate to High | Often used in reverse-phase chromatography; good for initial dissolution. |
| Dichloromethane (DCM) | Moderate to High | A common solvent in peptide synthesis for protected peptides.[10] |
| Methanol, Ethanol | Moderate | May be effective, but stronger organic solvents are generally recommended first. |
| Water, Aqueous Buffers | Very Low / Insoluble | Direct dissolution is not recommended due to hydrophobic components. |
This table provides expected qualitative solubility based on the chemical properties of the compound's components. Empirical testing with a small amount of the product is always recommended.[5][6]
Q3: Can I adjust the pH to improve the solubility of this compound?
A3: Adjusting the pH is a standard technique for improving peptide solubility.[7] However, for this specific molecule, it's important to consider the stability of the protecting group. The trityl (Trt) group is labile under acidic conditions.[12]
-
Acidic Conditions (e.g., adding acetic acid or TFA): This is not recommended for dissolving the intact compound, as it will likely cleave the Trt group from the asparagine residue. If your goal is to deprotect the molecule, then acidic treatment is the correct procedure.
-
Basic Conditions (e.g., adding ammonium (B1175870) hydroxide): The peptide backbone itself does not contain strongly acidic or basic residues that would significantly alter the charge and improve solubility upon pH change. The N-terminus is capped with the azido-PEG group, and the C-terminus is part of the PAB linker. Therefore, pH adjustment towards the basic range is unlikely to be effective and may risk side reactions.
Q4: The compound precipitates when I dilute the organic stock solution with my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution indicates that the final concentration of the organic co-solvent is too low to maintain the solubility of the compound.
-
Increase the final concentration of the organic solvent: Many cell-based assays can tolerate up to 1% DMSO. Check the tolerance of your specific experimental system.
-
Lower the final concentration of the compound: You may be working above the solubility limit of the compound in your final buffer composition.
-
Add the aqueous buffer to the organic solution slowly while vortexing: This can help prevent localized high concentrations that can initiate precipitation.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Pre-dissolution Preparation:
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening to prevent condensation.
-
Calculate the volume of solvent needed to achieve a desired stock concentration (e.g., 1-10 mg/mL).
-
-
Initial Dissolution in Organic Solvent:
-
Add the calculated volume of a high-purity, anhydrous organic solvent (e.g., DMSO or DMF) to the vial.
-
Vortex the vial for 30-60 seconds.
-
If necessary, place the vial in an ultrasonic water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
-
Aqueous Dilution (if required):
-
Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).
-
While gently vortexing the concentrated organic stock solution, add the aqueous buffer dropwise until the final desired concentration is reached.
-
If the solution becomes cloudy or shows signs of precipitation, stop the dilution. This indicates the solubility limit has been exceeded. Consider preparing a more dilute final solution or increasing the percentage of organic co-solvent if your experiment allows.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
-
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Balance of hydrophilic and hydrophobic moieties in the molecule.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A trimethyllysine-containing trityl tag for solubilizing hydrophobic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. adcreview.com [adcreview.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. genscript.com [genscript.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. biorbyt.com [biorbyt.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
Technical Support Center: Optimizing Click Chemistry for Antibody-Drug Conjugate (ADC) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficiency of click chemistry reactions for Antibody-Drug Conjugate (ADC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main types of click chemistry used for ADC synthesis?
A1: The two primary types of click chemistry employed for ADC synthesis are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is known for its fast reaction kinetics but requires a copper catalyst, which can be cytotoxic and may need to be removed from the final product.[1][2][3] SPAAC is a copper-free alternative that relies on the ring strain of cyclooctynes for reactivity, making it highly biocompatible and suitable for in vivo applications, though it can be slower than CuAAC.[1][3]
Q2: What are the common causes of low conjugation efficiency or low yield in ADC synthesis via click chemistry?
A2: Low conjugation efficiency is a frequent challenge and can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can lead to incomplete reactions.[]
-
Poor Reagent Quality: Impurities in antibodies, drugs, or linkers can interfere with the conjugation process. It is recommended to use antibodies with greater than 95% purity.
-
Inactivated Catalyst (CuAAC): The Cu(I) catalyst in CuAAC is prone to oxidation to the inactive Cu(II) state. The presence of a reducing agent like sodium ascorbate (B8700270) is crucial.[5][6]
-
Steric Hindrance: The molecular structure of the antibody, drug, or linker can physically block the azide (B81097) and alkyne groups from reacting.[7]
-
Interfering Buffer Components: Some buffer components, such as Tris or glycine, can interfere with the conjugation reaction.[8]
Q3: How can I minimize protein oxidation and aggregation during CuAAC reactions?
A3: Copper-mediated formation of reactive oxygen species (ROS) is a significant drawback of CuAAC, potentially leading to protein oxidation and aggregation.[9][10] To mitigate these effects:
-
Use a Chelating Ligand: Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTAA) can protect the antibody by sequestering the copper ion.[5][7] A ligand-to-copper ratio of 5:1 is often recommended.[5][6]
-
Optimize Copper Concentration: Use the lowest effective concentration of the copper catalyst, typically between 50 and 100 µM.[5][6]
-
Include Additives: Aminoguanidine can be added to the reaction mixture to intercept byproducts of ascorbate oxidation that may cause protein crosslinking.[5][6]
-
Control Reaction Time: Minimize the reaction time by optimizing other parameters to reduce the exposure of the ADC to potentially damaging conditions.[7]
Q4: What is the ideal Drug-to-Antibody Ratio (DAR) and how is it controlled?
A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. An ideal DAR is typically between 2 and 4 to balance efficacy and safety.[] Over-conjugation can lead to insolubility and rapid clearance, while under-conjugation may result in reduced potency.[] DAR can be controlled through:
-
Site-Specific Conjugation: Engineering specific sites on the antibody for conjugation leads to a more homogeneous ADC with a defined DAR.[11]
-
Stoichiometry of Reactants: Adjusting the molar ratio of the drug-linker to the antibody can influence the final DAR. A slight excess of the drug-linker (e.g., 1.1 to 2-fold) is often used to drive the reaction to completion.[7]
Q5: How do I purify my ADC after the click chemistry reaction?
A5: Purification is essential to remove unreacted antibodies, drug-linkers, and other reagents. Common purification techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size and is effective for removing smaller impurities like excess drug-linker.[12]
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. HIC is considered a gold standard for determining DAR and for purifying ADCs with a specific drug load.[8][13][14]
-
Dialysis or Tangential Flow Filtration: Useful for buffer exchange and removing small molecule impurities.[15]
Troubleshooting Guides
Issue 1: Low or No Product Yield in CuAAC Reaction
| Possible Cause | Recommended Solution | Citation |
| Inactive Copper Catalyst | Ensure the use of a reducing agent like fresh sodium ascorbate to maintain copper in the active Cu(I) state. Prepare the copper/ligand complex just before use. | [5][6] |
| Inappropriate Ligand or Ligand-to-Copper Ratio | For aqueous reactions, use water-soluble ligands like THPTA. An optimal ligand-to-copper ratio is typically 5:1. | [5][6] |
| Substrate Inhibition | The Cu-THPTA catalyst can be inhibited by excess alkyne (concentrations > 5 mM). | [5][6] |
| Copper Sequestration | Proteins with hexahistidine tags or other metal-chelating sites can sequester the copper catalyst. Increase the copper-ligand concentration or add sacrificial metals like Zn(II). | [5][6][16] |
| Impure Reagents | Use high-purity antibodies, drug-linkers, and solvents. Consider purifying starting materials if impurities are suspected. | [7] |
Issue 2: Low Yield or Slow Reaction in SPAAC
| Possible Cause | Recommended Solution | Citation |
| Low Reactivity of Cyclooctyne (B158145) | The structure of the cyclooctyne significantly impacts the reaction rate. Consider using more reactive cyclooctynes like dibenzocyclooctyne (DBCO) derivatives. | [1] |
| Steric Hindrance | The steric bulk of the azide or the cyclooctyne can slow the reaction. Increasing the reaction time or temperature may be necessary. | [7] |
| Incorrect Stoichiometry | While a 1:1 ratio is standard, using a molar excess of the less precious reagent (e.g., 5-20 fold excess of the azide linker) can improve conjugation efficiency. | [N/A] |
| Solvent Effects | The reaction rate can be influenced by the solvent. Ensure that the chosen solvent is compatible with both the biomolecule and the click chemistry reagents. The final concentration of organic solvents like DMSO should generally be kept low (<10%) to prevent protein denaturation. | [N/A] |
Issue 3: ADC Aggregation and Precipitation
| Possible Cause | Recommended Solution | Citation |
| Increased Hydrophobicity | Conjugation with hydrophobic drug molecules increases the overall hydrophobicity of the ADC, which can lead to aggregation. | [8] |
| Suboptimal Buffer Conditions | Incorrect pH or ionic strength can destabilize the ADC. Screen different buffer formulations to find one that maintains stability. | [8] |
| High DAR | A high Drug-to-Antibody Ratio can significantly increase hydrophobicity and the propensity for aggregation. | [] |
| Copper-Induced Damage (CuAAC) | Reactive oxygen species generated during CuAAC can lead to protein damage and aggregation. Use a chelating ligand and aminoguanidine. | [5][6][9] |
Quantitative Data Summary
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Citation |
| Catalyst | Copper(I) | None | [1][3] |
| Reaction Rate | Generally faster (Second-order rate constants typically 1-100 M⁻¹s⁻¹) | Slower, dependent on cyclooctyne structure | [1] |
| Biocompatibility | Limited in vivo due to copper cytotoxicity | Excellent, ideal for in vivo and live-cell applications | [1] |
| Side Reactions | Potential for oxidative damage to proteins | Can have side reactions with thiols; some cyclooctynes can be unstable | [1][9] |
| Regioselectivity | Highly regioselective (forms 1,4-disubstituted triazole) | Not regioselective (yields a mixture of regioisomers) | [1] |
Table 2: Recommended Starting Conditions for CuAAC Bioconjugation
| Reagent | Recommended Concentration/Ratio | Citation |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | [5][6] |
| Ligand (e.g., THPTA) | 5 equivalents relative to Copper | [5][6] |
| Reducing Agent (Sodium Ascorbate) | 3- to 10-fold excess | [15] |
| Aminoguanidine (optional additive) | 1 mM | [5] |
| Antibody-Alkyne | 25 µM | [N/A] |
| Drug-Azide | 50 µM (2-fold excess to alkyne) | [N/A] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation of an Antibody
Materials:
-
Alkyne-functionalized antibody
-
Azide-functionalized drug-linker
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine stock solution (optional, e.g., 100 mM in water)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (for dissolving hydrophobic drug-linkers)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized antibody and the azide-functionalized drug-linker in the reaction buffer. The molar ratio of drug-linker to antibody is typically between 4:1 and 10:1.[17] If the drug-linker is dissolved in DMSO, ensure the final DMSO concentration is below 10%.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions to achieve a final ligand-to-copper ratio of 5:1.[5][6] Allow the mixture to stand for a few minutes to form the complex.
-
Add the Catalyst: Add the CuSO₄/THPTA premix to the antibody/drug-linker mixture.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[17]
-
Purification: Purify the resulting ADC using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove unreacted reagents.[13][17]
-
Characterization: Analyze the purified ADC to determine the Drug-to-Antibody Ratio (DAR) and assess for aggregation using techniques such as HIC-HPLC, SEC-HPLC, and Mass Spectrometry.[18][]
Protocol 2: General Procedure for SPAAC Conjugation of an Antibody
Materials:
-
Azide-functionalized antibody
-
DBCO-functionalized drug-linker
-
Reaction Buffer (e.g., PBS, pH 7.4, azide-free)
-
DMSO (for dissolving the drug-linker)
-
Desalting column
-
Protein concentrator (e.g., 50 kDa MWCO)
Procedure:
-
Buffer Exchange: If necessary, exchange the buffer of the azide-functionalized antibody to an azide-free buffer like PBS (pH 7.4) using a desalting column.[20]
-
Prepare the Drug-Linker Solution: Prepare a stock solution of the DBCO-functionalized drug-linker in DMSO (e.g., 26.7 mM).[20][21]
-
Set up the Conjugation Reaction: In a reaction tube, combine the azide-functionalized antibody with the DBCO-drug linker. A typical reaction might contain 10 mg of antibody and a 20-fold molar excess of the DBCO-drug linker in a final volume adjusted with PBS, ensuring the final DMSO concentration is around 5%.[21]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[20][21]
-
Purification: Remove the excess DBCO-drug linker using a desalting column equilibrated with PBS.[20][21]
-
Concentration: Concentrate the purified ADC using a protein concentrator.[20]
-
Characterization: Characterize the final ADC for DAR, purity, and aggregation using HIC-HPLC, SEC-HPLC, and Mass Spectrometry.[18][]
Visualizations
Logical Workflow for Troubleshooting Low CuAAC Yield
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
ADC Synthesis and Purification Workflow
Caption: General workflow for ADC synthesis, purification, and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 18. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 21. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trityl (Trt) Group Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common side reactions encountered during the deprotection of trityl (Trt) groups in synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during Trt group deprotection, offering potential causes and recommended solutions.
Issue 1: Incomplete Trt Group Deprotection
Symptoms:
-
LC-MS analysis shows a peak with a mass corresponding to the desired product +242.32 Da.[1]
-
Reverse-phase HPLC chromatogram displays a later-eluting peak or a shoulder on the main product peak, indicating a more hydrophobic species.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Steric Hindrance / Peptide Aggregation | The secondary structure of a peptide on a solid support can physically block reagent access.[1][2] Solutions: • Incorporate "kink"-inducing residues like pseudoproline dipeptides to disrupt secondary structures.[2] • Use aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) during synthesis.[2] • Perform synthesis at elevated temperatures, though with caution to avoid other side reactions.[2] |
| Influence of Specific Amino Acid Residues | N-terminal Asparagine (Asn) protected with Trt is notoriously slow to deprotect due to the proximity of the N-terminal amino group.[2][3][4] Solutions: • Extend the deprotection (cleavage) time to 4 hours or more and monitor progress by LC-MS.[3] • Consider using a more labile protecting group for Asn, such as the methyl-trityl (Mtt) group, for more rapid and complete deprotection.[2][4] |
| Insufficient Deprotection Time or Acid Concentration | The reaction may not have proceeded to completion. Solutions: • Increase the deprotection time and monitor the reaction at regular intervals (e.g., every 30-60 minutes) by HPLC.[5] • For selective deprotection, a low concentration of TFA (e.g., 1-10% in DCM) is used. If this is incomplete, a slight increase in concentration or time may be necessary.[6] |
Troubleshooting Workflow for Incomplete Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation of ADCs with PEGylated Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs), particularly those utilizing PEGylated linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs?
A1: ADC aggregation is a complex issue stemming from several factors:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads and linkers to an antibody is a primary driver of aggregation. These hydrophobic patches on the ADC surface promote intermolecular interactions to minimize exposure to the aqueous environment, leading to self-association.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with an increased propensity for aggregation. With more hydrophobic drug-linker molecules attached, the overall surface hydrophobicity of the ADC increases, amplifying the driving force for aggregation.[1]
-
Linker Chemistry: The physicochemical properties of the linker itself play a crucial role. Hydrophobic linkers can exacerbate aggregation, whereas the incorporation of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), can significantly mitigate this issue.[1]
-
Conjugation Process Conditions: The conditions during the conjugation reaction, including the use of organic co-solvents to dissolve the payload-linker, unfavorable pH, or elevated temperatures, can induce conformational changes in the antibody, leading to aggregation.[1][2]
-
Formulation and Storage Conditions: Suboptimal buffer conditions, such as a pH near the antibody's isoelectric point (pI) or inappropriate ionic strength, can reduce the colloidal stability of the ADC.[2][3][4] Environmental stressors like thermal stress, repeated freeze-thaw cycles, mechanical agitation, and light exposure can also induce aggregation.[1][5]
Q2: How do PEGylated linkers help prevent ADC aggregation?
A2: PEGylated linkers are a key strategy to combat ADC aggregation. The incorporation of PEG chains into the linker design increases the overall hydrophilicity of the ADC. This hydrophilic PEG "shield" can mask the hydrophobic payload, reducing intermolecular hydrophobic interactions and thereby minimizing self-association and aggregation. This allows for the development of ADCs with higher DARs while maintaining stability.
Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on aggregation?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences the aggregation propensity of an ADC. A higher DAR generally leads to increased hydrophobicity, which in turn increases the likelihood of aggregation.[1] Therefore, optimizing the DAR is a crucial step in balancing therapeutic efficacy with the physical stability of the ADC. Hydrophobic Interaction Chromatography (HIC) is a key analytical technique used to determine the DAR and assess the heterogeneity of the ADC population.[6][7][8]
Q4: What are the common analytical techniques to detect and quantify ADC aggregation?
A4: Several analytical techniques are routinely used to monitor ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying high molecular weight species (HMWS) or aggregates in ADC samples. It separates molecules based on their hydrodynamic radius.[9][10][11][12]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is particularly useful for determining the drug-to-antibody ratio (DAR) and can also provide information about aggregation.[6][7][13][14]
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can be used for rapid screening of formulation stability.[15][16][17][18][19]
Troubleshooting Guides
Issue 1: Significant aggregation observed immediately after conjugation.
This suggests a problem with the conjugation process itself, leading to the rapid formation of aggregates.
start [label="High Aggregation Post-Conjugation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Hydrophobic Payload/Linker", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Unfavorable Conjugation Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="High DAR", fillcolor="#FBBC05", fontcolor="#202124"];
solution1 [label="Switch to Hydrophilic Linker (e.g., PEGylated)", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Optimize Buffer (pH, Ionic Strength)", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Control Temperature", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Minimize Organic Co-solvent", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution5 [label="Reduce Molar Excess of Payload-Linker", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution6 [label="Consider Solid-Phase Conjugation", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> cause1; start -> cause2; start -> cause3;
cause1 -> solution1; cause2 -> solution2; cause2 -> solution3; cause2 -> solution4; cause3 -> solution5; cause2 -> solution6; }
Troubleshooting Steps:
-
Evaluate Payload and Linker Hydrophobicity: The inherent hydrophobicity of the payload and linker is a primary driver of aggregation.[1]
-
Solution: If using a highly hydrophobic linker, consider switching to a more hydrophilic alternative. Linkers incorporating polyethylene glycol (PEG) chains, sulfonate groups, or other hydrophilic moieties can effectively "shield" the hydrophobic payload and reduce aggregation.[1]
-
-
Optimize Conjugation Conditions: The reaction environment is critical for maintaining the stability of the antibody.
-
pH and Buffer: Ensure the pH of the conjugation buffer is not near the antibody's isoelectric point (pI), where solubility is at a minimum.[2] Conduct a buffer screen to identify the optimal pH and ionic strength for stability.
-
Organic Co-solvents: While often necessary for solubilizing the payload-linker, organic solvents like DMSO can destabilize the antibody. Use the minimum amount of co-solvent required and consider a stepwise addition to the antibody solution.[2]
-
Temperature: Perform the conjugation reaction at a controlled, lower temperature (e.g., 4°C or room temperature) to minimize thermal stress on the antibody.[1]
-
-
Control the Drug-to-Antibody Ratio (DAR): Higher DARs are strongly correlated with increased aggregation.[1]
-
Solution: If the observed DAR is high (e.g., >4), consider reducing the molar excess of the payload-linker during the conjugation reaction. While this may impact potency, it can significantly improve the stability of the ADC.
-
-
Consider Solid-Phase Conjugation: Immobilizing the antibody on a solid support during the conjugation process can physically prevent intermolecular interactions and subsequent aggregation.[2]
Issue 2: ADC aggregation increases over time during storage or after freeze-thaw cycles.
This points to issues with the formulation or storage conditions, leading to decreased long-term stability.
start [label="Increased Aggregation During Storage", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Suboptimal Formulation", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Inappropriate Storage Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Freeze-Thaw Stress", fillcolor="#FBBC05", fontcolor="#202124"];
solution1 [label="Screen Stabilizing Excipients (e.g., Polysorbates, Sugars, Amino Acids)", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Optimize Buffer pH and Ionic Strength", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Store at Recommended Temperature", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Protect from Light", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution5 [label="Minimize Agitation", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution6 [label="Aliquot for Single Use", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> cause1; start -> cause2; start -> cause3;
cause1 -> solution1; cause1 -> solution2; cause2 -> solution3; cause2 -> solution4; cause2 -> solution5; cause3 -> solution6; }
Troubleshooting Steps:
-
Optimize the Formulation Buffer: The composition of the storage buffer is critical for long-term stability.
-
Incorporate Stabilizing Excipients: Certain excipients can significantly reduce aggregation.
-
Surfactants: Non-ionic surfactants such as Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation and are typically used at concentrations between 0.01% and 0.1%.
-
Sugars and Polyols: Sugars like sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing and lyophilization.
-
Amino Acids: Arginine and glycine (B1666218) can also be used as stabilizers to reduce aggregation.
-
-
Control Storage and Handling Conditions:
-
Temperature: Store the ADC at the recommended temperature (e.g., 2-8°C for liquid formulations, -20°C or -80°C for frozen aliquots) and avoid temperature fluctuations.[5]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can denature the protein. Aliquot the ADC into single-use volumes.[23]
-
Mechanical Stress: Minimize agitation and shaking of the ADC solution.[1]
-
Light Exposure: Protect the ADC from light, as some payloads can be photosensitive, and their degradation can trigger aggregation.[5]
-
Data on the Impact of PEGylated Linkers and Excipients
The following tables summarize illustrative data on how PEGylated linkers and formulation excipients can influence ADC aggregation.
Table 1: Illustrative Impact of PEG Linker Length on ADC Aggregation
| Linker Type | Payload | DAR | % High Molecular Weight Species (HMWS) after Stress* |
| Non-PEGylated | MMAE | 4 | 15.2% |
| PEG4 Linker | MMAE | 4 | 5.8% |
| PEG8 Linker | MMAE | 4 | 2.1% |
| PEG12 Linker | MMAE | 4 | 1.5% |
*Data is illustrative and represents typical trends observed after thermal stress (e.g., 40°C for 1 week). Actual values will vary depending on the specific antibody, payload, and experimental conditions.
Table 2: Illustrative Impact of Excipients on ADC Aggregation
| Formulation Buffer | Excipient | % High Molecular Weight Species (HMWS) after Stress* |
| 20 mM Histidine, pH 6.0 | None | 12.5% |
| 20 mM Histidine, pH 6.0 | 0.02% Polysorbate 80 | 4.3% |
| 20 mM Histidine, pH 6.0 | 5% Sucrose | 7.8% |
| 20 mM Histidine, pH 6.0 | 0.02% Polysorbate 80 + 5% Sucrose | 2.9% |
*Data is illustrative and represents typical trends observed after thermal stress (e.g., 40°C for 1 week). Actual values will vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify the monomer, aggregates (HMWS), and fragments (LMWS) in an ADC sample.
Materials:
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Tosoh TSKgel G3000SWxl)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4[23][24]
-
ADC sample
-
Mobile phase for sample dilution
Methodology:
-
System Preparation:
-
Equilibrate the SEC-HPLC system and column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.[23]
-
-
Sample Preparation:
-
Injection and Elution:
-
Inject 10-20 µL of the prepared sample onto the column.[23]
-
Elute isocratically with the mobile phase for a sufficient time to allow all species to elute (typically 15-30 minutes).
-
-
Detection:
-
Monitor the eluent at a UV wavelength of 280 nm.[23]
-
-
Data Analysis:
-
Integrate the peak areas for the HMWS (eluting first), the monomer (main peak), and any LMWS (eluting last).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Determination of DAR and Hydrophobicity Profile by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To separate ADC species with different drug-to-antibody ratios and assess the overall hydrophobicity.
Materials:
-
HIC-HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0[13]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% Isopropanol[13]
-
ADC sample
Methodology:
-
System Preparation:
-
Equilibrate the HIC-HPLC system and column with 100% Mobile Phase A.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to separate the different DAR species.
-
-
Detection:
-
Monitor the eluent at a UV wavelength of 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (unconjugated antibody elutes first, followed by increasing DAR species).
-
Calculate the relative percentage of each DAR species and the average DAR.
-
Protocol 3: Monitoring of ADC Aggregation by Dynamic Light Scattering (DLS)
Objective: To rapidly assess the size distribution and presence of aggregates in an ADC sample.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
ADC sample
-
Filtration device (0.22 µm syringe filter)
Methodology:
-
Sample Preparation:
-
Filter the ADC sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Set the instrument parameters, including temperature and measurement duration.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument software will use an autocorrelation function to calculate the size distribution of the particles in the sample.
-
Analyze the size distribution plot for the presence of a monomodal peak corresponding to the ADC monomer and any larger peaks indicative of aggregates. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. biomanufacturing.org [biomanufacturing.org]
- 13. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 19. Latest Technologies for Antibody-Drug Conjugate (ADC) Analysis: Measure DAR, Aggregates, and Particle Size Accurately! | Malvern Panalytical [malvernpanalytical.com]
- 20. researchgate.net [researchgate.net]
- 21. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
How to minimize off-target cleavage of the Ala-Ala-Asn linker.
Welcome to the technical support center for the Ala-Ala-Asn (AAN) linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target cleavage and ensuring the optimal performance of your antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cleavage mechanism of the Ala-Ala-Asn linker?
The Ala-Ala-Asn tripeptide is designed as a substrate for the enzyme legumain.[1] Legumain is an asparaginyl endopeptidase that is often overexpressed in the tumor microenvironment and within lysosomes of cancer cells.[1] It specifically cleaves the peptide bond at the C-terminal side of the asparagine (Asn) residue, initiating the release of the cytotoxic payload.[1]
Q2: What are the common causes of off-target cleavage of the Ala-Ala-Asn linker?
Off-target cleavage of the AAN linker can lead to premature release of the payload in systemic circulation, resulting in increased toxicity and a reduced therapeutic index. The primary causes include:
-
Cleavage by other proteases: While designed for legumain, the AAN sequence may be susceptible to cleavage by other proteases present in the bloodstream, such as neutrophil elastase.[2]
-
Plasma instability: The linker itself may exhibit inherent instability in human or mouse plasma, leading to non-enzymatic degradation.[3][4]
-
Heterogeneity of the ADC: Traditional conjugation methods can lead to a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites, some of which may be more prone to premature drug release.[]
Q3: How can modifying the peptide sequence enhance linker stability?
Altering the amino acid sequence can significantly reduce susceptibility to off-target cleavage while retaining legumain-mediated release. Key strategies include:
-
Incorporation of non-natural amino acids: Replacing the central L-Alanine with a D-Alanine or an N-methyl Alanine can sterically hinder cleavage by non-target proteases without abolishing legumain activity.[6]
-
Sequence optimization: Studies have shown that even single amino acid substitutions or deletions within the linker can impact stability and cleavage efficiency. For instance, in some contexts, a single L-Asn residue has been shown to retain activity.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable steps to resolve them.
| Issue | Potential Cause | Recommended Action |
| High systemic toxicity observed in in vivo models. | Premature payload release due to linker instability in plasma. | 1. Assess Linker Stability: Perform a plasma stability assay (see Experimental Protocols).2. Modify the Linker: Consider incorporating non-natural amino acids (e.g., D-Ala) or hydrophilic spacers (e.g., PEG) to improve stability.[][6]3. Optimize Conjugation: Employ site-specific conjugation techniques to ensure a uniform DAR and more predictable pharmacokinetics.[] |
| Inconsistent efficacy across different ADC batches. | Heterogeneity in the drug-to-antibody ratio (DAR). | 1. Characterize ADC Batches: Use techniques like HIC-HPLC or mass spectrometry to determine the DAR distribution.2. Refine Conjugation Protocol: Optimize conjugation conditions (e.g., molar ratio of linker-payload to antibody, reaction time, temperature) to achieve a more consistent DAR.3. Implement Site-Specific Conjugation: This will yield a homogeneous product with a defined DAR.[] |
| Low therapeutic efficacy despite high in vitro potency. | Inefficient cleavage of the linker at the target site or rapid clearance of the ADC. | 1. Verify Target Antigen Expression: Confirm high expression of the target antigen on the tumor cells.2. Assess Legumain Activity: Measure the legumain activity in the target cells or tumor microenvironment.3. Evaluate ADC Pharmacokinetics: Conduct a PK study to determine the half-life of the ADC in circulation. Hydrophilic modifications may improve plasma half-life.[] |
Strategies to Minimize Off-Target Cleavage
The following table summarizes key strategies to enhance the stability and specificity of the Ala-Ala-Asn linker.
| Strategy | Principle | Expected Outcome | Considerations |
| Peptide Backbone Modification | Replacing L-amino acids with non-natural counterparts (e.g., D-Ala, N-Me-Ala).[6] | Increased resistance to non-specific proteases. | May alter legumain recognition and cleavage kinetics. |
| Hydrophilic Linker Modification | Incorporating hydrophilic polymers like polyethylene (B3416737) glycol (PEG).[] | Improved solubility, reduced aggregation, and potentially longer plasma half-life.[] | The length and nature of the hydrophilic spacer can impact potency. |
| Tandem Cleavage Linkers | Designing linkers that require two sequential enzymatic cleavage events for payload release.[8] | Dramatically improved plasma stability and reduced off-target toxicity.[8] | Requires careful design to ensure efficient sequential cleavage within the target cell. |
| Site-Specific Conjugation | Attaching the linker-payload to a specific, engineered site on the antibody.[] | Homogeneous ADC population with a defined DAR and improved pharmacokinetic profile.[] | Requires antibody engineering and specialized conjugation chemistry. |
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a final concentration of 1 mg/mL in human and mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, and 72 hours).
-
Immediately quench the samples by adding an excess of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the released payload using LC-MS/MS.
-
Quantify the amount of released payload at each time point and calculate the percentage of intact ADC remaining.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.
Methodology:
-
Plate target and non-target cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubate the cells for 72-96 hours at 37°C.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 values for each compound on both cell lines. A significant difference in IC50 between target and non-target cells indicates target-specific killing.
Visualizations
Caption: Workflow of ADC action from circulation to tumor cell.
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Antibody-Drug Conjugate (ADC) Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Antibody-Drug Conjugate (ADC) stability, particularly the observed differences between mouse and human plasma.
Frequently Asked Questions (FAQs)
Q1: Why is my Antibody-Drug Conjugate (ADC) showing greater instability (e.g., premature payload release) in mouse plasma compared to human plasma?
A1: A primary reason for increased ADC instability in mouse plasma is the presence of a specific enzyme, carboxylesterase 1c (Ces1c), which is not found in human plasma.[1][2][3][4] This enzyme can prematurely cleave certain linkers, particularly the commonly used valine-citrulline (VC) linker, leading to off-target payload release.[1][2][3] This phenomenon can complicate the preclinical evaluation of ADCs in mouse models.[1][2]
Q2: What are the common mechanisms of ADC instability in plasma?
A2: ADC instability in plasma can arise from several mechanisms:
-
Enzymatic Cleavage: As mentioned, enzymes like mouse Ces1c can cleave specific linkers.[1][2][3] Other proteases present in plasma may also contribute to linker degradation.
-
Disulfide Bond Reduction: The reducing environment of plasma, containing thiols like glutathione, can lead to the reduction of disulfide bonds that link the payload to the antibody, causing drug deconjugation.[5][6]
-
Aggregation: The conjugation of hydrophobic payloads can increase the propensity of the ADC to aggregate, which can affect its stability and pharmacokinetic properties.[7][8]
-
Retro-Michael Reaction: For ADCs conjugated via thiol-maleimide chemistry, the maleimide (B117702) ring can undergo a retro-Michael reaction, leading to payload release.[9][10]
Q3: How can I improve the stability of my ADC in mouse plasma?
A3: Several strategies can be employed to enhance ADC stability in mouse plasma:
-
Linker Modification: Modifying the linker chemistry is a key approach. For instance, adding a glutamic acid residue to the valine-citrulline linker (creating an "EVCit" linker) has been shown to dramatically improve stability in mouse plasma by reducing susceptibility to Ces1c cleavage.[11][12]
-
Site-Specific Conjugation: The site of drug conjugation on the antibody can influence stability.[13] Utilizing site-specific conjugation technologies can lead to more homogeneous and stable ADCs.[14][15]
-
Payload Modification: In some cases, modifying the payload itself can improve stability.[13]
-
Formulation Optimization: Optimizing the buffer conditions, including pH and excipients, can help to minimize aggregation and improve overall stability.[7]
Q4: What are the standard analytical methods to assess ADC stability in plasma?
A4: The stability of ADCs in plasma is typically assessed by monitoring the change in the drug-to-antibody ratio (DAR) over time.[16][17] The most common analytical techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for determining the DAR and identifying different drug-loaded species.[18][19]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs.[9]
-
Size Exclusion Chromatography (SEC): SEC is used to detect and quantify aggregation.[7][8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the concentration of total antibody and ADC.
Troubleshooting Guides
Issue 1: Rapid Loss of Drug-to-Antibody Ratio (DAR) in Mouse Plasma
Possible Cause: Premature cleavage of a valine-citrulline (VC) or similar linker by mouse carboxylesterase 1c (Ces1c).[1][2][3]
Troubleshooting Steps:
-
Confirm Linker Susceptibility: Review the literature to determine if your linker class is known to be a substrate for Ces1c.
-
Comparative Stability Study: Perform a time-course plasma stability study comparing your ADC in mouse, rat, monkey, and human plasma. A significantly faster DAR loss in mouse and potentially rat plasma would point towards Ces1c-mediated cleavage.[20][21]
-
Consider a Ces1c Knockout Mouse Model: If available, testing the ADC in a Ces1c knockout mouse model can confirm the role of this enzyme in the observed instability.[1][4]
-
Implement Linker Modification: Synthesize and test an ADC with a more stable linker, such as an EVCit linker, which has demonstrated resistance to Ces1c.[11][12]
Issue 2: ADC Aggregation Observed During Plasma Incubation
Possible Cause: Increased hydrophobicity of the ADC due to payload conjugation, leading to intermolecular interactions and aggregation.[7] Unfavorable buffer conditions can also contribute.[7]
Troubleshooting Steps:
-
Quantify Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of monomer, aggregate, and fragment in your ADC sample before and after plasma incubation.[7][8]
-
Optimize Formulation Buffer:
-
pH: Ensure the buffer pH is not close to the isoelectric point (pI) of the antibody.
-
Ionic Strength: Optimize the salt concentration (e.g., 150 mM NaCl) to screen charge-charge interactions without promoting hydrophobic interactions.[7]
-
Excipients: Consider the addition of stabilizers such as sucrose (B13894) or trehalose.[7]
-
-
Evaluate Drug-to-Antibody Ratio (DAR): A higher DAR can increase hydrophobicity and the propensity for aggregation.[7] If possible, test ADCs with a lower average DAR.
Data Presentation
Table 1: Comparative Stability of a vc-MMAE ADC in Different Plasma Matrices
| Plasma Source | % Payload Release after 6 days | Median High Molecular Weight Species (HMWS) % |
| Mouse (CD1) | >20% | 26.0% |
| Rat (Sprague Dawley) | >4% | 25.3% |
| Monkey (Cynomolgus) | <1% | 20.3% |
| Human | <1% | 24.2% |
| Buffer Control | <1% | 2.3% |
| Data summarized from a high-throughput plasma stability assay of 15 different vc-MMAE ADCs.[20][21][22] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC in plasma from different species by monitoring the change in DAR over time.
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma (e.g., mouse, rat, cynomolgus monkey, human) at 37°C. It is recommended to use fresh or single-thawed plasma as repeated freeze-thaw cycles can affect its enzymatic activity.[14]
-
Spike the ADC into the plasma at a final concentration of approximately 1 mg/mL.
-
-
Incubation:
-
Incubate the ADC-plasma mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immediately freeze the aliquots at -80°C to stop any further degradation until analysis.
-
-
ADC Isolation:
-
Analysis:
-
Data Interpretation: A stable ADC will exhibit minimal loss in DAR over the time course of the experiment.
Visualizations
Caption: Mechanisms of ADC instability in plasma.
Caption: Workflow for in vitro plasma stability assay.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. communities.springernature.com [communities.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 14. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. ADC Plasma Stability Assay [iqbiosciences.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Mass Spectrometry Data of Heterogeneous ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting mass spectrometry (MS) data of heterogeneous antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the main sources of heterogeneity in ADCs observed by mass spectrometry?
A1: Heterogeneity in ADCs arises from several factors. First-generation ADCs, for instance, were often produced by conjugation to lysine (B10760008) side-chain amines or cysteine thiol groups after reducing interchain disulfide bonds, leading to a mixed population with varying drug loads per antibody.[1] The conjugation process itself can result in a distribution of drug-to-antibody ratios (DARs), ranging from 0 to 8 drugs per antibody.[2] Additionally, factors such as the presence of different glycoforms on the antibody, linker-drug modifications, and potential aggregation can all contribute to the heterogeneity observed in mass spectrometry data.[3][4]
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
A2: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to an antibody.[2] It is a critical quality attribute (CQA) because it directly impacts the ADC's therapeutic efficacy and pharmacokinetics. Low drug loading can diminish potency, whereas high drug loading may negatively affect pharmacokinetics and increase toxicity.[2] Therefore, accurate determination and monitoring of the DAR are essential throughout the development and manufacturing of ADCs.
Q3: What are the common mass spectrometry techniques used for ADC analysis?
A3: Several mass spectrometry-based techniques are employed for the characterization of ADCs. These include:
-
Intact Mass Analysis: This "top-down" approach analyzes the entire ADC molecule to determine the DAR and the distribution of different drug-loaded species.[2][5]
-
Middle-Down Analysis: This method involves limited proteolysis or reduction of the ADC to generate larger subunits (e.g., light chain, heavy chain, or Fd and Fc fragments) prior to MS analysis. This approach provides more detailed structural information and can improve mass resolution and sensitivity.[1][6][7]
-
Bottom-Up Analysis: In this approach, the ADC is digested into smaller peptides, typically using an enzyme like trypsin. This is particularly useful for identifying the specific sites of drug conjugation.[5][8]
Q4: What is the difference between native and denaturing MS for ADC analysis?
A4: The choice between native and denaturing mass spectrometry depends on the specific characteristics of the ADC.
-
Denaturing MS: This technique uses organic solvents and non-neutral pH to unfold the protein, exposing more charge sites.[9] It is often used for lysine-conjugated ADCs.[] However, the denaturing conditions can cause non-covalently linked ADCs, such as some cysteine-conjugated ADCs, to dissociate.[6][][11]
-
Native MS: This approach is performed under non-denaturing conditions, preserving the folded state and non-covalent interactions of the ADC.[9][12] It is particularly useful for cysteine-conjugated ADCs where the subunits are held together by non-covalent bonds.[12][13] Native MS provides a snapshot of the ADC's homogeneity and heterogeneity with less need for extensive data interpretation.[1]
Troubleshooting Guides
Problem 1: I am seeing unexpected peaks in my mass spectrum.
Possible Cause & Solution
-
Contaminants or impurities: Unbound payloads, linker degradation products, or aggregation species can appear as unexpected peaks.[14] High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and quantifying such impurities.[14]
-
In-source fragmentation: Some linker-payload moieties, especially those that are surface-accessible, can be fragile and undergo fragmentation in the ion source of the mass spectrometer.[11] Optimizing ESI source parameters such as cone voltages, gas pressures, and ion transfer parameters can help to minimize this.[11]
-
Linker instability: The chemical linker itself may be unstable under certain analytical conditions. For ADCs with acid-labile linkers, for example, adjusting the pH of the mobile phase can prevent cleavage and retain the intact linker-payload.[11]
-
Sample degradation: The ADC sample may have degraded over time. Ensure proper sample handling and storage conditions.
Problem 2: My calculated average DAR value is inconsistent or seems incorrect.
Possible Cause & Solution
-
Inappropriate MS conditions for the ADC type: For cysteine-conjugated ADCs where inter-chain disulfide bonds are reduced for conjugation, denaturing LC-MS conditions can cause the antibody to dissociate into light and heavy chains, leading to inaccurate DAR calculations.[6] In such cases, native MS is the preferred method.[13]
-
Incomplete deconvolution of the mass spectrum: Heterogeneous ADCs produce complex mass spectra. Incomplete deconvolution can lead to errors in identifying and quantifying all drug-loaded species. Utilize specialized deconvolution software and optimize the parameters for your specific data.[1][15]
-
Ionization suppression: The presence of salts or other interfering substances in the sample can suppress the ionization of the ADC, affecting the relative intensities of the peaks and thus the DAR calculation. Ensure adequate desalting of the sample prior to MS analysis. Size-exclusion chromatography (SEC) can be used for online buffer exchange and desalting.[12][13]
-
Contribution of glycoforms: The presence of different glycoforms adds to the complexity of the mass spectrum. Deglycosylation of the ADC using an enzyme like PNGase F can simplify the spectrum and improve the accuracy of the DAR calculation.[2][6]
Problem 3: I am having difficulty analyzing my cysteine-linked ADC.
Possible Cause & Solution
-
Dissociation under denaturing conditions: As mentioned, the non-covalent interactions holding the chains of some cysteine-linked ADCs together can be disrupted by the organic solvents and acidic pH of denaturing reverse-phase chromatography.[6][11]
-
Solution: Employ native mass spectrometry. Techniques like size-exclusion chromatography coupled with native MS (SEC-native MS) can maintain the intact structure of the ADC, allowing for accurate DAR determination.[12]
Problem 4: My lysine-linked ADC spectrum is very complex and difficult to interpret.
Possible Cause & Solution
-
High degree of heterogeneity: Lysine conjugation is a non-specific process that can lead to a very heterogeneous mixture of ADC species with a wide distribution of drug loads and conjugation sites.[4][16]
-
Solution:
-
Deglycosylation: Reducing the complexity arising from different glycoforms by treating the sample with PNGase F can simplify the spectrum.[3]
-
Middle-down or bottom-up approaches: While intact mass analysis provides the overall DAR, middle-down or bottom-up approaches can provide more detailed information on the distribution of the drug on the different subunits or specific peptide locations.[7]
-
High-resolution MS: The use of high-resolution mass spectrometers, such as Orbitrap or TOF instruments, is crucial for resolving the different drug-loaded species in a complex mixture.[17][18]
-
Data Presentation
While this guide does not contain specific experimental data, quantitative results from ADC analysis are typically presented in tables to facilitate comparison. An example of how such data could be structured is provided below.
Table 1: Example of DAR and Drug Distribution Data for Different ADC Batches
| Batch ID | Average DAR | % DAR 0 | % DAR 2 | % DAR 4 | % DAR 6 | % DAR 8 |
| ADC-Batch-001 | 4.1 | 5 | 15 | 50 | 25 | 5 |
| ADC-Batch-002 | 3.9 | 7 | 20 | 45 | 23 | 5 |
| ADC-Batch-003 | 4.2 | 4 | 14 | 52 | 26 | 4 |
Experimental Protocols
Detailed, step-by-step experimental protocols are highly specific to the instrumentation, ADC, and analytical goals. However, a general workflow is outlined below. For specific protocols, it is recommended to consult the literature and instrument manuals.
General Protocol for Intact Mass Analysis of an ADC by LC-MS:
-
Sample Preparation:
-
If necessary, deglycosylate the ADC using PNGase F according to the enzyme manufacturer's protocol to reduce heterogeneity from glycosylation.[2][6]
-
For native MS, exchange the buffer to a volatile buffer like ammonium (B1175870) acetate (B1210297) (e.g., 100-400 mM).[13][18] This can be done offline using spin columns or online using SEC.[12]
-
-
Liquid Chromatography:
-
For denaturing conditions, use a reversed-phase column (e.g., C4 or C8) with a gradient of increasing organic solvent (e.g., acetonitrile) containing an acid (e.g., 0.1% formic acid).[8]
-
For native conditions, use a size-exclusion column with an isocratic mobile phase of a volatile salt solution (e.g., ammonium acetate).
-
-
Mass Spectrometry:
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. This can be done using software such as BioPharma Finder, Protein Deconvolution, or UniDec.[1][3][15]
-
Identify the peaks corresponding to the different drug-loaded species.
-
Calculate the average DAR using the relative intensities or peak areas of the identified species.[1][19]
-
Visualizations
Caption: General workflow for ADC analysis by mass spectrometry.
Caption: Troubleshooting decision tree for common MS data issues.
Caption: Conceptual difference between native and denaturing MS.
References
- 1. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. rapidnovor.com [rapidnovor.com]
- 6. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Native vs Denatured: An in Depth Investigation of Charge State and Isotope Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 15. Native and Denaturing MS Protein Deconvolution for Biopharma: Monoclonal Antibodies and Antibody-Drug-Conjugates to Polydisperse Membrane Proteins and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. lcms.cz [lcms.cz]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. hpst.cz [hpst.cz]
Technical Support Center: Enhancing the Therapeutic Window of Antibody-Drug Conjugates (ADCs)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Antibody-Drug Conjugates (ADCs). Our goal is to help you enhance the therapeutic window of your ADCs by providing actionable solutions and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: My ADC is showing high off-target toxicity in preclinical models. What are the potential causes and how can I troubleshoot this?
Answer: High off-target toxicity is a primary factor that narrows the therapeutic window of an ADC and is often the cause of dose-limiting toxicities.[1][2][3][4] This issue can stem from several factors related to the ADC's components and stability.
Potential Causes and Troubleshooting Steps:
-
Premature Payload Release: The linker may be unstable in systemic circulation, leading to the premature release of the cytotoxic payload.[5][6]
-
Troubleshooting:
-
Assess Linker Stability: Perform a plasma stability assay. Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) at 37°C and measure the amount of released payload over time using techniques like LC-MS/MS.
-
Switch to a More Stable Linker: If the linker is found to be unstable, consider re-engineering the ADC with a more stable linker. For instance, non-cleavable linkers are generally more stable than cleavable linkers.[3][7] However, if a cleavable linker is required, opt for one with higher enzymatic or pH specificity to the tumor microenvironment.[8]
-
-
-
Hydrophobicity and Non-Specific Uptake: Highly hydrophobic ADCs can be prone to non-specific uptake by healthy tissues, leading to off-target toxicity.[6]
-
Troubleshooting:
-
Measure Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC.
-
Modify Linker or Payload: Incorporate hydrophilic components into the linker, such as PEG moieties, to increase the overall hydrophilicity of the ADC.[6] Consider using a less hydrophobic payload if possible.
-
-
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase the ADC's hydrophobicity and lead to faster clearance and increased off-target toxicity.[9]
-
Troubleshooting:
-
Optimize DAR: Synthesize ADCs with varying DARs (e.g., 2, 4, 8) and evaluate their efficacy and toxicity in parallel. A lower DAR may improve the therapeutic index.[9]
-
Site-Specific Conjugation: Employ site-specific conjugation technologies to produce homogeneous ADCs with a defined DAR.[4][10] This avoids the generation of highly-loaded species that are often associated with toxicity.
-
-
Question 2: My ADC has a low Drug-to-Antibody Ratio (DAR) after conjugation. How can I improve the conjugation efficiency?
Answer: A low DAR can result in suboptimal potency. The efficiency of the conjugation reaction is critical for achieving the desired DAR.
Potential Causes and Troubleshooting Steps:
-
Inefficient Conjugation Chemistry: The chosen conjugation method may not be optimal for your antibody or linker-payload.
-
Troubleshooting:
-
Optimize Reaction Conditions: Systematically vary reaction parameters such as pH, temperature, reaction time, and the molar ratio of linker-payload to antibody.
-
Alternative Conjugation Chemistries: Explore different conjugation strategies. For cysteine-based conjugation, ensure complete reduction of interchain disulfides. For lysine-based conjugation, be aware that it can result in a heterogeneous mixture.[10] Site-specific conjugation methods, such as those using engineered cysteines or unnatural amino acids, can provide more control over the DAR.[10][11]
-
-
-
Antibody Accessibility: The target residues (e.g., cysteines or lysines) on the antibody may not be readily accessible to the linker-payload.
-
Troubleshooting:
-
Antibody Engineering: If using site-specific conjugation with engineered cysteines, ensure the mutation site is in a solvent-exposed region of the antibody.
-
Linker Design: Utilize linkers with sufficient length or flexibility to reach the conjugation site.
-
-
Question 3: I am observing a loss of efficacy with my ADC in vivo compared to in vitro results. What could be the reason?
Answer: A discrepancy between in vitro and in vivo efficacy is a common challenge in ADC development. This can be due to poor pharmacokinetic properties, inefficient payload release in the tumor, or the development of resistance.[5]
Potential Causes and Troubleshooting Steps:
-
Poor Pharmacokinetics (PK): The ADC may be clearing from circulation too quickly, preventing a sufficient amount from reaching the tumor.[9]
-
Troubleshooting:
-
Conduct PK Studies: Perform pharmacokinetic studies in relevant animal models to determine the ADC's half-life, clearance, and biodistribution.
-
Optimize ADC Properties: As mentioned previously, a high DAR and hydrophobicity can lead to rapid clearance. Optimizing these properties can improve the PK profile.[6]
-
-
-
Inefficient Payload Release at the Tumor Site: The linker may be too stable, preventing the efficient release of the payload after internalization into the tumor cell.[7][8]
-
Troubleshooting:
-
Evaluate Different Linkers: If using a non-cleavable linker, consider testing a cleavable linker that is sensitive to the tumor microenvironment (e.g., protease-cleavable or pH-sensitive linkers).[7]
-
Intratumoral Payload Concentration: If possible, measure the concentration of the released payload within the tumor tissue to confirm efficient release.[8]
-
-
-
Tumor Heterogeneity and Resistance: The tumor may be heterogeneous, with a population of cells that do not express the target antigen.[11] Resistance mechanisms, such as drug efflux pumps, can also reduce efficacy.[5]
-
Troubleshooting:
-
Immunohistochemistry (IHC): Analyze tumor tissue to assess the homogeneity of target antigen expression.
-
Dual-Payload ADCs: For heterogeneous tumors, a dual-drug ADC carrying two payloads with different mechanisms of action could be a potential strategy.[7][11]
-
Bystander Effect: Use a membrane-permeable payload that can kill neighboring antigen-negative tumor cells (bystander effect).[5]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about enhancing the therapeutic window of ADCs.
Question 1: What is the therapeutic window of an ADC and why is it important?
Answer: The therapeutic window (or therapeutic index) is the range of drug dosages that can treat disease effectively without causing toxic effects.[9][12] For ADCs, it is generally defined as the ratio between the maximum tolerated dose (MTD) and the minimal effective dose (MED). A wide therapeutic window is crucial for a successful ADC, as it allows for effective dosing to kill cancer cells while minimizing harm to healthy tissues, thereby reducing side effects for the patient.[13][14]
Question 2: How does the choice of linker impact the therapeutic window?
Answer: The linker is a critical component that connects the antibody to the payload and plays a pivotal role in the ADC's stability and mechanism of action.[7][15] An ideal linker should be stable in circulation to prevent premature payload release and systemic toxicity, but it should efficiently release the payload once inside the target tumor cell.[5][8] The choice between a cleavable and a non-cleavable linker depends on the payload and the target biology.[7] An optimized linker is essential for balancing efficacy and safety, thereby widening the therapeutic window.[6][8]
Question 3: What are the advantages of site-specific conjugation for improving the therapeutic window?
Answer: Site-specific conjugation allows for the creation of homogeneous ADCs with a precisely controlled Drug-to-Antibody Ratio (DAR) and a specific conjugation site.[4] This offers several advantages over traditional, heterogeneous conjugation methods:
-
Improved Pharmacokinetics: Homogeneous ADCs often exhibit more predictable and favorable pharmacokinetic properties.[10]
-
Reduced Toxicity: By eliminating the highly loaded ADC species that are often associated with increased toxicity and rapid clearance, site-specific conjugation can lead to a better safety profile.[4]
-
Enhanced Efficacy: A well-defined DAR ensures that the ADC has optimal potency.[10]
-
Improved Manufacturing: The production of a single, well-defined molecular entity simplifies manufacturing and quality control.[10]
Overall, site-specific conjugation can lead to an improved therapeutic window by enhancing both the safety and efficacy of the ADC.[10]
Question 4: What are some novel strategies to broaden the therapeutic window of ADCs?
Answer: Several innovative strategies are being explored to further enhance the therapeutic window of ADCs:
-
Dual-Drug ADCs: These ADCs carry two different payloads, which can help to overcome tumor heterogeneity and drug resistance.[7][11]
-
Antibody Engineering: Modifying the antibody to optimize its affinity for the target antigen can improve tumor targeting while reducing uptake in healthy tissues with low antigen expression.[1][4]
-
Novel Payloads: The development of new payloads with different mechanisms of action and improved safety profiles is an active area of research.[14][16]
-
Optimized Dosing Regimens: Clinical strategies such as dose fractionation (giving smaller, more frequent doses) can improve the tolerability of ADCs.[9][16] Co-dosing with the unconjugated antibody has also been shown to reduce toxicity and improve distribution.[17][18]
Data and Protocols
Quantitative Data Summary
Table 1: Impact of DAR on ADC Therapeutic Window (Illustrative Data)
| Drug-to-Antibody Ratio (DAR) | Maximum Tolerated Dose (MTD) (mg/kg) | Minimal Effective Dose (MED) (mg/kg) | Therapeutic Index (MTD/MED) |
| 2 | 30 | 5 | 6.0 |
| 4 | 20 | 2.5 | 8.0 |
| 8 | 10 | 2.5 | 4.0 |
This table illustrates a common trend where a moderate DAR (e.g., 4) can provide an optimal balance between efficacy and safety, leading to a wider therapeutic window compared to lower or higher DARs.
Table 2: Comparison of Conjugation Methods (Illustrative Data)
| Conjugation Method | Average DAR | Homogeneity | Plasma Stability (% intact ADC after 7 days) | In Vivo Efficacy (Tumor Growth Inhibition %) |
| Lysine Conjugation | 3.8 | Heterogeneous | 65% | 70% |
| Cysteine Conjugation (reduced) | 3.5 | Heterogeneous | 75% | 85% |
| Site-Specific Conjugation | 2.0 | Homogeneous | 95% | 90% |
This table illustrates the advantages of site-specific conjugation in producing homogeneous ADCs with improved stability and efficacy.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 25% isopropanol.
-
Procedure: a. Equilibrate the column with 100% Mobile Phase A. b. Inject 10-20 µg of the ADC sample. c. Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes. d. Monitor the elution profile at 280 nm. e. Species with different numbers of conjugated drugs will separate based on their hydrophobicity, with higher DAR species having longer retention times.
-
Data Analysis: a. Integrate the peak areas for each species (DAR 0, 2, 4, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)
Protocol 2: In Vitro Plasma Stability Assay
-
Materials: ADC, control antibody, plasma (human, mouse, etc.), PBS.
-
Procedure: a. Incubate the ADC at a concentration of 1 mg/mL in plasma at 37°C. b. At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the sample. c. Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins. d. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. e. Analyze the supernatant for the released payload using LC-MS/MS.
-
Data Analysis: a. Quantify the concentration of the released payload at each time point. b. Plot the percentage of released payload over time to determine the stability of the ADC in plasma.
Visualizations
Caption: Core components of an Antibody-Drug Conjugate (ADC).
Caption: Release mechanisms for cleavable vs. non-cleavable linkers.
References
- 1. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals | PLOS One [journals.plos.org]
- 2. Approaches to improve the translation of safety, pharmacokinetics and therapeutic index of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. adcreview.com [adcreview.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Advanced Strategies for Dual-Drug Antibody-Drug Conjugates: Enhancing HER2-Targeted Cancer Therapy - hubXchange [hub-xchange.com]
- 12. researchgate.net [researchgate.net]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. precisepeg.com [precisepeg.com]
- 16. oncologyvoicenetwork.com [oncologyvoicenetwork.com]
- 17. vjoncology.com [vjoncology.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to ADCs with Cleavable Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in experiments involving antibody-drug conjugates (ADCs) with cleavable linkers, particularly concerning the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to ADCs with cleavable linkers?
A1: Resistance to ADCs with cleavable linkers is a multifaceted issue that can arise from various alterations within the cancer cell and its microenvironment. The most common mechanisms include:
-
Target Antigen-Related Resistance: This can manifest as downregulation of the target antigen on the cell surface, mutations in the antigen's epitope that prevent ADC binding, or increased shedding of the antigen from the cell surface.[1][2]
-
Impaired Intracellular Trafficking and Lysosomal Function: Efficient delivery of the payload from ADCs with cleavable linkers relies on proper internalization and trafficking to the lysosome.[3] Resistance can occur due to defects in the endocytic pathway, preventing the ADC from reaching the lysosome, or alterations in lysosomal function, such as changes in pH or reduced activity of lysosomal proteases (e.g., Cathepsins) that are necessary for linker cleavage.[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the released cytotoxic payload out of the cell, thereby reducing its intracellular concentration and therapeutic effect.[6][7]
-
Payload-Related Resistance: Resistance can develop through mutations in the molecular target of the payload (e.g., tubulin or topoisomerase) or through the activation of downstream anti-apoptotic signaling pathways that counteract the cytotoxic effect of the payload.[6][8]
-
Alterations in Signaling Pathways: The activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, can confer resistance by promoting cell survival and overriding the cytotoxic signals induced by the ADC's payload.[9]
Q2: How can I determine the specific mechanism of resistance in my experimental model?
A2: A systematic approach involving a series of experiments is crucial to identify the dominant resistance mechanism in your cell line or animal model. Key experiments include:
-
Target Antigen Expression Analysis: Compare the surface expression of the target antigen on your resistant and parental (sensitive) cell lines.
-
ADC Internalization and Trafficking Assays: Visualize and quantify the uptake and lysosomal co-localization of the ADC in both resistant and sensitive cells.
-
Drug Efflux Assays: Measure the intracellular accumulation of the payload in the presence and absence of specific ABC transporter inhibitors.
-
Lysosomal Function Assessment: Evaluate the integrity and enzymatic activity of lysosomes in both cell lines.
-
Payload Sensitivity Assays: Determine the IC50 of the free payload in both cell lines to assess for target-level resistance.
-
Signaling Pathway Analysis: Investigate the activation status of key pro-survival signaling pathways.
Q3: Can switching to an ADC with a different cleavable linker or payload overcome resistance?
A3: Yes, this can be a viable strategy. If resistance is due to impaired cleavage of a specific linker (e.g., due to downregulation of a particular lysosomal protease), an ADC with a linker susceptible to a different protease might be effective. Similarly, if resistance is payload-specific (e.g., due to mutations in the payload's target), switching to an ADC with a payload that has a different mechanism of action can restore sensitivity.[10] For instance, if resistance to a microtubule inhibitor payload develops, an ADC with a DNA-damaging agent may be effective.
Q4: What is the "bystander effect" and how does it relate to overcoming resistance with cleavable linkers?
A4: The bystander effect refers to the ability of a cytotoxic payload, once released from an ADC within a target cancer cell, to diffuse across the cell membrane and kill neighboring antigen-negative or low-expressing cancer cells.[11] This is a key advantage of ADCs with cleavable linkers that release membrane-permeable payloads. In heterogeneous tumors where not all cells express the target antigen, the bystander effect can help overcome resistance by eliminating cells that would otherwise not be targeted by the ADC.[11]
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reduced ADC efficacy in a resistant cell line compared to the parental line. | 1. Decreased target antigen expression. 2. Impaired ADC internalization or trafficking. 3. Enhanced drug efflux. 4. Altered lysosomal function. 5. Payload-specific resistance. | 1. Quantify target antigen expression using flow cytometry. If expression is reduced, consider strategies to upregulate the antigen or switch to a different target. 2. Perform an ADC internalization assay using a fluorescently labeled ADC to compare uptake between cell lines. 3. Conduct a drug efflux assay with and without ABC transporter inhibitors. If efflux is high, consider co-treatment with an inhibitor. 4. Assess lysosomal function using lysosomal-specific dyes and enzymatic assays. 5. Determine the IC50 of the free payload in both cell lines. If the resistant line is less sensitive, this suggests payload-specific resistance mechanisms. |
| High variability in cytotoxicity assays between replicates. | 1. Inconsistent cell seeding density. 2. Heterogeneity within the resistant cell line population. 3. Instability of the ADC or payload in the culture medium. | 1. Ensure accurate and consistent cell counting and seeding. 2. Perform single-cell cloning to isolate and characterize subpopulations with different resistance profiles. 3. Check the stability of your ADC and payload under experimental conditions. Prepare fresh dilutions for each experiment. |
| ADC shows initial efficacy, but cells recover after treatment. | 1. The payload is cytostatic rather than cytotoxic at the tested concentration. 2. A subpopulation of highly resistant cells is repopulating the culture. | 1. Increase the ADC concentration or treatment duration. Assess cell death through apoptosis assays (e.g., Annexin V staining). 2. Investigate the presence of cancer stem-like cells and consider combination therapies targeting this population. |
Data Presentation: Comparative IC50 Values of ADCs in Sensitive and Resistant Cell Lines
| ADC | Target Antigen | Cleavable Linker | Payload | Cell Line (Parental) | IC50 (Parental) | Cell Line (Resistant) | IC50 (Resistant) | Fold Resistance | Reference |
| Trastuzumab-vc-MMAE | HER2 | Val-Cit | MMAE | SK-BR-3 | 0.5 nM | SK-BR-3-R | 50 nM | 100 | Fictional Data |
| Sacituzumab Govitecan | TROP2 | CL2A | SN-38 | MDA-MB-468 | 2.1 nM | MDA-MB-468-R | 84 nM | 40 | Fictional Data |
| Anti-CD79b-vc-MMAE | CD79b | Val-Cit | MMAE | DHL-4 | 0.3 nM | DHL-4-R | 30 nM | 100 | Fictional Data |
Note: The data in this table is illustrative and intended to demonstrate the format. Actual values should be obtained from specific experimental results or literature.
Experimental Protocols
Flow Cytometry for Target Antigen Expression
Objective: To quantify the surface expression of the target antigen on parental and ADC-resistant cell lines.
Materials:
-
Parental and resistant cell lines
-
Primary antibody targeting the antigen of interest (same clone as in the ADC)
-
Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)
-
Isotype control antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)
-
Viability dye (e.g., Propidium Iodide or DAPI)
-
Flow cytometer
Procedure:
-
Harvest cells and wash twice with cold Flow Cytometry Staining Buffer.
-
Resuspend cells to a concentration of 1-2 x 10^6 cells/mL.
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Add the primary antibody or isotype control at the predetermined optimal concentration.
-
Incubate for 30-60 minutes on ice, protected from light.
-
Wash the cells three times with 1 mL of cold staining buffer.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of staining buffer containing the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.
-
Wash the cells three times as in step 6.
-
Resuspend the cells in 300-500 µL of staining buffer containing a viability dye.
-
Acquire data on a flow cytometer, collecting at least 10,000 events for the live, single-cell population.
-
Analyze the median fluorescence intensity (MFI) to compare antigen expression levels between the parental and resistant cell lines.
ADC Internalization and Lysosomal Co-localization Assay
Objective: To visualize and quantify the internalization and trafficking of a fluorescently labeled ADC to the lysosome.
Materials:
-
Parental and resistant cell lines
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
LysoTracker Red DND-99 (or other lysosomal marker)
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
-
Live-cell imaging chamber or plates
Procedure:
-
Seed cells in a live-cell imaging dish or plate and allow them to adhere overnight.
-
Incubate the cells with LysoTracker Red (e.g., 50-75 nM) for 30-60 minutes at 37°C.
-
Wash the cells with pre-warmed culture medium.
-
Add the fluorescently labeled ADC to the cells at a predetermined concentration.
-
Incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.
-
During the last 15-30 minutes of incubation, add Hoechst 33342 to stain the nuclei.
-
Wash the cells with pre-warmed medium.
-
Acquire images using a confocal microscope with appropriate laser lines and filters for the fluorophores used.
-
Analyze the images for co-localization of the fluorescent ADC signal with the LysoTracker signal. Quantify the degree of co-localization using image analysis software.
Drug Efflux Assay
Objective: To determine if increased drug efflux via ABC transporters contributes to ADC resistance.
Materials:
-
Parental and resistant cell lines
-
Fluorescent substrate of the relevant ABC transporter (e.g., Rhodamine 123 for P-gp) or the fluorescent payload of the ADC.
-
Specific ABC transporter inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Harvest and wash cells, then resuspend in assay buffer.
-
Pre-incubate the cells with or without the ABC transporter inhibitor for 30-60 minutes at 37°C.
-
Add the fluorescent substrate/payload to the cells and incubate for an additional 30-60 minutes at 37°C.
-
Wash the cells with cold assay buffer to remove extracellular fluorescence.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Compare the fluorescence intensity in the resistant cells with and without the inhibitor to that of the parental cells. A significant increase in fluorescence in the presence of the inhibitor suggests that drug efflux is a mechanism of resistance.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key mechanisms of resistance to ADCs with cleavable linkers.
Caption: A logical workflow for troubleshooting ADC resistance.
Caption: HER2 signaling pathway and a point of potential ADC resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An assembly of TROP2-mediated signaling events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversal of Cancer Multidrug Resistance (MDR) Mediated by ATP-Binding Cassette Transporter G2 (ABCG2) by AZ-628, a RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oaepublish.com [oaepublish.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
Technical Support Center: Optimizing Antibody-Drug Conjugates - The Critical Role of Linker Length
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of linker length on the stability and efficacy of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: How does linker length fundamentally impact the stability of an ADC?
A1: Linker length is a critical determinant of ADC stability, primarily by influencing the degree of steric hindrance around the payload. Shorter linkers can enhance stability by positioning the cytotoxic payload closer to the antibody, which can shield the linker from premature cleavage by circulating enzymes.[1][2] Conversely, excessively long linkers may increase the conjugate's flexibility but can also expose the linker to the surrounding environment, potentially leading to increased susceptibility to enzymatic degradation and premature drug release.[3]
Q2: What is the effect of linker length on the in vitro and in vivo efficacy of an ADC?
A2: The length of the linker directly affects the efficiency of payload release at the target site, which is a key factor for ADC efficacy. A linker that is too short may cause steric hindrance, preventing lysosomal proteases from accessing and cleaving the linker, thereby reducing payload release and diminishing cytotoxic activity.[1] An optimal linker length is required to allow for efficient enzymatic cleavage following internalization by the target cell. For instance, some studies have shown that linkers incorporating elements like PEG can improve efficacy, suggesting that length and composition are intertwined.[4] The linker's design ultimately needs to strike a balance between stability in circulation and efficient payload release in the tumor microenvironment.[1][2][5]
Q3: Can linker length affect the pharmacokinetic (PK) profile of an ADC?
A3: Yes, linker length can influence the pharmacokinetic properties of an ADC. The overall PK profile of an ADC is largely driven by the antibody component, but linker characteristics play a significant role.[3] Longer linkers may enhance the flexibility of the conjugate, which can potentially improve its PK properties.[] However, the hydrophobicity of the linker, which can be related to its length and composition, also significantly impacts PK. More hydrophobic linkers can lead to faster clearance and a shorter half-life.[]
Q4: Are there general guidelines for selecting an optimal linker length?
A4: There is no one-size-fits-all answer, as the optimal linker length depends on a combination of factors including the antibody, the payload, the conjugation site, and the specific linker chemistry.[1][2][5] The key is to achieve a balance between ADC stability and efficient payload release.[1][2][5] An integrated design approach that considers conjugation site, linker chemistry, linker length, and steric hindrance is recommended to optimize the therapeutic window of an ADC.[1][2][5]
Troubleshooting Guides
Problem 1: My ADC shows high off-target toxicity in vivo, suggesting premature drug release.
-
Possible Cause: The linker may be too long or its chemistry may be unstable in circulation, leading to premature cleavage.
-
Troubleshooting Steps:
-
Assess in vitro plasma stability: Conduct a plasma stability assay to quantify the rate of drug deconjugation over time. A significant decrease in the drug-to-antibody ratio (DAR) indicates instability.
-
Consider a shorter linker: Synthesize and evaluate an ADC variant with a shorter linker to increase steric protection of the payload.
-
Evaluate linker chemistry: If using a cleavable linker, ensure its cleavage mechanism is specific to the target cell's internal environment (e.g., lysosomal proteases) and not susceptible to plasma enzymes. For example, certain Val-Cit linkers can be susceptible to cleavage by mouse carboxylesterase 1c, a phenomenon not observed in human plasma.[7]
-
Increase linker hydrophilicity: Incorporating hydrophilic moieties like PEG into the linker can enhance stability and reduce non-specific uptake.[]
-
Problem 2: My ADC is stable in plasma but shows poor in vitro cytotoxicity in target cells.
-
Possible Cause: The linker may be too short, causing steric hindrance that prevents efficient cleavage by lysosomal enzymes after internalization.
-
Troubleshooting Steps:
-
Perform a lysosomal stability/cleavage assay: Incubate the ADC with isolated lysosomes or specific lysosomal enzymes (e.g., Cathepsin B) to determine if the payload is efficiently released.
-
Synthesize ADCs with longer linkers: Systematically increase the linker length to reduce steric hindrance and facilitate enzymatic access. For example, incorporating a PEG moiety can sometimes resolve this issue.
-
Vary the conjugation site: The location of the linker on the antibody can also influence steric hindrance. Exploring different conjugation sites may improve payload release.
-
Re-evaluate the linker's cleavage motif: Ensure the linker's cleavage site is optimal for the relevant lysosomal proteases.
-
Quantitative Data on Linker Impact
The following tables summarize representative data from various studies to illustrate the impact of linker properties on ADC stability and efficacy.
Table 1: Impact of Linker Type on ADC In Vitro Cytotoxicity and Plasma Stability
| Parameter | ADC with Non-Cleavable Linker | ADC with Cleavable Linker (e.g., Val-Cit) | Reference |
| Avg. Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | 3.5 - 4.0 | [8] |
| In Vitro Cytotoxicity (IC50 on SK-BR-3 cells) | 10 - 50 ng/mL | 1 - 10 ng/mL | [8] |
| Plasma Stability (% Intact ADC after 7 days) | > 95% | ~85-90% | [8] |
| Note: Lower IC50 values indicate higher potency. Data is illustrative and can vary based on the specific payload, conjugation method, and cell line used.[8] |
Table 2: In Vivo Efficacy of ADCs with Different Linkers
| ADC Linker | Payload | Target | Efficacy in Xenograft Model | Reference |
| Sulfatase-cleavable linker | MMAE | HER2 | Higher cytotoxicity (IC50 = 61 and 111 pmol/L) compared to non-cleavable (IC50 = 609 pmol/L) and Val-Ala (IC50 = 92 pmol/L) linkers. | [4] |
| β-galactosidase-cleavable linker | MMAE | HER2 | 57% and 58% reduction in tumor volumes at 1 mg/kg. | [4] |
| CX-DM1 linker | DM1 | EGFR, EpCAM | More active at 3 mg/kg than SMCC-DM1 ADCs at 15 mg/kg. | [4] |
Experimental Protocols
1. In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.
-
Materials:
-
ADC of interest
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunoaffinity capture
-
LC-MS system
-
-
Procedure:
-
Incubate the ADC in plasma at a concentration of approximately 1.3 mg/mL at 37°C. Include a buffer control (ADC in PBS) to assess inherent stability.[7]
-
Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).[7]
-
Isolate the ADC from the plasma samples using immunoaffinity capture with Protein A or G magnetic beads.[7]
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.[7]
-
The supernatant can also be analyzed to quantify the amount of released payload.[7]
-
-
Data Interpretation: A stable ADC will exhibit minimal loss in DAR over the incubation period.
2. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency (IC50).[8][9][10][11][12][13]
-
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Cell culture medium
-
ADC of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an optimized density (e.g., 1,000–10,000 cells/well) and incubate overnight.[9][10]
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Add the ADC dilutions to the cells and incubate for a predetermined period (e.g., 48-144 hours).[9][10]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[9][10]
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[8][10]
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8][10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a dose-response curve.[8]
-
3. Lysosomal Stability and Payload Release Assay
This assay evaluates the efficiency of payload release from an ADC in a simulated lysosomal environment.
-
Materials:
-
ADC of interest
-
Isolated human liver lysosomes or S9 fractions[7]
-
Incubation buffer that maintains metabolic activity
-
LC-MS system
-
-
Procedure:
-
Incubate the ADC with isolated lysosomes or S9 fractions at 37°C.[7]
-
Collect samples at various time points to monitor the kinetics of payload release.
-
Stop the reaction, for instance, by heat inactivation, followed by protein precipitation to separate the released payload from the ADC and lysosomal proteins.[7]
-
Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.[7]
-
-
Data Interpretation: An effective cleavable linker will demonstrate efficient payload release in the lysosomal fraction. Different linkers will exhibit varying cleavage rates.
Visual Guides
Caption: Relationship between linker length and ADC properties.
Caption: Workflow for evaluating ADCs with different linker lengths.
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Drug-to-Antibody Ratio (DAR) in ADC Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the drug-to-antibody ratio (DAR) during the synthesis of antibody-drug conjugates (ADCs). Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1][2] It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic index, impacting its efficacy, safety, and pharmacokinetic profile.[1][2]
-
Low DAR: May result in reduced potency as an insufficient amount of the cytotoxic payload is delivered to the target cells.[3]
-
High DAR: Can enhance cytotoxicity but may also lead to issues such as increased hydrophobicity, faster clearance from circulation, and potential off-target toxicity.[1][2] A high DAR is also often associated with increased aggregation.[4][5]
An optimal DAR balances potent anti-tumor activity with an acceptable safety profile.[2] For many ADCs, a DAR of 2 to 4 is considered optimal.[][7]
Q2: What are the main strategies for controlling the DAR?
There are two primary strategies for conjugating drugs to antibodies, which in turn determine the level of control over the DAR:
-
Stochastic (Random) Conjugation: This traditional method involves the random attachment of drug-linkers to native amino acid residues on the antibody, typically lysines or cysteines.[]
-
Lysine (B10760008) Conjugation: Utilizes the numerous solvent-accessible lysine residues. Controlling the DAR is challenging due to the high number of potential conjugation sites, leading to a heterogeneous mixture of ADC species.[][9]
-
Cysteine Conjugation: Involves the reduction of interchain disulfide bonds to generate reactive thiol groups for conjugation. This method offers more control over the DAR compared to lysine conjugation, typically resulting in DAR values of 0, 2, 4, 6, or 8.[10]
-
-
Site-Specific Conjugation: These advanced techniques enable the attachment of drug-linkers to specific, predetermined sites on the antibody, resulting in a more homogeneous ADC with a precisely controlled DAR.[11][12] Methods include:
-
Engineered Cysteines: Introducing cysteine residues at specific locations on the antibody sequence.[10]
-
Enzymatic Conjugation: Using enzymes like transglutaminase to attach drugs to specific amino acid sequences.[1][12]
-
Unnatural Amino Acids: Incorporating amino acids with unique reactive groups into the antibody.[12]
-
Q3: Which analytical techniques are used to measure the DAR?
Several analytical methods are employed to determine the average DAR and the distribution of different DAR species. The choice of method depends on the conjugation chemistry and the properties of the drug and antibody.
| Analytical Technique | Principle | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The retention time increases with the number of conjugated hydrophobic drug molecules.[13][14] | Provides detailed information on DAR distribution under non-denaturing conditions.[13] | May have lower resolution for high-DAR species. Mobile phases are often incompatible with mass spectrometry.[13] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on polarity. Can be used to analyze reduced ADC light and heavy chains. | High resolution and compatibility with mass spectrometry. | Denaturing conditions can disrupt the structure of cysteine-conjugated ADCs.[] |
| UV/Vis Spectroscopy | Calculates the average DAR based on the absorbance of the ADC at two different wavelengths (one for the antibody and one for the drug) and their respective extinction coefficients.[][16][17] | Simple, rapid, and convenient for determining the average DAR.[][16][17] | Does not provide information on DAR distribution. Can be inaccurate if there is spectral overlap or the presence of free drug.[18] |
| Mass Spectrometry (MS) | Determines the molecular weight of the intact ADC or its subunits, allowing for the calculation of the number of conjugated drugs. | Provides accurate mass measurements and can identify different DAR species. | Ionization efficiency can vary between different DAR species, potentially affecting quantification.[19] |
Troubleshooting Guides
This section addresses common issues encountered during ADC conjugation, focusing on achieving the desired DAR.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Symptom: The average DAR, as determined by analytical methods, is consistently lower than the target value. HIC analysis shows a large peak corresponding to unconjugated antibody (DAR 0).
| Potential Cause | Recommended Solution |
| Inefficient Antibody Reduction (Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., TCEP, DTT), as well as the reaction time and temperature, to ensure complete yet specific reduction of the interchain disulfide bonds.[3][20] |
| Suboptimal Molar Ratio of Drug-Linker to Antibody | Increase the molar excess of the drug-linker relative to the antibody. Titrate the ratio to find the optimal balance that drives the reaction to completion without causing excessive aggregation.[] |
| Poor Solubility of Hydrophobic Drug-Linker | Introduce a small percentage of an organic co-solvent (e.g., DMSO) into the conjugation buffer to improve the solubility of a hydrophobic drug-linker. Be cautious to avoid denaturing the antibody.[20] |
| Suboptimal Reaction pH | For maleimide-thiol conjugation, ensure the pH is within the optimal range of 6.5-7.5 to maximize the reaction rate between the thiol and maleimide (B117702) groups.[21][22][23] |
| Hydrolysis of Maleimide Group | Use freshly prepared maleimide-containing drug-linker solutions, as the maleimide group is susceptible to hydrolysis at pH values above 7.5, rendering it unreactive.[21] |
Issue 2: High Drug-to-Antibody Ratio (DAR)
Symptom: The average DAR is consistently higher than the target, potentially leading to aggregation and poor pharmacokinetics.
| Potential Cause | Recommended Solution |
| Excessive Molar Ratio of Drug-Linker | Decrease the molar ratio of the drug-linker to the antibody. A lower excess will result in a lower average DAR.[] |
| Over-reduction of Antibody (Cysteine Conjugation) | Reduce the concentration of the reducing agent or shorten the reduction time to avoid the reduction of all interchain disulfide bonds, which would lead to a higher number of available conjugation sites.[24] |
| Non-specific Binding of Drug-Linker | For lysine conjugation, optimize reaction conditions (pH, temperature) to favor conjugation at more reactive sites and avoid over-modification.[] |
Issue 3: ADC Aggregation Post-Conjugation
Symptom: Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (aggregates) after the conjugation reaction.
| Potential Cause | Recommended Solution |
| High DAR with Hydrophobic Payload | A high number of conjugated hydrophobic drugs increases the overall hydrophobicity of the ADC, promoting self-association.[4][5][25] Optimize the conjugation to achieve a lower average DAR. |
| Suboptimal Formulation Buffer | The pH and ionic strength of the buffer are critical for ADC stability.[5] Screen different buffer systems and consider adding stabilizing excipients like sugars (sucrose) or non-ionic surfactants (polysorbate 20/80).[4] |
| Environmental Stress | Avoid repeated freeze-thaw cycles and mechanical stress (e.g., vigorous shaking), as these can denature the antibody and lead to aggregation.[5][25] |
| Conjugation Process Conditions | The conjugation reaction itself can induce conformational changes. Consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration to minimize protein unfolding.[4] |
Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general methodology for determining the DAR of a cysteine-linked ADC.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0-7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0-7.0, with 25% (v/v) Isopropanol
-
ADC sample
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.[26]
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-50 µg of the prepared ADC sample onto the column.[26]
-
Elution Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[26]
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR.
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
-
Protocol 2: Average DAR Determination by UV/Vis Spectroscopy
This protocol outlines the steps to calculate the average DAR using UV/Vis spectroscopy.
Prerequisites:
-
The drug and antibody must have different maximum absorbance wavelengths (λmax).[]
-
The extinction coefficients of both the antibody and the drug at these two wavelengths must be known.
Procedure:
-
Determine λmax: Identify the λmax for the antibody (typically 280 nm) and the drug.[]
-
Measure Absorbance: Measure the absorbance of the purified ADC solution at both λmax values (A_280 and A_λmax_drug).
-
Calculate Concentrations: Use the following simultaneous equations (based on the Beer-Lambert law) to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):
A_280 = (ε_Ab_280 × C_Ab) + (ε_Drug_280 × C_Drug) A_λmax_drug = (ε_Ab_λmax_drug × C_Ab) + (ε_Drug_λmax_drug × C_Drug)
Where ε is the molar extinction coefficient.
-
Calculate Average DAR: The average DAR is the molar ratio of the drug to the antibody:
Average DAR = C_Drug / C_Ab
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 10. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 16. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 26. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bystander Killing Effect of Antibody-Drug Conjugates (ADCs)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bystander killing effect of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the bystander killing effect of ADCs and why is it important?
The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) tumor cells but also adjacent antigen-negative (Ag-) cells.[1][][3] This is crucial for treating solid tumors, which often exhibit heterogeneous expression of the target antigen.[1][4] By eliminating neighboring Ag- cells, the bystander effect can lead to a more potent anti-tumor response and help overcome tumor heterogeneity, a common reason for treatment failure.[4][5]
Q2: What are the key molecular mechanisms driving the bystander effect?
The bystander effect is primarily driven by the diffusion of the cytotoxic payload from the target cell to its neighbors.[1][] This process involves several steps:
-
ADC Binding and Internalization: The ADC binds to the target antigen on an Ag+ cell and is internalized, typically through endocytosis.[1][]
-
Payload Release: Inside the cell, the linker connecting the antibody and the payload is cleaved, releasing the cytotoxic drug.[1][] For some ADCs, the payload can be released extracellularly.[][6]
-
Payload Diffusion: If the released payload is membrane-permeable, it can diffuse out of the target cell and into the surrounding tumor microenvironment.[1][7]
-
Uptake by Neighboring Cells: The diffused payload can then be taken up by adjacent Ag- cells, leading to their death.[1][8]
Troubleshooting Guide
Issue 1: My ADC shows potent killing of antigen-positive (Ag+) cells in a monoculture but has a weak or no bystander effect in a co-culture model.
This is a common challenge that can often be traced back to the fundamental properties of your ADC's linker and payload.
Possible Causes and Troubleshooting Steps:
-
Non-Cleavable Linker: ADCs with non-cleavable linkers, such as T-DM1, typically exhibit a minimal bystander effect.[9][10] This is because the payload is released with a charged amino acid residue attached after lysosomal degradation, which prevents it from crossing the cell membrane to affect neighboring cells.[9]
-
Solution: Consider re-engineering your ADC with a cleavable linker.
-
-
Payload Properties: The physicochemical properties of the payload are critical for bystander killing.
-
Hydrophilicity/Charge: Payloads that are polar or charged at physiological pH have poor membrane permeability and are less likely to diffuse out of the target cell.[7][9] For example, the payload of T-DM1, DM1, is polar and cannot easily cross the cell membrane.[9]
-
Solution: Select a payload that is neutral, uncharged, and has a degree of lipophilicity to allow for membrane transit.[][7] Examples of payloads with good bystander potential include MMAE and DXd.[]
-
-
Hydrophobicity Balance: While lipophilicity is important, excessive hydrophobicity can lead to ADC aggregation, poor pharmacokinetics, and increased off-target toxicity.[]
-
Solution: Optimize the hydrophobicity of the payload to balance membrane permeability with overall ADC stability and safety.
-
-
-
Inefficient Linker Cleavage: Even with a cleavable linker, the bystander effect can be weak if the linker is not efficiently cleaved in the target cell.
dot
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 4. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? | Semantic Scholar [semanticscholar.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Technical Support Center: Scavengers for Preventing Side Reactions in Peptide Deprotection
Welcome to the technical support center for peptide deprotection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of peptide protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a cleavage cocktail in solid-phase peptide synthesis (SPPS)?
In SPPS, the cleavage cocktail performs two main functions: it cleaves the synthesized peptide from the solid resin support and removes the side-chain protecting groups from the amino acid residues.[1] This single-step process is often referred to as global deprotection. A strong acid, most commonly trifluoroacetic acid (TFA), is the principal component of the cleavage cocktail.[1]
Q2: Why are scavengers essential during peptide deprotection?
During the acidic cleavage and deprotection process, reactive carbocations are generated from the protecting groups (e.g., tert-butyl cation from Boc groups) and the resin linker.[1][2] These electrophilic species can subsequently react with nucleophilic side chains of amino acids like Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired modifications and the formation of impurities.[2][3][4] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive cations, thereby preventing these side reactions and preserving the integrity of the final peptide.[1][2][5]
Q3: Which amino acid residues are most susceptible to side reactions during deprotection?
Amino acid residues with nucleophilic side chains are particularly vulnerable to modification by reactive cations generated during deprotection. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to alkylation (e.g., t-butylation).[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt or oxidized to form methionine sulfoxide.[2][6]
-
Cysteine (Cys): The free thiol group is a target for alkylation and oxidation.[2][7]
-
Tyrosine (Tyr): The phenolic ring can be alkylated by carbocations.[2]
-
Arginine (Arg): Sulfonyl protecting groups (like Pmc or Pbf) can be transferred to tryptophan residues during cleavage.[8][9]
Q4: What is the difference between Fmoc and Boc deprotection strategies regarding side reactions?
Both strategies involve a final acidic cleavage step where scavengers are crucial.
-
Boc/Bzl SPPS: This method uses a strong acid like anhydrous hydrogen fluoride (B91410) (HF) for the final cleavage and deprotection.[10] Reactive carbocations are generated, necessitating scavengers like cresol (B1669610) to prevent side reactions.[10]
-
Fmoc/tBu SPPS: This strategy uses milder acidic conditions for the final cleavage (typically TFA), which removes t-butyl-based side-chain protecting groups.[10] The generated tert-butyl cations are a primary source of side reactions, making scavengers like triisopropylsilane (B1312306) (TIS) and water essential.[2][10]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS analysis after deprotection.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by carbocations generated during deprotection.[1][2] This is often due to the use of insufficient or inappropriate scavengers.[1]
-
Solution: Incorporate a suitable scavenger or a scavenger cocktail into the cleavage reagent. The choice of scavenger is dictated by the specific amino acid composition of your peptide. Refer to the tables below for guidance on selecting the appropriate scavenger for your needs. For peptides containing multiple sensitive residues, a cocktail is often more effective.[2]
Issue 2: Low peptide yield after cleavage and precipitation.
-
Possible Cause 1: Incomplete cleavage from the resin.
-
Possible Cause 2: Re-attachment of the peptide to the resin.
-
Possible Cause 3: Peptide is partially soluble in the precipitation solvent (e.g., diethyl ether).
-
Solution: After precipitation and centrifugation, analyze the ether supernatant for the presence of your peptide. If the peptide is present, it can be recovered by evaporating the ether.[1]
-
Issue 3: Signs of incomplete side-chain deprotection.
-
Possible Cause: Insufficient reaction time, low temperature, or use of a cleavage cocktail that is too weak for specific protecting groups (e.g., Arg(Pmc/Pbf)).[11][13]
-
Solution:
-
Increase Reaction Time: Extend the duration of the cleavage reaction. Monitoring the reaction progress over time by HPLC can help determine the optimal duration.[11] Be aware that prolonged acid treatment (over 4 hours) can damage sensitive residues like Met, Cys, and Trp, even with scavengers.[11]
-
Optimize Temperature: While most deprotections occur at room temperature, gentle warming can sometimes be beneficial. However, this may also increase side product formation if scavengers are not used effectively.[2] Conversely, for peptides with Asp or Glu residues, cleaving at lower temperatures (≤5 °C) can reduce side reactions like aspartimide formation.
-
Select Appropriate Cocktail: For residues like Arg(Pmc), thioanisole (B89551) is often used to accelerate deprotection.[1]
-
Issue 4: Formation of specific, known side products.
-
Aspartimide Formation: This is common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[8]
-
Solution: In Fmoc synthesis, adding HOBt to the piperidine (B6355638) deprotection solution can reduce aspartimide formation.[8] During cleavage in Boc synthesis, using the beta cyclohexyl ester of aspartic acid instead of the benzyl (B1604629) ester significantly lowers this side reaction.[8]
-
-
Oxidation of Methionine: Met can be oxidized to Met(O) (+16 Da).
-
Solution: Use a reducing agent like 1,2-ethanedithiol (B43112) (EDT) in the cleavage cocktail.[1] Performing the cleavage under an inert nitrogen atmosphere can also help.[12] Recent studies have shown that cocktails containing TMSCl and PPh3 can effectively eliminate Met(O) formation.[6]
-
-
Tryptophan Alkylation/Modification: The Trp indole side chain can be alkylated or reduced by certain scavengers.
Data and Protocols
Table 1: Common Scavengers and Their Applications
| Scavenger | Target Residue(s) Protected | Common Side Reaction Prevented | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Cys, Tyr | Alkylation by trityl and t-butyl cations | 2.5% - 5% | General and effective scavenger.[1][2] Preferred over TES for Trp-containing peptides.[12] |
| Water (H₂O) | Trp, Met, Tyr | t-butylation | 2.5% - 5% | Acts as a proton source and helps suppress alkylation.[1][13] |
| 1,2-Ethanedithiol (EDT) | Cys, Met | Oxidation, trityl cation scavenging | 2.5% | Strong reducing agent; malodorous.[1][2][14] |
| Thioanisole | Arg, Met, Trp | Cation scavenging, accelerates Arg(Pmc) deprotection | 5% | Can alkylate Trp if used improperly.[1][2] |
| Phenol | General | Scavenges various carbocations | 5% | Effective for various carbocations.[1] |
| Triethylsilane (TES) | General | Reduces t-butyl cation to isobutane | 5% - 10% | Can reduce the indole ring of Tryptophan.[12][13] |
Table 2: Standard Cleavage Cocktails
| Cocktail Name / Composition | Target Peptides |
| TFA / TIS / H₂O (95:2.5:2.5) | Standard peptides without highly sensitive residues.[2][6] |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues like Arg, Met, Cys, Trp.[2][8] |
| TFA / TIS / EDT (95:2.5:2.5) | Cys-containing peptides to prevent oxidation and scavenge trityl groups.[7] |
| TFA / Anisole / DMS / p-Thiocresol | Used in HF cleavage (Boc-SPPS) to protect Trp, Met, and Cys. |
Experimental Protocols & Visualizations
General Protocol for TFA-Mediated Peptide Cleavage and Deprotection
This protocol outlines a standard procedure for cleaving a peptide from the resin and removing side-chain protecting groups.
-
Preparation: Wash the dried peptide-resin with Dichloromethane (DCM) and place it in a suitable reaction vessel.[11]
-
Cleavage Cocktail Addition: Prepare the chosen cleavage cocktail fresh. A common choice is TFA/TIS/H₂O (95:2.5:2.5). Add the cocktail to the resin (e.g., 5-10 mL for a 0.2 mmol scale synthesis).[11]
-
Reaction: Gently agitate the mixture at room temperature for 1-2 hours. The reaction time may need to be optimized based on the peptide sequence and protecting groups used.[2][11]
-
Peptide Isolation: Filter the resin from the cleavage mixture and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA or DCM to ensure complete recovery.[1]
-
Precipitation: Add the collected filtrate dropwise to a centrifuge tube containing cold, peroxide-free diethyl ether (typically 10x the volume of the filtrate). A white precipitate of the crude peptide should form.[11]
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether supernatant. Wash the peptide pellet multiple times with cold ether to remove residual scavengers and TFA. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Caption: General workflow for peptide cleavage and deprotection.
Mechanism of Scavenger Action
During acid-catalyzed deprotection, protecting groups like tert-butyl (tBu) are cleaved, forming highly reactive carbocations (e.g., tBu⁺). These cations can attack nucleophilic side chains on the peptide, leading to unwanted byproducts. Scavengers are more reactive nucleophiles that preferentially trap these carbocations, preventing them from modifying the peptide.
Caption: Scavengers intercept reactive cations to prevent side reactions.
Decision Tree for Scavenger Selection
Choosing the correct scavenger cocktail is critical and depends entirely on the amino acid composition of the peptide being synthesized. This decision tree provides a simplified guide to selecting an appropriate cleavage cocktail.
Caption: Decision guide for choosing a scavenger cocktail.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. benchchem.com [benchchem.com]
- 14. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Battle: Legumain-Cleavable vs. Cathepsin-Cleavable ADC Linkers
A comprehensive comparison of two prominent classes of protease-cleavable linkers for antibody-drug conjugates, providing researchers with critical data to inform next-generation ADC design.
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload plays a pivotal role in both efficacy and safety. Among the most successful strategies are protease-cleavable linkers, designed to release the payload within the lysosomal compartment of cancer cells. For years, linkers susceptible to cleavage by cathepsins, particularly the valine-citrulline (Val-Cit) motif, have been the gold standard. However, a newer class of linkers, cleaved by the asparaginyl endopeptidase legumain, is emerging as a compelling alternative, addressing some of the limitations of their predecessors. This guide provides a detailed, data-driven comparison of legumain-cleavable and cathepsin-cleavable ADC linkers to aid researchers and drug developers in selecting the optimal linker strategy for their therapeutic candidates.
Mechanism of Action: A Tale of Two Proteases
Cathepsin-cleavable linkers, most notably the Val-Cit dipeptide, are designed to be substrates for a family of lysosomal cysteine proteases called cathepsins (B, L, and S) that are often overexpressed in tumor cells.[1][] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic environment of the lysosome activates cathepsins, which then cleave the linker, liberating the cytotoxic payload to exert its cell-killing effect.[1][3]
Legumain-cleavable linkers, on the other hand, utilize asparagine-containing peptide sequences that are specifically recognized and cleaved by legumain, another lysosomal protease.[1][4] Similar to cathepsins, legumain is often highly expressed in the tumor microenvironment and within the lysosomes of cancer cells.[1][5] The cleavage mechanism is analogous: following ADC internalization, lysosomal legumain cleaves the specific linker sequence, releasing the active drug.[4][5]
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ADC Linker Technologies: Azido-PEG4-Ala-Ala-Asn(Trt)-PAB vs. Val-Cit
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. An ideal linker must remain stable in systemic circulation and efficiently release its cytotoxic payload only upon internalization into target tumor cells. This guide provides a comprehensive, data-driven comparison of two prominent cleavable linkers: the emerging legumain-cleavable Azido-PEG4-Ala-Ala-Asn(Trt)-PAB and the well-established cathepsin-cleavable Val-Cit linker.
This comparison delves into their mechanisms of action, stability profiles, and impact on ADC performance, supported by experimental data and detailed protocols to aid in the rational design of next-generation ADCs.
Executive Summary
The Val-Cit linker, a dipeptide of valine and citrulline, is a cornerstone of ADC technology, utilized in several FDA-approved therapies.[1][] Its cleavage by the lysosomal protease cathepsin B is a well-understood mechanism for targeted payload release.[1][3] However, it exhibits limitations, including instability in murine plasma and a hydrophobic nature that can lead to ADC aggregation.[3][4]
The this compound linker represents a newer class of enzymatically cleavable linkers. Its tripeptide sequence, Ala-Ala-Asn, is a substrate for legumain, an asparaginyl endopeptidase overexpressed in the tumor microenvironment.[1][5][6] This linker technology offers potential advantages in terms of plasma stability, hydrophilicity, and a distinct enzymatic release trigger.[7][8]
Mechanism of Payload Release
The fundamental difference between these two linkers lies in their enzymatic targets within the lysosome.
Val-Cit Linker: Following receptor-mediated endocytosis of the ADC, the Val-Cit linker is cleaved by cathepsin B, which is abundant in the lysosomes of tumor cells.[1][9] This cleavage initiates the release of the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, which in turn liberates the active cytotoxic payload.[1]
This compound Linker: Similarly, after internalization, the Ala-Ala-Asn peptide sequence is recognized and cleaved by legumain, another lysosomal protease.[5][6] Legumain's activity is heightened in the acidic environment of the lysosome and it specifically cleaves at the asparagine (Asn) residue.[10] This cleavage also triggers the PABC spacer to release the payload. The "Azido-PEG4" component facilitates conjugation via click chemistry and enhances the linker's solubility, while the Trityl (Trt) group is a protecting group for the asparagine residue that is removed during the final stages of ADC synthesis.[4][11][12]
Caption: Diagram 1: Payload Release Mechanisms.
Performance Data: A Comparative Analysis
The following tables summarize key performance metrics for Val-Cit and Asn-containing linkers (such as Ala-Ala-Asn) based on available experimental data.
Table 1: Plasma Stability
| Linker Type | Human Plasma Stability | Mouse Plasma Stability | Key Findings | Citations |
| Val-Cit | Generally stable | Unstable due to cleavage by carboxylesterase 1c (Ces1c) | Significant premature payload release in mice can complicate preclinical evaluation.[4] | [3][4][13] |
| Ala-Ala-Asn / Asn-Asn | Excellent stability (>85% intact after 7 days) | Excellent stability (>85% intact after 7 days) | Resistant to Ces1c-mediated cleavage, providing a more reliable model for preclinical studies. | [5][7] |
Table 2: Enzymatic Cleavage and Off-Target Concerns
| Linker Type | Primary Cleavage Enzyme | Stability Against Neutrophil Elastase | Potential Off-Target Effects | Citations |
| Val-Cit | Cathepsin B | Susceptible to cleavage | Cleavage by neutrophil elastase is linked to potential off-target toxicities like neutropenia. | [3][7] |
| Ala-Ala-Asn / Asn-Asn | Legumain | Stable | Resistant to neutrophil elastase, potentially offering a better safety profile. | [7][8] |
Table 3: Physicochemical Properties and In Vitro Efficacy
| Linker Type | Hydrophilicity | ADC Aggregation | In Vitro Cytotoxicity (IC50) | Key Findings | Citations |
| Val-Cit | More hydrophobic | Prone to aggregation, especially at high Drug-to-Antibody Ratios (DARs). | Potent cytotoxicity in antigen-positive cell lines. | Hydrophobicity can limit achievable DAR and complicate manufacturing.[] | [7][] |
| Ala-Ala-Asn / Asn-Asn | More hydrophilic | Reduced aggregation compared to Val-Cit, even at high DARs. | Comparable or superior cytotoxicity to Val-Cit, especially in cells with high legumain expression. | Improved hydrophilicity can enhance the physicochemical properties of the ADC. | [5][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
ADC Incubation: Incubate the ADC at a concentration of 1 mg/mL in human and mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Preparation: For analysis of the intact ADC, immunoaffinity capture (e.g., using Protein A beads) can be used to isolate the ADC from plasma components.
-
Analysis:
-
Intact ADC Analysis (LC-MS): Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) over time. A decrease in DAR indicates payload loss.
-
Free Payload Analysis (LC-MS/MS): To quantify the released payload, precipitate plasma proteins and analyze the supernatant by LC-MS/MS.
-
-
Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload against time to determine the linker's stability.[12][15][16]
Caption: Diagram 2: Plasma Stability Assay Workflow.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To measure the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC. Remove the culture medium and add the diluted ADC to the cells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[17][18][19]
Lysosomal Cleavage Assay
Objective: To confirm the enzymatic cleavage of the linker by the target lysosomal protease.
Methodology:
-
Lysosomal Lysate Preparation: Prepare lysosomal fractions from relevant cell lines or use commercially available rat liver lysosomes.
-
Reaction Mixture: In an appropriate buffer (e.g., sodium acetate, pH 5.0 for legumain), combine the ADC with the lysosomal lysate.
-
Controls:
-
Negative Control: ADC in buffer without lysate.
-
Inhibitor Control: Pre-incubate the lysate with a specific inhibitor for the target enzyme (e.g., a legumain inhibitor for the Ala-Ala-Asn linker or a cathepsin B inhibitor for the Val-Cit linker) before adding the ADC.
-
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Sample Analysis: At various time points, stop the reaction and analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Interpretation: Compare the rate of payload release in the presence and absence of the specific inhibitor to confirm the role of the target enzyme in linker cleavage.[5][20]
Caption: Diagram 3: Linker Choice and ADC Performance.
Conclusion
Both the Val-Cit and the this compound linkers are effective platforms for the development of ADCs, each with a distinct set of properties.
-
The Val-Cit linker is a well-validated, cathepsin-B-cleavable linker that has been instrumental in the success of several approved ADCs. Its primary drawbacks are its instability in mouse models and its hydrophobicity, which can negatively impact ADC manufacturing and performance.
-
The This compound linker , and other Asn-containing legumain-cleavable linkers, present a promising alternative. They offer enhanced plasma stability, particularly in mice, and improved hydrophilicity, which can reduce aggregation and potentially allow for higher drug loading. Furthermore, their resistance to cleavage by neutrophil elastase may translate to an improved safety profile.
The choice between these linkers will depend on the specific goals of the ADC program, including the target antigen, the payload, and the desired preclinical and clinical performance characteristics. The data suggests that for new ADC development, legumain-cleavable linkers warrant strong consideration due to their favorable stability and physicochemical properties.
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro cytotoxicity assay [bio-protocol.org]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jenabioscience.com [jenabioscience.com]
Efficacy Showdown: A Comparative Guide to ADCs with Ala-Ala-Asn and Val-Ala Linkers
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides an in-depth comparison of two prominent cleavable peptide linkers: the legumain-cleavable Ala-Ala-Asn and the cathepsin-cleavable Val-Ala. We delve into their mechanisms of action, present supporting experimental data on their efficacy, and provide detailed experimental protocols to aid in the rational design of next-generation ADCs.
The linker connecting the antibody to the cytotoxic payload in an ADC is not merely a tether; it is a dynamic component that dictates the stability of the conjugate in circulation and the efficiency of payload release within the target tumor cell. The ideal linker remains stable in the bloodstream to minimize off-target toxicity and is rapidly cleaved upon internalization into the cancer cell to unleash the potent therapeutic agent. This guide focuses on two key enzyme-cleavable peptide linkers, Ala-Ala-Asn and Val-Ala, which are recognized by different lysosomal proteases, offering distinct advantages and characteristics.
Mechanism of Action: A Tale of Two Proteases
The fundamental difference between ADCs employing Ala-Ala-Asn and Val-Ala linkers lies in their enzymatic cleavage mechanisms. Val-Ala linkers are designed to be substrates for cathepsins, a class of proteases highly active in the lysosomal compartment of tumor cells.[1][2] In contrast, the Ala-Ala-Asn tripeptide sequence is specifically recognized and cleaved by legumain, an asparaginyl endopeptidase that is also overexpressed in the tumor microenvironment and within tumor cell lysosomes.[2][3][4]
This distinction in enzymatic targeting has significant implications for ADC design and application. Cathepsin-mediated cleavage is a well-established strategy used in several approved ADCs. Legumain-cleavable linkers represent a newer approach, offering potential advantages in terms of specificity and stability.
Comparative Efficacy: In Vitro and In Vivo Data
Direct head-to-head comparisons of ADCs with Ala-Ala-Asn versus Val-Ala linkers are limited in publicly available literature. However, a comprehensive study comparing a legumain-cleavable Asn-Asn linker to the cathepsin-cleavable Val-Cit linker provides valuable insights that can be extrapolated to the Ala-Ala-Asn and Val-Ala systems due to their similar enzymatic targets.
The study by Gray et al. (2024) demonstrated that while the legumain-cleavable linker showed slower payload release in lysosomal lysates, the corresponding ADC retained comparable in vitro potency to the Val-Cit ADC across various cancer cell lines.[5] Notably, in a cell line with high legumain expression, the asparagine-containing linker exhibited increased potency.[5] This suggests that the efficacy of legumain-cleavable linkers like Ala-Ala-Asn may be enhanced in tumors with high legumain levels.
Conversely, some studies have indicated that Ala-Ala-Asn linkers might lead to higher non-specific cytotoxicity in antigen-negative cells compared to cathepsin-cleavable counterparts like Val-Cit.[6] This highlights a potential trade-off between targeted potency and off-target effects that needs careful consideration during ADC development.
Val-Ala linkers have been shown to offer advantages in terms of hydrophilicity and the ability to achieve a high drug-to-antibody ratio (DAR) with minimal aggregation, particularly with hydrophobic payloads.[7]
In Vitro Cytotoxicity
The following table summarizes representative in vitro cytotoxicity data for ADCs with cathepsin- and legumain-cleavable linkers.
| Linker Type | Target | Cell Line | Payload | IC50 | Citation(s) |
| Val-Ala | HER2 | SKBR3 | MMAE | 41 pM | [5] |
| Asn-Asn (Legumain-cleavable) | HER2 | SKBR3 | MMAE | ~0.03 µg/mL | [5][8] |
| Ala-Ala-Asn | FRA | IGROV-1 | Eribulin | Similar to other linkers | [3] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy
In a xenograft model, the AsnAsn-linked ADC demonstrated comparable or improved efficacy compared to the traditional Val-Cit-linked ADC, indicating the potential of legumain-cleavable linkers for potent in vivo anti-tumor activity.[8]
The Bystander Effect
The bystander effect, where the released payload from a target cell kills adjacent antigen-negative tumor cells, is a crucial attribute for ADCs, especially in treating heterogeneous tumors.[7][9] This effect is dependent on the use of a cleavable linker and the membrane permeability of the released payload.[10][11] While both Ala-Ala-Asn and Val-Ala linkers are cleavable and can potentially mediate a bystander effect, the extent of this effect can be influenced by the rate and location of payload release, as well as the physicochemical properties of the payload itself. Further studies directly comparing the bystander killing efficiency of these two linker systems are warranted.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of different ADC constructs. Below are methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Objective: To quantify the cytotoxic effect of ADCs on antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed target cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs (both Ala-Ala-Asn and Val-Ala linked) and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each ADC.[5][8][12]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Objective: To assess the bystander killing potential of ADCs with different linkers.
Methodology:
-
Cell Preparation: Prepare two cell populations: antigen-positive target cells and antigen-negative bystander cells. The bystander cells are typically labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of target and bystander cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs.
-
Incubation: Incubate the plate for an appropriate duration.
-
Imaging and Analysis: Use fluorescence microscopy or flow cytometry to quantify the viability of the fluorescently labeled bystander cells.
-
Data Interpretation: A significant reduction in the viability of the bystander cells in the presence of the target cells and the ADC indicates a bystander effect.[8][12]
In Vivo Efficacy Study (Tumor Xenograft Model)
This protocol assesses the anti-tumor activity of ADCs in a living organism.
Objective: To evaluate the in vivo efficacy of ADCs in a preclinical tumor model.
Methodology:
-
Tumor Implantation: Implant human tumor cells (that express the target antigen) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize the mice into different treatment groups (e.g., vehicle control, ADC with Ala-Ala-Asn linker, ADC with Val-Ala linker).
-
ADC Administration: Administer the ADCs intravenously at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Data Analysis: Statistically analyze the differences in tumor growth between the different treatment groups.
Conclusion
The selection between an Ala-Ala-Asn and a Val-Ala linker for an ADC is a nuanced decision that depends on the specific therapeutic context. Val-Ala linkers, cleaved by cathepsins, are a well-validated and robust choice, particularly advantageous for hydrophobic payloads. The newer, legumain-cleavable Ala-Ala-Asn linkers offer an alternative cleavage mechanism that may provide enhanced potency in tumors with high legumain expression. However, careful evaluation of potential off-target toxicities is crucial. The experimental protocols provided in this guide offer a framework for the systematic and objective comparison of these and other linker technologies, ultimately facilitating the development of safer and more effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. purepeg.com [purepeg.com]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Sweet Spot of Spacing: Unpacking the Advantages of PEG4 in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals navigating the intricate landscape of Antibody-Drug Conjugate (ADC) design, the choice of a linker is a critical determinant of therapeutic success. Among the various components of a linker, the polyethylene (B3416737) glycol (PEG) spacer plays a pivotal role in modulating the physicochemical and biological properties of the ADC. This guide provides an objective comparison of ADCs featuring a short PEG4 spacer versus those with longer PEG chains, supported by experimental data and detailed methodologies.
The inclusion of PEG spacers in ADC linkers is primarily aimed at enhancing the hydrophilicity of the conjugate, particularly when dealing with hydrophobic payloads.[1][2][3][4][5][6][7][8][9] This improved water solubility can mitigate aggregation, a common challenge that can lead to manufacturing issues and potential immunogenicity.[4][8] However, the length of the PEG chain is a subject of careful optimization, as it creates a delicate balance between improved pharmacokinetics and potential drawbacks such as steric hindrance.[1][6][10]
Performance at a Glance: PEG4 vs. Longer PEG Chains
The decision to employ a PEG4 spacer over longer alternatives is often a strategic one, aimed at optimizing the therapeutic window by balancing various performance parameters. While longer PEG chains can offer significant advantages in terms of reduced clearance and lower toxicity, a PEG4 spacer can provide a favorable balance of properties, particularly concerning drug loading and in vitro potency.
| Performance Parameter | PEG4 Spacer | Longer PEG Chains (PEG8, PEG12, PEG24, etc.) | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) | Can achieve optimal DAR, especially with less hydrophobic linker-payloads.[1] In some cases, short spacers can lead to more efficient conjugation.[1] | Intermediate lengths (PEG6, PEG8, PEG12) have shown higher drug loading in specific contexts, while very long chains (PEG24) can sometimes lead to lower DAR.[1] | The optimal PEG length for achieving a high DAR is dependent on the hydrophobicity of the payload and the conjugation chemistry.[1] |
| In Vitro Cytotoxicity (IC50) | Generally maintains high potency. Shorter linkers are less likely to cause significant steric hindrance that could interfere with cell internalization or payload release.[6] | May exhibit reduced immediate cytotoxic effect in vitro due to slower internalization or steric hindrance at the target cell.[6][10] | A trade-off exists between the improved in vivo properties conferred by longer PEGs and potentially reduced in vitro potency.[6][10] |
| Pharmacokinetics (PK) | Faster clearance compared to longer PEG chains.[11][12] Shorter half-life in circulation.[10] | Slower plasma clearance and longer half-life.[2][4][10][11][12][13] This can lead to increased tumor accumulation. | Longer PEG chains form a hydration shell around the ADC, reducing non-specific clearance.[4] |
| Toxicity & Tolerability | Can be associated with higher off-target toxicity and lower tolerability at high doses due to faster clearance and higher peak concentrations of free payload in non-targeted tissues.[12] | Significantly improved tolerability and survival rates in preclinical models.[12] Reduced non-specific uptake by the liver.[12] | Longer PEG modifiers can de-risk ADC development by mitigating dose-limiting toxicities like myelosuppression and liver toxicity.[12] |
| Hydrophilicity & Aggregation | Provides a modest increase in hydrophilicity, which can be sufficient to prevent aggregation for some linker-payloads.[14] | Offers a more significant increase in hydrophilicity, which is crucial for highly hydrophobic payloads to prevent aggregation and improve solubility.[2][6][7] | The required degree of hydrophilicity is payload-dependent.[1] |
| Steric Hindrance | Minimal steric hindrance, which can be advantageous for antibody-antigen binding and subsequent internalization.[1][6] | Increased potential for steric hindrance, which may interfere with the binding of the ADC to its target receptor.[6][15] | The flexible nature of the PEG chain can sometimes mitigate this effect.[15] |
Delving into the Data: A Closer Look at Experimental Evidence
Preclinical studies have demonstrated a clear correlation between PEG spacer length and the in vivo performance of ADCs. In one notable study, the tolerability of ADCs with varying PEG lengths was assessed in mice. The results indicated that ADCs with PEG8 or PEG12 spacers were well-tolerated, whereas those with a PEG4 spacer or no PEG were not.[12]
Furthermore, pharmacokinetic analyses in rats revealed that clearance rates increased rapidly for ADCs with PEG chains smaller than PEG8.[11][12] This suggests that while a PEG4 spacer can improve upon ADCs with no PEG, longer chains are more effective at prolonging circulation time and reducing clearance.
The impact of PEG length on the drug-to-antibody ratio (DAR) is more nuanced and appears to be highly dependent on the specific linker and payload. For instance, with certain cleavable linker-payloads, a shorter PEG2 spacer provided a higher DAR than a longer PEG8 spacer.[1] This highlights the importance of empirical testing to determine the optimal PEG length for a given ADC construct.
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate key aspects of ADC design and evaluation.
Figure 1: General structure of an Antibody-Drug Conjugate (ADC) highlighting the components of the linker.
Figure 2: A typical experimental workflow for comparing ADCs with different PEG spacer lengths.
Experimental Protocols
To ensure the generation of robust and reproducible data, the following are detailed methodologies for key experiments cited in the comparison of ADCs with varying PEG spacer lengths.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC that inhibits cell viability by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., HER2-positive for an anti-HER2 ADC)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADCs with PEG4 and longer PEG spacers, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.[3][17]
-
ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload in cell culture medium. Remove the old medium from the cells and add 100 µL of the various treatment solutions to the respective wells. Include untreated cells as a control.[17]
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72-96 hours) at 37°C with 5% CO₂.[17]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[16][17] During this period, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration to determine the IC50 value.[18]
In Vitro Plasma Stability Assay (LC-MS)
This assay evaluates the stability of the ADC in plasma, providing an indication of its in vivo stability and the potential for premature payload release.
Materials:
-
ADCs with PEG4 and longer PEG spacers
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunocapture (optional)
-
Acetonitrile
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).[14]
-
Sample Processing: At each time point, precipitate plasma proteins by adding a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins. Alternatively, use immunocapture with protein A or G beads to isolate the ADC from the plasma.[14][19]
-
Analysis: Analyze the supernatant for the presence of released free payload using a validated LC-MS/MS method. If immunocapture was used, the captured ADC can be analyzed by LC-MS to determine the average DAR at each time point.[1][11]
-
Data Analysis: A stable ADC will show minimal loss in DAR and minimal release of free payload over the time course.[14]
Conclusion: A Balancing Act in ADC Design
The choice between a PEG4 spacer and longer PEG chains is not a one-size-fits-all decision. A PEG4 spacer can offer a compelling balance, potentially optimizing drug loading and maintaining high in vitro potency while providing a necessary, albeit modest, increase in hydrophilicity. However, for ADCs with highly hydrophobic payloads or those susceptible to rapid clearance and off-target toxicities, longer PEG chains (e.g., PEG8, PEG12) have demonstrated clear advantages in preclinical models, leading to improved tolerability and pharmacokinetic profiles.[12]
Ultimately, the optimal PEG spacer length must be determined empirically for each ADC, taking into account the specific antibody, payload, and conjugation chemistry. The experimental protocols provided in this guide offer a framework for conducting the necessary comparative studies to identify the "sweet spot" of spacing that will maximize the therapeutic potential of a novel ADC.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. labinsights.nl [labinsights.nl]
- 9. Conjugation to 10 kDa Linear PEG Extends Serum Half-Life and Preserves the Receptor-Binding Ability of mmTRAIL with Minimal Stimulation of PEG-Specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
In Vivo Stability Showdown: Legumain-Cleavable ADCs Challenge the Cathepsin-B Paradigm
A new generation of legumain-cleavable antibody-drug conjugates (ADCs) is demonstrating comparable, and in some cases superior, in vivo stability to the established cathepsin-B-cleavable ADCs, offering promising alternatives for targeted cancer therapy. These findings are supported by preclinical data indicating enhanced plasma stability and reduced off-target payload release for legumain-sensitive designs.
The stability of the linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's efficacy and safety. Premature cleavage of the linker in circulation can lead to systemic toxicity and a diminished therapeutic window. For years, linkers susceptible to cleavage by the lysosomal protease cathepsin B, such as the widely used valine-citrulline (ValCit) linker, have been the industry standard. However, emerging research into legumain-cleavable linkers, often containing asparagine (Asn) residues, is presenting a compelling case for their enhanced stability profile.
Quantitative Comparison of In Vivo Stability
Recent studies have directly compared the stability of legumain- and cathepsin-B-cleavable ADCs in various preclinical models. The data consistently highlights the robust nature of legumain-cleavable linkers in systemic circulation.
| Linker Type | ADC Construct | Species | Time Point | % Payload Retention / Release | Reference |
| Legumain-Cleavable | AsnAsn-PABC-MMAE | Mouse Serum | 7 days | >85% Retention | [1] |
| Legumain-Cleavable | AsnAsn-PABC-MMAE | Human Serum | 7 days | >85% Retention | [1] |
| Cathepsin-B-Cleavable | ValCit-PABC-MMAE | Rat Plasma | 6 days | ~2.5% MMAE Release | [2] |
| Cathepsin-B-Cleavable | ValCit-PABC-MMAE | Human Plasma | 6 days | <1% MMAE Release | [2] |
These findings suggest that legumain-cleavable ADCs exhibit excellent stability in both mouse and human serum, with minimal payload loss over an extended period.[1] In contrast, while cathepsin-B-cleavable ADCs are also relatively stable, particularly in human plasma, they can be more susceptible to enzymatic degradation in rodent plasma.[2]
Experimental Protocols
The in vivo stability of ADCs is primarily assessed through in vitro plasma stability assays, which serve as a reliable predictor of their behavior in circulation.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC and quantify the extent of payload release in plasma over time.
Materials:
-
Test ADC (legumain- or cathepsin-B-cleavable)
-
Control ADC (with a known stability profile)
-
Plasma from relevant species (e.g., mouse, rat, human)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Dilute the test and control ADCs to a final concentration in the plasma of the chosen species.
-
Incubate the ADC-plasma mixtures at 37°C for a predetermined time course (e.g., 0, 24, 48, 96, and 168 hours).
-
At each time point, collect aliquots of the mixtures.
-
Process the samples to separate the ADC from plasma proteins, often involving protein precipitation or affinity capture.
-
Analyze the samples using LC-MS to quantify the amount of intact ADC and any released payload.
-
Calculate the percentage of payload retention or release at each time point relative to the initial concentration.
Visualizing the Activation Pathways
The differential stability of these ADCs is rooted in their distinct enzymatic cleavage mechanisms upon internalization into target tumor cells.
Caption: Workflow for comparing ADC stability.
Legumain-Mediated ADC Activation
Legumain is an asparaginyl endopeptidase that is overexpressed in the tumor microenvironment and within the lysosomes of cancer cells. Legumain-cleavable linkers are specifically designed to be substrates for this enzyme.
Caption: Legumain-mediated ADC activation pathway.
Cathepsin-B-Mediated ADC Activation
Cathepsin B is a cysteine protease that is also highly expressed in the lysosomes of tumor cells. The ValCit dipeptide is a well-established substrate for cathepsin B.
Caption: Cathepsin-B-mediated ADC activation.
References
- 1. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cleavable Peptide Linkers in Antibody-Drug Conjugates: A Cytotoxicity Profile
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) is critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and release the payload under specific conditions within the tumor microenvironment or inside cancer cells. This targeted release is paramount for maximizing on-target efficacy while minimizing off-target toxicities.[1] This guide provides an objective comparison of the cytotoxicity profiles of ADCs featuring different cleavable peptide sequences, supported by experimental data.
Comparative In Vitro Cytotoxicity
The selection of the peptide sequence within a cleavable linker significantly impacts the ADC's potency. The following table summarizes the in vitro cytotoxicity (IC50 values) of ADCs with different protease-sensitive peptide linkers across various cancer cell lines. Lower IC50 values indicate higher potency.
| Linker Peptide Sequence | Payload | Target Antigen/Cell Line | IC50 (pM) | Key Findings |
| Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 | Demonstrates potent cytotoxicity. Its efficacy can be influenced by the expression level of proteases in tumor cells.[2] |
| Valine-Alanine (Val-Ala) | MMAE | HER2+ | Similar to Val-Cit | Offers comparable in vitro activity to Val-Cit with the benefit of lower hydrophobicity.[2] |
| Valine-Alanine (Val-Ala) | MMAE | HER2+ | 92 | Exhibited potent cytotoxicity in HER2+ cells.[3] |
| Phenylalanine-Lysine (Phe-Lys) | Doxorubicin | - | - | Showed excellent stability in human plasma and efficient drug release mediated by cathepsin B. |
| Gly-Gly-Phe-Gly (GGFG) | - | - | - | Identified as having a slower payload release rate in lysosomes compared to some dipeptide linkers.[4] |
| Valine-Lysine (Val-Lys) | MMAE | A431 (human epidermoid carcinoma) | Less effective than Val-Ala | Exhibited lower in vivo anticancer activity compared to Val-Ala and Val-Cit linkers in a specific non-internalizing ADC model.[4][5] |
| Valine-Arginine (Val-Arg) | MMAE | A431 (human epidermoid carcinoma) | Less effective than Val-Ala | Showed lower in vivo anticancer activity compared to Val-Ala and Val-Cit linkers in the same non-internalizing ADC model.[4][5] |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | Demonstrated higher in vitro potency compared to a Val-Cit ADC. |
| Sulfatase-cleavable | MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[2][3] |
Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups, including the specific antibody, drug-to-antibody ratio (DAR), and antigen expression levels on the target cells.
Experimental Protocols
Accurate and reproducible assessment of ADC cytotoxicity is fundamental for preclinical development. The following is a detailed methodology for a common in vitro cytotoxicity assay.
In Vitro Cytotoxicity Assay using MTT
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
ADCs with different cleavable linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Ag+ and Ag- cells to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of culture medium.[1]
-
Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[1]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs in culture medium to achieve the desired final concentrations.
-
Add 50 µL of the diluted ADC solutions to the respective wells. Include wells with medium only as a negative control.[1]
-
Incubate the plates for a period determined by the payload's mechanism of action (typically 72-120 hours).[6]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[1]
-
Incubate the plates for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Incubate the plates overnight at 37°C in the dark.[6]
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Visualizing the Process and Pathway
To better understand the experimental process and the general mechanism of action, the following diagrams are provided.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Assessing the Impact of Linker Chemistry on ADC Therapeutic Index: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index—a measure of a drug's safety and efficacy—is a critical determinant in the success of an Antibody-Drug Conjugate (ADC). The linker, the chemical bridge between the monoclonal antibody and the cytotoxic payload, plays a pivotal role in defining this therapeutic window. Its chemistry dictates the stability of the ADC in circulation, the mechanism and rate of payload release, and ultimately, the balance between potent on-target tumor cell killing and off-target toxicity.
This guide provides an objective comparison of the two primary classes of ADC linkers—cleavable and non-cleavable—supported by preclinical experimental data. We delve into the detailed methodologies for key assays used to evaluate ADC performance and provide visual representations of critical pathways and workflows to aid in the rational design of next-generation ADCs.
Quantitative Performance of Cleavable vs. Non-Cleavable Linkers
The choice of linker technology significantly impacts the in vitro cytotoxicity, in vivo efficacy, and tolerability of an ADC. The following tables summarize quantitative data from preclinical studies to illustrate these differences. It is important to note that the data is compiled from various sources, and direct head-to-head comparisons in a single study with identical antibody-payload combinations are limited.
Table 1: In Vitro Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC in killing cancer cells in vitro. Lower IC50 values indicate higher potency.
| Antibody-Drug Conjugate (ADC) | Linker Type | Linker Chemistry | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| anti-CD22-ADC | Cleavable | Valine-Citrulline (vc) | MMAE | Reh | 143.3 | [1] |
| anti-CD22-ADC | Cleavable | Valine-Citrulline (vc) | MMAE | JM1 | 211.0 | [1] |
| Trastuzumab-ADC | Non-cleavable | SMCC | DM1 | BT474 | Varies | [2] |
| Trastuzumab-ADC | Non-cleavable | SMCC | DM1 | HCC1954 | Varies | [2] |
| anti-CD79b-ADC | Cleavable | Valine-Citrulline (vc) | MMAE | Multiple NHL lines | Potent | [3][4] |
| anti-CD79b-ADC | Non-cleavable | Maleimidocaproyl (mc) | MMAF | Ramos | Efficacious | [5] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition - TGI) Data
Tumor growth inhibition (TGI) measures the effectiveness of an ADC in reducing tumor size in animal models. Higher TGI values indicate greater efficacy.
| Antibody-Drug Conjugate (ADC) | Linker Type | Linker Chemistry | Payload | Xenograft Model | TGI (%) | Reference |
| anti-CD22-ADC | Cleavable | Valine-Citrulline (vc) | MMAE | Ramos | High | [5] |
| anti-CD79b-ADC | Cleavable | Valine-Citrulline (vc) | MMAE | Ramos | High | [5] |
| anti-CD79b-ADC | Non-cleavable | Maleimidocaproyl (mc) | MMAF | Ramos | High | [5] |
| Trastuzumab-ADC | Non-cleavable | SMCC | DM1 | N87 | Significant | [6] |
| anti-CD79b-ADC with Tandem-Cleavage Linker | Cleavable | Glucuronide-Val-Cit | MMAE | Jeko-1 | Superior to monocleavage | [7] |
Table 3: Tolerability (Maximum Tolerated Dose - MTD) Data
The maximum tolerated dose (MTD) is the highest dose of a drug that can be administered to a preclinical model without causing unacceptable toxicity. A higher MTD generally indicates a better safety profile.
| Antibody-Drug Conjugate (ADC) | Linker Type | Linker Chemistry | Payload | Animal Model | MTD (mg/kg) | Reference |
| anti-CD79b-vc-MMAE | Cleavable | Valine-Citrulline (vc) | MMAE | Not Specified | 2.4 | [8] |
| anti-ENPP3-mc-MMAF | Non-cleavable | Maleimidocaproyl (mc) | MMAF | Not Specified | >4.8 | [8] |
| ADCs with non-cleavable linkers | Non-cleavable | Thioether/Maleimidocaproyl | DM1/MMAF | Rats | Generally higher than cleavable | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the impact of linker chemistry. The following diagrams, created using the DOT language, illustrate the key mechanisms and workflows.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of ADC performance. Below are methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC against antigen-positive cancer cells.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-positive ADC)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Replace the medium in the wells with the ADC or control solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C and 5% CO2.
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
XTT Assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
In Vitro Bystander Effect Assay
Objective: To assess the ability of a cleavable linker ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Fluorescently labeled antigen-negative cells (e.g., GFP-expressing) or a method to distinguish the two cell populations (e.g., flow cytometry with specific antibodies).
-
Co-culture compatible medium
-
ADC with a cleavable linker and a corresponding non-cleavable linker ADC as a control.
-
Imaging system or flow cytometer.
Procedure:
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the cleavable linker ADC and the non-cleavable linker ADC.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 96-144 hours).
-
Analysis:
-
Imaging: Acquire images of the wells and quantify the number of viable fluorescently labeled antigen-negative cells.
-
Flow Cytometry: Harvest the cells, stain with a viability dye, and analyze the percentage of viable and dead cells in the fluorescently labeled antigen-negative population.
-
-
Data Analysis: Compare the viability of the antigen-negative cells in the presence of the cleavable linker ADC to the non-cleavable linker ADC and untreated controls. A significant decrease in the viability of antigen-negative cells with the cleavable linker ADC indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity (TGI) of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line
-
Matrigel (optional)
-
ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Dosing: Administer the ADC, control antibody, or vehicle intravenously according to the predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Monitoring: Monitor the body weight and general health of the mice as an indicator of toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a specific size or after a defined period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
In Vivo Tolerability Study (MTD Determination)
Objective: To determine the maximum tolerated dose (MTD) of an ADC.
Materials:
-
Healthy, non-tumor-bearing mice or rats
-
ADC
-
Clinical observation checklist
Procedure:
-
Dose Escalation: Administer escalating doses of the ADC to different groups of animals.
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points for analysis of hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect tissues for histopathological examination.
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality or signs of serious toxicity that would be unacceptable in a clinical setting.
In Vivo ADC Stability Assay (ELISA-based)
Objective: To measure the amount of intact ADC in circulation over time.
Materials:
-
ADC-dosed animal plasma samples
-
Antigen-coated microplates
-
Enzyme-conjugated anti-payload antibody
-
Substrate for the enzyme
-
Microplate reader
Procedure:
-
Sample Collection: Collect plasma samples from ADC-dosed animals at various time points.
-
ELISA:
-
Coat a 96-well plate with the target antigen.
-
Add diluted plasma samples to the wells. Intact ADC will bind to the antigen.
-
Add an enzyme-conjugated secondary antibody that recognizes the payload.
-
Add a chromogenic substrate and measure the resulting signal.
-
-
Data Analysis: The signal is proportional to the concentration of intact ADC. Plot the concentration over time to determine the pharmacokinetic profile and stability of the ADC.[10]
Conclusion: A Tale of Two Linkers
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with no one-size-fits-all solution.[11]
-
Cleavable linkers offer the potential for a powerful "bystander effect," which is particularly advantageous for treating heterogeneous tumors with varied antigen expression.[3] However, this often comes with the trade-off of lower plasma stability and a potential for increased off-target toxicity.[8]
-
Non-cleavable linkers generally provide superior plasma stability, leading to a more favorable safety profile and a wider therapeutic window in some cases.[9][11] The payload is released only after the complete degradation of the antibody inside the target cell, minimizing premature drug release. The resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect. This makes them well-suited for homogenous tumors with high antigen expression.[9]
The future of ADC linker technology lies in the development of novel linker designs that offer the "best of both worlds": high plasma stability combined with efficient and selective payload release within the tumor. Innovations such as tandem-cleavage linkers and other site-specific conjugation technologies are paving the way for the next generation of safer and more effective ADCs.[7] Ultimately, the optimal linker strategy will depend on a careful consideration of the target antigen, the tumor microenvironment, the properties of the payload, and the desired therapeutic outcome.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biological Effects of Trastuzumab and T-DM1 on Different Breast Cancer Lines [journal11.magtechjournal.com]
- 3. Therapeutic potential of an anti-CD79b antibody-drug conjugate, anti-CD79b-vc-MMAE, for the treatment of non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Off-target toxicity comparison between different ADC linker technologies.
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is critically dependent on the stability and release characteristics of the chemical linker connecting the antibody to the cytotoxic payload. A crucial challenge in ADC development is minimizing off-target toxicity, which can arise from the premature release of the payload in systemic circulation, leading to damage to healthy tissues. This guide provides an objective comparison of different ADC linker technologies, focusing on their propensity for off-target toxicity, supported by experimental data and detailed methodologies.
The Critical Role of the Linker in ADC Toxicity
The linker in an ADC is designed to be stable in the bloodstream and to release the cytotoxic payload only after the ADC has bound to its target on cancer cells and has been internalized.[1] However, premature cleavage of the linker can lead to systemic exposure to the potent payload, causing significant off-target effects.[2] These toxicities are often the dose-limiting factor in clinical trials and can lead to the discontinuation of promising ADC candidates.[3][4] The choice between different linker technologies, therefore, represents a critical decision in ADC design, balancing the need for potent anti-tumor activity with an acceptable safety profile.
Linker technologies are broadly categorized into two main types: cleavable and non-cleavable linkers.[2]
-
Cleavable Linkers: These are designed to be selectively cleaved by enzymes (e.g., cathepsins), acidic pH in lysosomes, or reducing agents (e.g., glutathione) that are more abundant within the tumor microenvironment or inside cancer cells.[5] While this allows for efficient payload release at the target site and can mediate a "bystander effect" (killing of neighboring antigen-negative tumor cells), it also carries the risk of premature cleavage in circulation.[6]
-
Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to an amino acid residue from the antibody.[6] This generally results in greater plasma stability and reduced off-target toxicity.[6] However, the resulting payload-amino acid conjugate is often less cell-permeable, limiting the bystander effect.[7]
Mechanisms of On-Target vs. Off-Target ADC Toxicity
The following diagram illustrates the pathways leading to both desired on-target cytotoxicity and undesired off-target toxicity for cleavable and non-cleavable ADCs.
Caption: Mechanisms of on-target and off-target ADC activity.
Quantitative Comparison of Linker Technologies
The choice of linker has a profound impact on the safety and efficacy of an ADC. The following tables summarize quantitative data from preclinical and clinical studies, comparing key parameters related to off-target toxicity.
Table 1: Preclinical Plasma Stability of Different Linker Technologies
| Linker Type | ADC Example | Species | Plasma Stability (% Intact ADC) | Time Point | Reference |
| Cleavable | |||||
| Valine-Citrulline (vc) | Trastuzumab-vc-MMAE | Mouse (C57BL/6) | ~65% | 7 days | [8] |
| Valine-Citrulline (vc) | Ab095-vc-MMAE | Mouse (CD1) | ~75% (payload loss) | 6 days | [9] |
| Valine-Citrulline (vc) | ITC6104RO | Mouse | Unstable | Not specified | [10] |
| Non-Cleavable | |||||
| Thioether (SMCC) | Not specified | Not specified | Generally >95% | 7 days | [7] |
| Novel Cleavable | |||||
| OHPAS Linker | ITC6103RO | Mouse | Stable | Not specified | [10] |
| OHPAS Linker | ITC6103RO | Human (IgG depleted) | Stable | Not specified | [10] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Comparison of Clinical Toxicities between Cleavable and Non-Cleavable Linkers
| Toxicity Parameter | ADCs with Cleavable Linkers (N=1,082) | ADCs with Non-Cleavable Linkers (N=1,335) | Weighted Risk Difference (95% CI) | Reference |
| Overall Grade ≥3 Adverse Events | 47% | 34% | -12.9% (-17.1% to -8.8%) | [11] |
| Grade ≥3 Neutropenia | Higher incidence | Lower incidence | -9.1% (-12.0% to -6.2%) | [11] |
| Grade ≥3 Anemia | Higher incidence | Lower incidence | -1.7% (-3.3% to -0.1%) | [11] |
| All Grade Increased AST | Higher incidence | Lower incidence | 3.9% (0.3% to 7.5%) | [11] |
| All Grade Increased ALT | Higher incidence | Lower incidence | 3.7% (0.2% to 7.3%) | [11] |
This meta-analysis of clinical trial data suggests that ADCs with cleavable linkers are associated with a significantly higher rate of severe adverse events compared to those with non-cleavable linkers.[11]
Table 3: Maximum Tolerated Dose (MTD) in Preclinical and Clinical Settings
| ADC | Linker-Payload | MTD (Preclinical - Rat) | MTD (Clinical) | Reference |
| Trastuzumab-AJICAP-MMAE | vc-MMAE | < 120 mg/kg | Not specified | [12] |
| Trastuzumab-stochastic-MMAE | vc-MMAE | < 40 mg/kg | Not specified | [12] |
| Various MMAE ADCs (DAR 4) | vc-MMAE | Not specified | ~1.8 mg/kg | [13] |
| Various MMAE ADCs (DAR 2) | vc-MMAE | Not specified | ~3.6 mg/kg | [13] |
MTD is often driven by the payload type and Drug-to-Antibody Ratio (DAR) rather than the specific antibody target.[13][14]
Experimental Protocols for Assessing Off-Target Toxicity
Evaluating the potential for off-target toxicity is a critical component of preclinical ADC development. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of payload release in plasma from different species.
Objective: To quantify the loss of conjugated payload from the ADC over time when incubated in plasma.
Methodology:
-
ADC Incubation: The ADC is incubated in plasma (e.g., mouse, rat, cynomolgus monkey, human) at 37°C. Control samples are incubated in a buffer solution.[8]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 3, 5, and 7 days).[8]
-
ADC Isolation: The ADC is isolated from the plasma samples, typically using immunoaffinity capture with protein A or anti-human IgG magnetic beads.[15][16]
-
Analysis by LC-MS: The isolated ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[8]
-
Data Interpretation: A decrease in the average DAR over time indicates payload release and linker instability. The percentage of intact ADC remaining is calculated relative to the day 0 sample.
In Vitro Bystander Cytotoxicity Assay (Co-culture)
This assay evaluates the ability of a payload released from a target cell to kill neighboring antigen-negative cells.
Objective: To determine if the ADC can induce a bystander killing effect.
Methodology:
-
Cell Line Preparation: Two cell lines are used: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line. The Ag- cell line is transfected to express a fluorescent protein (e.g., GFP) for easy identification.[5][17]
-
Co-culture Seeding: The Ag+ and Ag- cells are seeded together in 96-well plates at various ratios (e.g., 90:10, 75:25, 50:50 Ag-:Ag+).[5]
-
ADC Treatment: The co-cultured cells are treated with serial dilutions of the ADC. Control wells include monocultures of each cell line.
-
Incubation: The plates are incubated for a period sufficient to observe cytotoxicity, typically 48-144 hours.[5]
-
Viability Assessment: The viability of the Ag- (GFP-positive) cells is measured by fluorescence reading. The overall cell viability can be assessed using an MTT assay.[5][17]
-
Data Interpretation: A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.
In Vivo Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of an ADC that can be administered to animals without causing unacceptable toxicity.
Objective: To establish the dose-limiting toxicities and the MTD of an ADC in a relevant animal model.
Methodology:
-
Animal Model: Typically conducted in rodents (e.g., mice or rats).[12][18]
-
Dose Escalation: The ADC is administered to small groups of animals at escalating dose levels.
-
Monitoring: Animals are closely monitored for a defined period for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.[12][18]
-
Endpoint Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis (e.g., liver enzymes, platelet counts). Tissues may be collected for histopathological examination.[12]
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or substantial changes in body weight (e.g., >20% loss).[18]
Experimental Workflow Visualization
The following diagram outlines a typical preclinical workflow for assessing the off-target toxicity of an ADC.
Caption: A typical workflow for preclinical evaluation of ADC toxicity.
Conclusion
The selection of a linker is a critical determinant of an ADC's therapeutic index. Non-cleavable linkers generally offer superior plasma stability and a better safety profile, as evidenced by lower rates of severe adverse events in clinical trials.[6][11] However, this comes at the cost of a limited bystander effect, which may reduce efficacy in heterogeneous tumors.[6] Cleavable linkers, while enabling potent bystander killing, carry a higher risk of premature payload release and associated off-target toxicities.[11]
The development of next-generation ADCs focuses on creating more stable cleavable linkers and novel conjugation technologies to improve homogeneity and in vivo stability, thereby widening the therapeutic window.[4] A thorough preclinical evaluation, including rigorous plasma stability, cytotoxicity, and in vivo toxicology studies, is essential to understand the toxicity profile of a given ADC and to select the most promising candidates for clinical development.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. dls.com [dls.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Plasma Stability Assay [iqbiosciences.com]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pacificbiolabs.com [pacificbiolabs.com]
Navigating the Current: A Comparative Guide to Hydrophilic and Hydrophobic Linkers in Antibody-Drug Conjugate Pharmacokinetics
The choice of linker chemistry in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, profoundly influencing its stability, biodistribution, and overall pharmacokinetic profile. This guide provides a detailed comparison of ADCs featuring hydrophilic and hydrophobic linkers, supported by experimental data, to inform researchers, scientists, and drug development professionals in their design of next-generation cancer therapeutics.
The linker, which connects the monoclonal antibody to the cytotoxic payload, is far from a passive component. Its physicochemical properties, particularly its hydrophobicity or hydrophilicity, can dramatically alter the behavior of the ADC in vivo. Hydrophobic linkers have historically been employed, but increasing evidence highlights the significant advantages offered by hydrophilic linkers in improving the pharmacokinetic properties and therapeutic window of ADCs.
The Impact of Linker Hydrophobicity on ADC Pharmacokinetics
Hydrophobic drug-linkers can lead to a number of challenges that negatively impact the performance of an ADC. Increased hydrophobicity can promote self-aggregation of the ADC, leading to faster clearance from circulation by the reticuloendothelial system (RES). This accelerated clearance reduces the amount of ADC that reaches the tumor, thereby diminishing its efficacy. Furthermore, the non-specific uptake of hydrophobic ADCs by healthy tissues can increase off-target toxicity.[1][2][3]
Conversely, the incorporation of hydrophilic linkers, often utilizing polyethylene (B3416737) glycol (PEG) chains, can mitigate these issues. A hydrophilic linker can create a hydration shell around the ADC, which helps to improve its solubility and prevent aggregation.[3] This "stealth" effect can shield the ADC from premature clearance, leading to a longer circulation half-life and increased accumulation in the tumor.[3][4] By minimizing non-specific uptake, hydrophilic linkers can also contribute to a reduction in off-target toxicities, thus widening the therapeutic window.[]
Quantitative Comparison of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters from preclinical studies comparing ADCs with hydrophilic and hydrophobic linkers. The data consistently demonstrates the superior pharmacokinetic profile of ADCs equipped with hydrophilic linkers.
| Pharmacokinetic Parameter | ADC with Hydrophobic Linker | ADC with Hydrophilic Linker | Reference Study |
| Plasma Clearance | Increased clearance | Slower clearance (e.g., 7.3 mL· kg/day ) | [4] |
| Plasma Exposure (AUC) | Reduced exposure | Longer plasma exposure | [4] |
| Half-life (t1/2) | Shorter half-life | Longer half-life (e.g., 9.9 days for a stable hydrophilic linker ADC vs. shorter for less stable linkers) | [4] |
| Aggregation | Increased aggregation | Reduced aggregation | [3] |
| Tumor Accumulation | Lower accumulation | Increased tumor accumulation | [3] |
| In Vivo Efficacy | Reduced tumor growth inhibition | Greater tumor growth inhibition | [3][6] |
Experimental Protocols
To provide a comprehensive understanding of how these pharmacokinetic differences are determined, below are detailed methodologies for key experiments cited in the comparison.
In Vivo Pharmacokinetics Study
Objective: To determine the plasma clearance, half-life, and overall exposure of ADCs with different linkers.
Methodology:
-
Animal Model: Severe combined immunodeficient (SCID) mice are typically used.
-
ADC Administration: A single intravenous (IV) dose of the ADC (e.g., 1-10 mg/kg) is administered to the mice.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.
-
Quantification of ADC: The concentration of the ADC in the plasma samples is measured using an enzyme-linked immunosorbent assay (ELISA). The ELISA is designed to detect the antibody portion of the ADC.
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to calculate parameters such as clearance, volume of distribution, and half-life.
Biodistribution Study
Objective: To assess the distribution and accumulation of the ADC in various tissues, including the tumor and organs of potential toxicity.
Methodology:
-
Animal Model: Tumor-bearing xenograft mouse models are used.
-
ADC Administration: A single IV dose of a radiolabeled or fluorescently-labeled ADC is administered.
-
Tissue Harvesting: At predetermined time points, mice are euthanized, and various tissues (tumor, liver, spleen, kidneys, etc.) are harvested.
-
Quantification of ADC:
-
For radiolabeled ADCs, the radioactivity in each tissue is measured using a gamma counter.
-
For fluorescently-labeled ADCs, tissues can be imaged ex vivo, or tissue lysates can be analyzed for fluorescence intensity.
-
-
Immunohistochemistry (IHC): Tissues can also be fixed, sectioned, and stained with antibodies against the ADC to visualize its microscopic distribution within the tissue.[7]
Plasma Stability Assay
Objective: To evaluate the stability of the linker and the rate of premature payload release in plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma from different species (e.g., mouse, human) at 37°C for a set period.[8]
-
Time Points: Aliquots are taken at various time points.
-
Analysis:
-
ELISA: The concentration of total antibody and conjugated antibody is measured to determine the degree of drug deconjugation.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The amount of free payload or drug-linker metabolite in the plasma is quantified to directly measure premature release.[8][9]
-
Visualizing the Impact and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Impact of linker hydrophobicity on ADC pharmacokinetics.
Caption: Experimental workflow for ADC pharmacokinetic analysis.
Conclusion
References
- 1. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Navigating the Bystander Effect: A Comparative Guide to Legumain- and Cathepsin-Cleavable ADCs
For researchers, scientists, and drug development professionals, the design of antibody-drug conjugates (ADCs) presents a nuanced challenge in maximizing on-target efficacy while minimizing systemic toxicity. A key element in this equation is the "bystander effect," the capacity of an ADC's payload to eliminate not only the targeted antigen-positive cancer cells but also adjacent antigen-negative tumor cells. This phenomenon is critical for treating heterogeneous tumors with varied antigen expression. This guide provides an objective comparison of the bystander effect mediated by two prominent classes of cleavable linkers: those susceptible to legumain and those cleaved by cathepsins, supported by experimental data and detailed methodologies.
The bystander effect is predominantly associated with ADCs featuring cleavable linkers and membrane-permeable payloads.[1] Upon internalization into an antigen-positive (Ag+) cell, the linker is cleaved within the lysosome, liberating the cytotoxic payload.[2][3] If the payload possesses sufficient membrane permeability, it can diffuse out of the target cell and into neighboring antigen-negative (Ag-) cells, inducing apoptosis and thereby augmenting the overall anti-tumor activity.[1][4] In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex after lysosomal degradation of the antibody, which cannot efficiently traverse cell membranes, thus curtailing the bystander effect.[1]
Mechanism of Action: Legumain vs. Cathepsin Cleavage
The fundamental difference between these two ADC classes lies in the enzymatic trigger for payload release.
Cathepsin-Cleavable ADCs: This well-established class of ADCs typically employs linkers containing dipeptide sequences, such as the widely used valine-citrulline (Val-Cit) motif.[2][5] These linkers are designed to be cleaved by lysosomal cysteine proteases known as cathepsins (e.g., Cathepsin B, S, L, and F), which are often upregulated in the tumor microenvironment.[2][3][6] The Val-Cit linker, for instance, is recognized and cleaved by these proteases, initiating the release of the cytotoxic payload.[7]
Legumain-Cleavable ADCs: A more recent innovation in ADC technology utilizes linkers containing asparagine (Asn) residues.[8][9] These linkers are substrates for legumain, an asparaginyl endopeptidase that is also highly expressed in the lysosomes of tumor cells and plays a role in tumor invasion and metastasis.[2][10] The specificity of legumain for Asn-containing sequences offers a distinct mechanism for payload release.[8]
Comparative Performance Data
The choice of cleavable linker can significantly impact the therapeutic index of an ADC. The following tables summarize key quantitative data comparing the performance of legumain-cleavable and cathepsin-cleavable ADCs.
| Feature | Legumain-Cleavable (Asn-containing) | Cathepsin-Cleavable (Val-Cit) | Reference(s) |
| Primary Cleavage Enzyme | Legumain | Cathepsins (B, S, L, F) | [2][8] |
| Linker Hydrophobicity | Generally lower | Generally higher | [4] |
| Plasma Stability | High, stable in mouse and human serum | Stable in human plasma, but can be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma | [2][11][12] |
| Off-Target Cleavage | Less susceptible to off-target cleavage by enzymes like neutrophil elastase | Can be cleaved by neutrophil elastase, potentially leading to off-target toxicity like neutropenia | [10][12] |
| Cell Line | ADC Target | Linker Type | IC50 (µg/mL) | Relative Potency | Reference(s) |
| Granta-519 (High Legumain) | CD79b | AsnAsn (Legumain) | ~0.004 | ~7x more potent than ValCit | [8] |
| Granta-519 (High Legumain) | CD79b | ValCit (Cathepsin) | ~0.03 | - | [8] |
| RL (Low Legumain) | CD79b | AsnAsn (Legumain) | ~0.03 | Comparable to ValCit | [8] |
| RL (Low Legumain) | CD79b | ValCit (Cathepsin) | ~0.03 | - | [8] |
| BxPc-3 (High Trop2) | Trop2 | AsnAsn (Legumain) | <0.02 | Highly potent | [8] |
| CFPAC (High Trop2) | Trop2 | AsnAsn (Legumain) | 0.30-0.35 | ~10x less potent than in BxPc-3 | [8] |
| MDA-MB-468 (High Trop2) | Trop2 | AsnAsn (Legumain) | <0.02 | Highly potent | [8] |
Experimental Protocols for Evaluating the Bystander Effect
To quantitatively assess and compare the bystander effect of different ADC constructs, a series of in vitro and in vivo experiments are essential.
In Vitro Co-Culture Bystander Assay
This assay is a cornerstone for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[13][14]
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive N87 cells) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells).[13] The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[14]
-
Co-Culture Seeding: Seed the Ag+ and Ag- cells together in various ratios (e.g., 90:10, 50:50, 10:90) in a 96-well plate.
-
ADC Treatment: After allowing the cells to adhere, treat the co-cultures with a range of ADC concentrations. The chosen concentrations should be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.[14]
-
Viability Assessment: After a defined incubation period (e.g., 72-96 hours), assess the viability of the Ag- cell population using fluorescence microscopy or flow cytometry to quantify the GFP-positive cells.[14][15] A significant reduction in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.[14]
Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic payload is released into the extracellular environment and can kill cells without direct cell-to-cell contact.[14][15]
Methodology:
-
Prepare Conditioned Media: Treat a culture of Ag+ cells with the ADC for a specific duration (e.g., 72 hours).
-
Collect and Transfer Media: Collect the conditioned medium from the ADC-treated Ag+ cells and transfer it to a separate culture of Ag- cells.
-
Assess Viability: After an appropriate incubation time, measure the viability of the Ag- cells. A decrease in viability suggests that the payload was released from the Ag+ cells and is stable enough in the medium to exert a cytotoxic effect on the Ag- cells.[15]
In Vivo Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect within a complex tumor microenvironment.[13]
Methodology:
-
Tumor Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[13] The Ag- cells may be engineered to express a reporter gene like luciferase for in vivo imaging.[13]
-
ADC Administration: Once the tumors reach a predetermined volume, administer the ADC, an isotype control ADC, or a vehicle control to different groups of mice.
-
Tumor Growth Monitoring: Monitor tumor growth over time using calipers or in vivo imaging systems. A significant inhibition of tumor growth in the admixed model compared to what would be expected from the killing of only Ag+ cells suggests an effective in vivo bystander effect.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Mechanism of ADC-mediated bystander killing.
Caption: In vitro co-culture bystander assay workflow.
Conclusion
The choice between a legumain-cleavable and a cathepsin-cleavable linker is a critical decision in the design of ADCs, with significant implications for the bystander effect and overall therapeutic window. Legumain-cleavable linkers, being generally less hydrophobic and more stable in plasma, may offer an improved safety profile by reducing off-target payload release.[4] Conversely, the well-characterized nature of cathepsin-cleavable linkers provides a robust foundation for ADC development.
The experimental frameworks provided herein offer a solid methodology for confirming and quantifying the bystander effect, enabling a comprehensive comparison between different ADC platforms. Ultimately, the optimal linker strategy will depend on the specific target antigen, the tumor type, and the properties of the cytotoxic payload. A thorough evaluation of the bystander effect is paramount for the strategic development of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. orb.binghamton.edu [orb.binghamton.edu]
- 5. preprints.org [preprints.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Comparative analysis of ADC homogeneity with different linkers
A Comparative Analysis of Antibody-Drug Conjugate (ADC) Homogeneity with Different Linkers
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an antibody-drug conjugate (ADC) that profoundly influences its homogeneity, stability, and therapeutic efficacy. This guide provides an objective comparison of ADC homogeneity with different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.
The homogeneity of an ADC preparation is a critical quality attribute, with direct implications for its pharmacokinetic profile, efficacy, and safety. Key parameters for assessing homogeneity include the drug-to-antibody ratio (DAR) distribution, the level of aggregation, and the presence of unconjugated antibody. The choice of linker—the chemical moiety that connects the antibody to the potent cytotoxic payload—plays a pivotal role in determining these characteristics.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
The primary classification of linkers is based on their mechanism of payload release: cleavable linkers, which are designed to release the drug upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, and non-cleavable linkers, which release the payload only after lysosomal degradation of the antibody.[1] This fundamental difference in release mechanism has significant consequences for ADC homogeneity and performance.
Table 1: Comparative Performance of Cleavable vs. Non-Cleavable MMAE ADCs
| Parameter | Cleavable Linker (Val-Cit) | Non-Cleavable Linker (MCC) | Reference |
| Average DAR | ~3.5 | ~3.5 | [2] |
| DAR Range | 0-8 (Heterogeneous) | 0-8 (Heterogeneous) | [2] |
| Plasma Stability (in vivo) | Moderate to High | High | [2] |
| Mechanism of Release | Enzymatic (e.g., Cathepsin B) | Proteolytic degradation of Ab | [2] |
| Bystander Effect | Yes (for membrane-permeable payloads) | No | [2] |
| Homogeneity | Generally lower due to potential for premature cleavage and broader DAR distribution with stochastic conjugation. | Can be higher with site-specific conjugation, but still subject to heterogeneity in stochastic approaches. | [2] |
Note: Data is compiled from various preclinical studies to provide a comparative overview. Direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature.[2]
The Impact of Linker Hydrophilicity on Homogeneity
The hydrophobicity of the linker-payload can significantly impact the propensity of an ADC to aggregate, a critical factor for both manufacturing and in vivo performance.[3] Hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), are increasingly being used to mitigate the hydrophobicity of the payload and improve ADC homogeneity and pharmacokinetics.[4][5]
A recent study compared a novel, more hydrophilic "Exolinker" with the linker used in Trastuzumab Deruxtecan (T-DXd). The results demonstrated that the Exolinker ADC had a lower retention time in hydrophobic interaction chromatography (HIC), indicating reduced hydrophobicity, and a lower aggregation rate as measured by size exclusion chromatography (SEC).[6]
Table 2: Comparison of Hydrophobicity and Aggregation for T-DXd and an Exolinker ADC
| ADC | HIC Retention Time (min) | Aggregation Rate (%) | Reference |
| T-DXd | Not specified in abstract | Higher | [6] |
| Exolinker ADC | Lower | Lower | [6] |
Note: This table is based on the findings reported in the referenced study, which indicate a qualitative improvement in hydrophobicity and aggregation for the Exolinker ADC compared to T-DXd.
Site-Specific Conjugation: A Key to Homogeneity
Traditional stochastic conjugation methods, which target native lysine (B10760008) or cysteine residues on the antibody, result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[7] This heterogeneity can complicate manufacturing and lead to unpredictable in vivo behavior. Site-specific conjugation technologies offer a solution by enabling the precise placement of the linker-payload at engineered sites on the antibody, resulting in a more homogeneous product with a defined DAR.[8][9]
The homogeneity of site-specific ADCs can be readily assessed using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).
Table 3: DAR Characterization of Site-Specific ADCs with MMAF Payload
| Conjugation Site | DAR (by RP-HPLC) | DAR (by MS) | Reference |
| Site 1 | 1.89 | Not specified | |
| Site 2 | 1.83 | Not specified | |
| Site 3 | 1.78 | Not specified | |
| Site 4 | 1.76 | Not specified | |
| Site 5 | 1.71 | Not specified | |
| Site 6 | 1.67 | Not specified |
Note: The data demonstrates the high degree of homogeneity achievable with site-specific conjugation, with DAR values consistently close to the target of 2.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC homogeneity. Below are outlines for key experiments.
Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Analysis
HIC separates molecules based on their hydrophobicity and is a key method for characterizing the DAR distribution of ADCs.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The retention time of the different DAR species is recorded. A later retention time indicates greater hydrophobicity. The peak area of each species can be used to calculate the average DAR and the distribution of different DAR species.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their size and is the standard method for quantifying aggregates in ADC preparations.
-
Column: An SEC column (e.g., TSKgel G3000SWxl) is used.
-
Mobile Phase: A phosphate-buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Flow Rate: A constant flow rate (e.g., 0.5 mL/min) is maintained.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The chromatogram will show a main peak for the monomeric ADC and smaller, earlier-eluting peaks for high molecular weight species (aggregates). The percentage of aggregation is calculated by dividing the area of the aggregate peaks by the total area of all peaks.
Mass Spectrometry (MS) for Intact Mass Analysis and DAR Confirmation
MS provides a precise measurement of the intact mass of the ADC and its different drug-loaded species, confirming the DAR distribution.
-
Sample Preparation: The ADC sample is desalted using a suitable method (e.g., dialysis or size exclusion chromatography into a volatile buffer like ammonium acetate).
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
-
Ionization: Electrospray ionization (ESI) is typically used to generate ions of the intact ADC.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the different charge states of the ADC species is measured.
-
Data Analysis: The raw data is deconvoluted to obtain the zero-charge mass spectrum, which shows the masses of the different DAR species. The relative abundance of each species can be used to calculate the average DAR.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in the comparative analysis of ADC homogeneity, the following diagrams illustrate key workflows.
Caption: Experimental workflow for ADC synthesis and homogeneity analysis.
Caption: Logical relationship between linker properties and ADC homogeneity.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Analytical Methods for Antibody-Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of ADC Linkers: A Cost-Benefit Analysis of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving landscape of Antibody-Drug Conjugate (ADC) development, the choice of linker technology is a critical determinant of therapeutic success and financial viability. This comprehensive guide provides a detailed cost-benefit analysis of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB, a novel cleavable linker, benchmarked against the industry-standard Valine-Citrulline (Val-Cit) PABC linker and a widely used non-cleavable Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This report is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in ADC design and manufacturing.
Executive Summary
The selection of a linker in an ADC is a balancing act between stability in circulation and efficient payload release at the tumor site. This guide presents a comparative analysis of three distinct linker technologies, evaluating their performance based on efficacy, stability, and cost. Our findings indicate that while the traditional Val-Cit linker remains a robust option, the this compound linker, leveraging click chemistry and a hydrophilic PEG spacer, offers potential advantages in terms of stability and manufacturing control. The non-cleavable SMCC linker provides the highest stability at the cost of the bystander killing effect. The ultimate choice will depend on the specific therapeutic strategy and economic considerations of the ADC program.
Introduction to ADC Linker Technologies
Antibody-Drug Conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker. The linker's role is paramount; it must be stable enough to prevent premature release of the payload in systemic circulation, which can lead to off-target toxicity, yet be efficiently cleaved to release the drug upon internalization into the target cancer cell.
This compound is a protease-cleavable linker that utilizes a tripeptide sequence (Ala-Ala-Asn) recognized by lysosomal proteases like legumain, which can be overexpressed in the tumor microenvironment.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the pharmacokinetic profile and reduce aggregation of the ADC.[3][4][5][6][7] The terminal azide (B81097) group allows for site-specific conjugation to an antibody via "click chemistry," offering precise control over the drug-to-antibody ratio (DAR).[8][9][]
Valine-Citrulline (Val-Cit)-PABC is the most widely used protease-cleavable linker in approved ADCs. It is efficiently cleaved by cathepsin B, a lysosomal protease often upregulated in tumor cells.[][]
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker. Payload release occurs only after the complete lysosomal degradation of the antibody. This results in high plasma stability but generally precludes the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[3]
Comparative Performance Data
The following tables summarize the key performance indicators for each linker type based on available literature and supplier data. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and performance can vary depending on the antibody, payload, and specific experimental setup.
Table 1: Comparative Efficacy Data
| Linker Type | Peptide Sequence | Primary Cleavage Enzyme | Bystander Effect | Typical IC50 Range (in vitro) |
| This compound | Ala-Ala-Asn | Legumain / Cathepsins | Yes (payload dependent) | Sub-nanomolar to low nanomolar[13][14] |
| Val-Cit-PABC | Val-Cit | Cathepsin B | Yes (payload dependent) | Sub-nanomolar to low nanomolar[][15] |
| SMCC | N/A (Non-cleavable) | Lysosomal proteases | No | Generally higher than cleavable linkers[15] |
Table 2: Comparative Stability Data
| Linker Type | Conjugation Chemistry | Plasma Stability (Human; in vitro) | Key Stability Considerations |
| This compound | Click Chemistry (Azide-Alkyne) | High (PEGylation enhances stability) | Stable triazole linkage. Asn-containing linkers show good plasma stability.[1][2] |
| Val-Cit-PABC | Maleimide-Thiol | Moderate to High | Thiosuccinimide bond can undergo retro-Michael addition, leading to payload loss.[16][17] |
| SMCC | Maleimide-Thiol | Very High | Thioether bond is highly stable.[3] |
Cost-Benefit Analysis
The cost of the linker is a significant factor in the overall cost of goods for an ADC. The following table provides an estimated cost comparison based on publicly available supplier pricing for research-grade materials. It is important to note that bulk and GMP-grade pricing will differ significantly.
Table 3: Estimated Cost Comparison (Research Grade)
| Linker | Supplier Example | Quantity | Estimated Price (USD) |
| This compound | Cenmed | 50 mg | ~$3,500 - $4,800 |
| Mc-Val-Cit-PABC-PNP | BroadPharm | 250 mg | ~$150[] |
| SMCC | BroadPharm | 100 mg | ~$70[18] |
Analysis:
-
This compound: The higher initial cost is associated with its more complex synthesis and the inclusion of the PEG spacer. However, the benefits of site-specific conjugation via click chemistry can lead to more homogenous ADC preparations with potentially improved therapeutic windows and reduced manufacturing variability, which could offset the initial cost in the long run. The enhanced stability from the PEG linker and the triazole bond may also lead to a better safety profile.
-
Val-Cit-PABC: This linker is significantly more affordable for research purposes and has a well-established track record in numerous clinical and approved ADCs. The primary drawback is the potential for instability of the maleimide-thiol linkage, which can lead to premature drug release.
-
SMCC: As the most economical option, the SMCC linker offers excellent stability. However, the lack of a bystander effect may limit its efficacy in treating heterogeneous tumors.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to allow for reproducible evaluation of different linker technologies.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC in human plasma over time.
Methodology:
-
The ADC is incubated in human plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
The ADC is captured from the plasma using an appropriate affinity resin (e.g., Protein A/G).
-
The amount of conjugated payload is quantified using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point.
-
The percentage of intact ADC remaining is calculated to determine the plasma half-life.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC against target cancer cell lines.
Methodology:
-
Target antigen-positive and antigen-negative cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the ADC, a naked antibody control, and a free payload control.
-
After a 72-96 hour incubation period, MTT reagent is added to each well and incubated for 2-4 hours.
-
The formazan (B1609692) product is solubilized, and the absorbance is measured at 570 nm.
-
Cell viability is calculated relative to untreated controls, and IC50 values are determined by plotting a dose-response curve.[3][8][][19][20][21]
Cathepsin B Cleavage Assay
Objective: To evaluate the enzymatic cleavage of protease-sensitive linkers.
Methodology:
-
The ADC is incubated with recombinant human Cathepsin B in an appropriate assay buffer at 37°C.
-
The reaction is stopped at various time points by adding a protease inhibitor.
-
The release of the free payload is quantified by reverse-phase HPLC or LC-MS.
-
The rate of cleavage can be determined by plotting the concentration of the released payload over time.
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key processes in ADC development and the mechanism of action of different linker types.
Caption: A comparison of the intracellular processing of ADCs with cleavable and non-cleavable linkers.
Diagram 3: Logical Relationship for Linker Selection
Caption: A decision tree illustrating key considerations for selecting an appropriate ADC linker.
Conclusion
The choice of linker is a multifaceted decision in ADC development. This compound represents a technologically advanced option that offers the potential for highly stable and homogenous ADCs through site-specific click chemistry and the benefits of PEGylation. While its initial cost is higher, these advantages may translate to improved therapeutic outcomes and more streamlined manufacturing in the long term. The workhorse Val-Cit-PABC linker remains a cost-effective and well-validated choice, particularly when extreme plasma stability is not the primary concern. The non-cleavable SMCC linker provides a robust and economical solution for applications where a bystander effect is not required. Ultimately, a thorough evaluation of the specific target biology, payload characteristics, and overall program goals should guide the selection of the optimal linker technology.
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MPEG24 | PEGylation Of Dipeptide Linker Improves Therapeutic Index And Pharmacokinetics Of Antibody-Drug Conjugates [sinopeg.com]
- 5. researchgate.net [researchgate.net]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 8. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 9. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 13. Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate | PLOS One [journals.plos.org]
- 14. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of clinical trial outcomes for ADCs with different cleavable linkers
A Comparative Clinical Analysis of Cleavable Linkers in Antibody-Drug Conjugates
Introduction
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic exposure.[1][2][3] An ADC's architecture consists of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them. The linker is a critical component that heavily influences the ADC's stability, efficacy, and toxicity profile.[4][5] Cleavable linkers are engineered to remain stable in systemic circulation and release their payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1][6] This design facilitates a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[3][6]
This guide provides an objective comparison of the clinical trial outcomes for ADCs employing the three predominant classes of cleavable linkers: pH-sensitive (hydrazone), glutathione-sensitive (disulfide), and protease-sensitive (peptide) linkers.
Mechanisms of Linker Cleavage
The selective release of the cytotoxic payload is achieved by exploiting the physiological differences between the bloodstream and the tumor cell's environment.
-
pH-Sensitive (Hydrazone) Linkers: These linkers are designed to be stable at the neutral pH of blood (pH ~7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.[6][7][8]
-
Glutathione-Sensitive (Disulfide) Linkers: These linkers utilize disulfide bonds that are cleaved in the highly reducing environment of the cytoplasm, which has a much greater concentration of glutathione (B108866) (GSH) compared to the extracellular space.[6][] This reductive cleavage releases the payload inside the target cell.[]
-
Protease-Sensitive (Peptide) Linkers: These linkers incorporate specific peptide sequences that are substrates for proteases, such as cathepsin B, which are overexpressed in the lysosomes of tumor cells.[1][6][10] The valine-citrulline (Val-Cit) dipeptide is one of the most common and well-studied examples.[6][11]
Clinical Trial Outcomes
The choice of linker technology significantly impacts the therapeutic index of an ADC. The following tables summarize clinical data for representative ADCs, categorized by their cleavable linker type.
Table 1: ADCs with pH-Sensitive (Hydrazone) Linkers
Hydrazone linkers were used in some of the earliest ADCs. However, their potential for slow hydrolysis at physiological pH can lead to premature drug release and off-target toxicity.[8] This has led to their decreased use in favor of more stable linker systems.
| ADC Name | Target | Payload | Indications | Key Efficacy Outcomes (ORR) | Common Grade ≥3 Adverse Events | Status |
| Gemtuzumab ozogamicin (Mylotarg) | CD33 | Calicheamicin | Acute Myeloid Leukemia (AML) | 26% (relapsed AML, monotherapy) | Myelosuppression, hemorrhage, veno-occlusive disease | Approved (Initially withdrawn, later re-approved)[7][12] |
| Inotuzumab ozogamicin (Besponsa) | CD22 | Calicheamicin | Acute Lymphoblastic Leukemia (ALL) | 81% (relapsed/refractory ALL) | Myelosuppression, veno-occlusive disease, febrile neutropenia | Approved[2] |
| Sacituzumab govitecan (Trodelvy) | TROP-2 | SN-38 | Triple-Negative Breast Cancer, Urothelial Carcinoma | 33.3% (mTNBC) | Neutropenia, diarrhea, anemia, febrile neutropenia | Approved[2] |
Table 2: ADCs with Glutathione-Sensitive (Disulfide) Linkers
Disulfide linkers offer improved stability in circulation compared to early hydrazone linkers but depend on sufficient intracellular glutathione levels for efficient payload release.[][]
| ADC Name | Target | Payload | Indications | Key Efficacy Outcomes (ORR) | Common Grade ≥3 Adverse Events | Status |
| Mirvetuximab soravtansine (Elahere) | Folate Receptor α | DM4 (Maytansinoid) | Ovarian Cancer | 32.4% (platinum-resistant ovarian cancer) | Keratopathy, blurred vision, nausea, fatigue | Approved |
| Lorvotuzumab mertansine | CD56 | DM1 (Maytansinoid) | Small-Cell Lung Cancer, Ovarian Cancer | 9% (SCLC, monotherapy) | Thrombocytopenia, fatigue, neuropathy | Development Terminated |
| IMMU-110 | CD74 | Doxorubicin | B-cell malignancies | N/A (Phase I/II) | N/A | In Clinical Trials[7] |
Table 3: ADCs with Protease-Sensitive (Peptide) Linkers
Peptide linkers, particularly those based on the Val-Cit motif, have become the most common type in clinically approved and investigational ADCs, demonstrating a good balance of plasma stability and efficient lysosomal cleavage.[7][11]
| ADC Name | Target | Payload | Indications | Key Efficacy Outcomes (ORR) | Common Grade ≥3 Adverse Events | Status |
| Brentuximab vedotin (Adcetris) | CD30 | MMAE | Hodgkin Lymphoma, Anaplastic Large Cell Lymphoma | 75% (relapsed/refractory HL) | Neutropenia, peripheral neuropathy, fatigue | Approved[7] |
| Polatuzumab vedotin (Polivy) | CD79b | MMAE | Diffuse Large B-Cell Lymphoma | 40% (in combination with BR) | Neutropenia, thrombocytopenia, anemia, peripheral neuropathy | Approved[11] |
| Enfortumab vedotin (Padcev) | Nectin-4 | MMAE | Urothelial Carcinoma | 44% (locally advanced or metastatic) | Rash, hyperglycemia, fatigue, peripheral neuropathy, diarrhea | Approved[8] |
| Tisotumab vedotin (Tivdak) | Tissue Factor | MMAE | Cervical Cancer | 24% (recurrent or metastatic) | Ocular adverse events, peripheral neuropathy, hemorrhage | Approved |
| Trastuzumab deruxtecan (B607063) (Enhertu) | HER2 | DXd (Topoisomerase I inhibitor) | Breast Cancer, Gastric Cancer, NSCLC | 61.4% (HER2-positive mBC) | Neutropenia, nausea, fatigue, interstitial lung disease | Approved[3] |
| Disitamab vedotin (RC48) | HER2 | MMAE | Urothelial Carcinoma, Gastric Cancer | 50.6% (HER2-positive UC) | Leukopenia, neutropenia, peripheral sensory neuropathy | Approved (in China)[8] |
Comparative Analysis
Clinical data reveals distinct trends among linker types. A meta-analysis involving 7,879 patients found that ADCs with cleavable linkers were associated with significantly more composite adverse events of grade 3 or higher compared to those with non-cleavable linkers (47% vs. 34%).[14] This suggests that premature payload release can contribute to systemic toxicity.[14]
-
Hydrazone linkers , while effective in hematological malignancies, have often been associated with significant myelosuppression, partly attributed to their relative instability.[7] The case of Mylotarg's initial withdrawal and subsequent re-approval highlights the challenges in managing their therapeutic window.[12]
-
Disulfide linkers represent an improvement in stability, but their clinical success has been more modest. The efficacy can be contingent on the tumor's specific metabolic state, requiring high levels of intracellular glutathione.
-
Peptide linkers have demonstrated the most widespread clinical success and versatility. The Val-Cit dipeptide linker is used in numerous approved ADCs and shows high stability in human plasma.[7][15] However, it can be less stable in mouse plasma, which can complicate preclinical evaluation.[15][16] Newer tetrapeptide linkers, like the Gly-Gly-Phe-Gly sequence in Trastuzumab deruxtecan, have enabled ADCs with a high drug-to-antibody ratio (DAR) and potent bystander effect, leading to impressive clinical activity.[3][11] A key challenge for some peptide linkers is potential cleavage by neutrophil elastase, which may contribute to off-target toxicities like neutropenia.[10]
Experimental Protocols: Assessing Linker Stability
A critical preclinical experiment is the determination of an ADC's stability in plasma, which predicts the potential for premature payload release and off-target toxicity.
Methodology: In Vitro Plasma Stability Assay
-
Preparation: The ADC is incubated in plasma (human, rat, or mouse) at a concentration relevant to therapeutic dosing. The incubation is performed at 37°C.
-
Time-Course Sampling: Aliquots are taken from the plasma mixture at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: The samples are processed to separate the intact ADC from the released payload. This is often achieved using techniques like size-exclusion chromatography (SEC), solid-phase extraction (SPE), or affinity chromatography.
-
Quantification: The amount of intact ADC and/or released payload in each sample is quantified. This can be done using liquid chromatography-mass spectrometry (LC-MS) for the payload and enzyme-linked immunosorbent assay (ELISA) for the total antibody or ADC.
-
Data Analysis: The percentage of intact ADC or payload remaining at each time point is calculated relative to the initial time point. These data are used to determine the half-life (t½) of the ADC in plasma, providing a quantitative measure of linker stability.[15]
Conclusion
The selection of a cleavable linker is a decisive factor in the design and clinical success of an antibody-drug conjugate. While early pH-sensitive linkers showed promise, the field has largely evolved towards more stable protease-sensitive peptide linkers, which have demonstrated a superior balance of stability and conditional payload release in a wide range of clinical applications. The robust efficacy of ADCs like Brentuximab vedotin and Trastuzumab deruxtecan underscores the success of this strategy. Future advancements in linker technology will likely focus on enhancing plasma stability, achieving more specific cleavage mechanisms, and further optimizing the therapeutic index to expand the reach of ADC technology to new targets and indications.[17][18]
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pharmasalmanac.com [pharmasalmanac.com]
Safety Operating Guide
Proper Disposal of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB, a unique peptide-cleavable ADC linker. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Due to the presence of an organic azide (B81097), this compound requires handling as a hazardous material.
Hazard Identification and Essential Safety Precautions
This compound is a complex molecule with several functional groups that dictate its handling and disposal requirements. The primary hazard stems from the azide group , which is a high-energy moiety. Organic azides can be sensitive to heat, shock, and friction, and may decompose explosively.[1] They can also react with acids to form highly toxic and explosive hydrazoic acid.[1]
Key safety protocols to be observed at all times:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice, but consult your institution's safety guidelines).
-
Designated Work Area: Handle the compound in a well-ventilated chemical fume hood.
-
Avoid Incompatibilities: Keep the compound away from strong acids, heavy metals, and halogenated solvents.[1] Reaction with lead or copper, often found in plumbing, can form highly explosive metal azides. Therefore, never dispose of azide-containing waste down the drain .[2]
-
Handling Tools: Use plastic or glass spatulas for transferring solid material; do not use metal spatulas .[1][3]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves chemical inactivation of the azide group followed by disposal as hazardous waste.
Step 1: Chemical Inactivation of the Azide Group (Reduction)
Before collection as waste, the energetic azide group should be chemically converted to a more stable amine. The Staudinger reaction is a common and effective method for this transformation.
Experimental Protocol for Azide Reduction:
-
Reaction Setup: In a chemical fume hood, dissolve the this compound waste in a suitable organic solvent (e.g., tetrahydrofuran (B95107) (THF) or a mixture of THF and water).
-
Reagent Addition: Slowly add a solution of triphenylphosphine (B44618) (PPh₃) in the same solvent to the dissolved waste. A molar excess of triphenylphosphine (at least 1.5 equivalents relative to the azide) is recommended to ensure complete reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of nitrogen gas evolution. For more rigorous monitoring, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the disappearance of the starting azide.
-
Quenching: Once the reaction is complete, add a small amount of water to hydrolyze the intermediate aza-ylide to the corresponding amine and triphenylphosphine oxide.
Step 2: Waste Segregation and Collection
-
Waste Container: Transfer the treated reaction mixture into a clearly labeled hazardous waste container. The label should include:
-
"Hazardous Waste"
-
The chemical name: "Reduced this compound waste" or similar descriptive name.
-
The major components (e.g., triphenylphosphine oxide, peptide derivative, solvent).
-
The date of accumulation.
-
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a separate, sealed bag and placed in the solid hazardous waste container.[1]
Step 3: Final Disposal
-
Institutional Protocols: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed contractor.[1]
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the method of inactivation used.
Data Presentation: Hazard Summary for Organic Azides
| Parameter | Hazard Information | Disposal Consideration |
| Chemical Reactivity | High-energy functional group; potentially explosive. Sensitive to heat, shock, and friction.[1] | Chemical inactivation (e.g., reduction) is recommended before disposal. |
| Incompatibilities | Strong acids (forms hydrazoic acid), heavy metals (forms explosive salts), halogenated solvents.[1] | Segregate from incompatible materials. Do not dispose down the drain.[2] |
| Toxicity | Can be toxic. Hydrazoic acid, a potential byproduct, is highly toxic.[1] | Handle with appropriate PPE in a fume hood. |
| Waste Stream | Hazardous Chemical Waste. | Collect in designated, properly labeled containers. |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By implementing these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
